molecular formula C35H56N7O18P3S B15549027 3-Hydroxy-OPC4-CoA

3-Hydroxy-OPC4-CoA

Cat. No.: B15549027
M. Wt: 987.8 g/mol
InChI Key: YYUZYSVPFVOYLB-RGUWMICCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-OPC4-CoA is a useful research compound. Its molecular formula is C35H56N7O18P3S and its molecular weight is 987.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H56N7O18P3S

Molecular Weight

987.8 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]butanethioate

InChI

InChI=1S/C35H56N7O18P3S/c1-4-5-6-9-22-21(11-12-23(22)43)8-7-10-26(45)64-16-15-37-25(44)13-14-38-33(48)30(47)35(2,3)18-57-63(54,55)60-62(52,53)56-17-24-29(59-61(49,50)51)28(46)34(58-24)42-20-41-27-31(36)39-19-40-32(27)42/h5-6,19-22,24,28-30,34,46-47H,4,7-18H2,1-3H3,(H,37,44)(H,38,48)(H,52,53)(H,54,55)(H2,36,39,40)(H2,49,50,51)/b6-5-/t21-,22-,24+,28+,29+,30-,34+/m0/s1

InChI Key

YYUZYSVPFVOYLB-RGUWMICCSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 3-Hydroxy-OPC4-CoA: Chemical Properties and Putative Biological Role

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 3-Hydroxy-OPC4-CoA. Due to the limited availability of direct experimental data for this specific molecule, this document also presents general methodologies and established knowledge for the broader class of 3-hydroxyacyl-CoA compounds. Furthermore, we explore its putative role in plant signaling pathways, drawing a potential connection to jasmonic acid biosynthesis based on its nomenclature. This guide aims to serve as a foundational resource for researchers interested in the study and potential applications of this compound and related long-chain acyl-CoA esters.

Core Chemical Properties of this compound

PropertyValueSource
Chemical Formula C35H52N7O19P3S[1]
Average Molecular Weight 999.813 g/mol [1]
Monoisotopic Molecular Weight 1003.2565 Da[1]
InChI Key YUFHOTSRMDFGNS-RMZRXERISA-J[1]
SMILES CCC=CCC4(C(=O)CCC(CC(O)CC(=O)SCCNC(=O)CCNC(=O)C(O)C(C)(C)COP(=O)(OP(=O)(OCC1(OC(C(C1OP([O-])(=O)[O-])O)N3(C2(=C(C(N)=NC=N2)N=C3))))[O-])[O-])4)[1]
Chemical Class 3-Hydroxyacyl CoA[1]

Putative Biological Role: A Potential Intermediate in Jasmonic Acid Biosynthesis

The nomenclature "OPC4" in this compound strongly suggests a relationship to the jasmonic acid (JA) signaling pathway in plants. In this pathway, "OPC" refers to oxo-phytodienoic acid derivatives. Specifically, OPC-4 is known as 4-[3-oxo-2-(pent-2-enyl)cyclopentyl]butanoic acid, an intermediate in the biosynthesis of jasmonic acid. It is hypothesized that this compound is the coenzyme A ester of a hydroxylated form of OPC-4.

The proposed signaling pathway, starting from 12-oxo-phytodienoic acid (OPDA), is illustrated below. The conversion of OPDA-CoA to subsequent intermediates involves a series of β-oxidation steps. It is within this process that this compound would likely be formed.

Jasmonic_Acid_Biosynthesis OPDA 12-oxo-phytodienoic acid (OPDA) OPDA_CoA OPDA-CoA OPDA->OPDA_CoA ACX1 Intermediates β-oxidation Intermediates (including this compound) OPDA_CoA->Intermediates β-oxidation enzymes JA_CoA JA-CoA Intermediates->JA_CoA JA Jasmonic Acid (JA) JA_CoA->JA Thioesterase Extraction_Workflow Start Tissue Homogenization (e.g., in isopropanol/water) SPE Solid Phase Extraction (SPE) (e.g., C18 cartridge) Start->SPE Elution Elution (e.g., with methanol containing ammonium hydroxide) SPE->Elution Drydown Dry-down (under nitrogen) Elution->Drydown Reconstitution Reconstitution (in appropriate solvent for LC-MS/MS) Drydown->Reconstitution End Analysis Reconstitution->End

References

Unraveling the Putative Biosynthesis of 3-Hydroxy-OPC4-CoA in Pseudomonas aeruginosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa, an opportunistic human pathogen, possesses a remarkably versatile metabolism, enabling it to thrive in diverse environments and contributing to its significant clinical challenge. Its metabolic prowess extends to the complex biosynthesis of a wide array of lipid molecules, some of which play crucial roles in virulence and cell-to-cell communication. This technical guide delves into the putative biosynthetic pathway of 3-Hydroxy-OPC4-CoA in P. aeruginosa. While the complete pathway has not been fully elucidated in this bacterium, this document synthesizes current knowledge, drawing parallels from established pathways in other organisms and integrating known enzymatic capabilities of P. aeruginosa to propose a hypothetical route. This guide aims to provide a foundational resource for researchers investigating lipid metabolism in this important pathogen, with a focus on potential targets for novel therapeutic interventions.

Proposed Biosynthesis Pathway of this compound

The proposed biosynthesis of this compound in P. aeruginosa is hypothesized to initiate from the polyunsaturated fatty acid, α-linolenic acid, and proceed through a series of enzymatic reactions analogous to the jasmonic acid pathway in plants, followed by β-oxidation. The pathway can be conceptually divided into two main stages:

  • Formation of the Cyclopentenone Ring (Hypothetical): This stage involves the conversion of α-linolenic acid into a 12-oxophytodienoic acid (OPDA)-like precursor, which contains the characteristic cyclopentenone ring of OPC4. The existence of this part of the pathway in P. aeruginosa is speculative and requires further experimental validation.

  • Chain Shortening and Modification via β-Oxidation: This stage involves the activation of the OPDA-like precursor to its CoA-thioester, followed by rounds of β-oxidation to shorten the carboxylic acid side chain to form OPC4-CoA, and subsequent hydroxylation to yield this compound. The enzymes for β-oxidation are well-established in P. aeruginosa.

The following diagram illustrates the proposed overall workflow for the biosynthesis of this compound.

Overall_Biosynthesis_Workflow cluster_0 Stage 1: Cyclopentenone Formation (Hypothetical) cluster_1 Stage 2: β-Oxidation and Modification alpha_Linolenic_Acid alpha_Linolenic_Acid HPOT 13(S)-HPOT alpha_Linolenic_Acid->HPOT Lipoxygenase (LoxA) OPDA_like_CoA OPDA-like-CoA Allene_Oxide Allene Oxide HPOT->Allene_Oxide Allene Oxide Synthase (Hypothetical) OPDA_like OPDA-like Precursor Allene_Oxide->OPDA_like Allene Oxide Cyclase (Hypothetical) OPDA_like->OPDA_like_CoA Acyl-CoA Synthetase (FadD homolog) Beta_Oxidation_Intermediates β-Oxidation Intermediates OPDA_like_CoA->Beta_Oxidation_Intermediates β-Oxidation Enzymes (FadE, FadB/PhaJ) OPC4_CoA OPC4-CoA Beta_Oxidation_Intermediates->OPC4_CoA β-Oxidation Enzymes (FadA) 3_Hydroxy_OPC4_CoA This compound OPC4_CoA->3_Hydroxy_OPC4_CoA Enoyl-CoA Hydratase (PhaJ/FadB) or 3-Hydroxyacyl-CoA Dehydrogenase (FadB) Stage1_Pathway alpha_Linolenic_Acid alpha_Linolenic_Acid HPOT 13(S)-HPOT alpha_Linolenic_Acid->HPOT Lipoxygenase (LoxA) [EC 1.13.11.-] Allene_Oxide Allene_Oxide HPOT->Allene_Oxide Allene Oxide Synthase (Hypothetical) [EC 4.2.1.92] OPDA_like OPDA-like Precursor Allene_Oxide->OPDA_like Allene Oxide Cyclase (Hypothetical) [EC 5.3.99.6] Stage2_Pathway OPDA_like OPDA-like Precursor OPDA_like_CoA OPDA-like-CoA OPDA_like->OPDA_like_CoA Acyl-CoA Synthetase (FadD homolog) [EC 6.2.1.3] Enoyl_CoA Enoyl-CoA Intermediate OPDA_like_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FadE homolog) [EC 1.3.8.7] 3_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Intermediate Enoyl_CoA->3_Hydroxyacyl_CoA Enoyl-CoA Hydratase (FadB/PhaJ) [EC 4.2.1.17] 3_Ketoacyl_CoA 3-Ketoacyl-CoA Intermediate 3_Hydroxyacyl_CoA->3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (FadB) [EC 1.1.1.35] Shortened_Acyl_CoA Shortened Acyl-CoA 3_Ketoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase (FadA) [EC 2.3.1.16] Acetyl_CoA Acetyl-CoA 3_Ketoacyl_CoA->Acetyl_CoA Thiolase OPC4_CoA OPC4-CoA Shortened_Acyl_CoA->OPC4_CoA Multiple Cycles 3_Hydroxy_OPC4_CoA This compound OPC4_CoA->3_Hydroxy_OPC4_CoA Enoyl-CoA Hydratase or 3-Hydroxyacyl-CoA Dehydrogenase (Reversible) Beta_Oxidation_Assay_Workflow Start Start with Acyl-CoA Substrate FadE_Assay Acyl-CoA Dehydrogenase Assay (e.g., Ferricenium reduction) Start->FadE_Assay FadB_Hydratase_Assay Enoyl-CoA Hydratase Assay (Spectrophotometric at 263 nm) FadE_Assay->FadB_Hydratase_Assay FadB_Dehydrogenase_Assay 3-Hydroxyacyl-CoA Dehydrogenase Assay (NADH formation at 340 nm) FadB_Hydratase_Assay->FadB_Dehydrogenase_Assay FadA_Assay Thiolase Assay (Disappearance of 3-ketoacyl-CoA) FadB_Dehydrogenase_Assay->FadA_Assay End End of Cycle FadA_Assay->End

An In-depth Technical Guide on the Putative Enzymes Involved in 3-Hydroxy-OPC4-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of 3-hydroxy-oxophytodienoic acid-CoA (3-Hydroxy-OPC4-CoA) is a critical juncture in the biosynthesis of jasmonic acid (JA), a key signaling molecule in plant development and defense. This technical guide delineates the putative enzymatic framework responsible for the conversion of this compound, focusing on the core reactions of the peroxisomal β-oxidation pathway. While direct enzymatic data for this compound remains scarce, this document consolidates current knowledge on the homologous enzymes acting on structurally related short-chain acyl-CoAs, providing a robust theoretical and practical foundation for researchers in the field. We present available quantitative data, detailed experimental protocols for enzyme characterization, and logical diagrams of the metabolic pathway to facilitate further investigation and potential applications in drug development and crop improvement.

Introduction: The Central Role of β-Oxidation in Jasmonate Biosynthesis

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules that play a pivotal role in regulating a wide array of physiological processes in plants, including growth, development, and responses to biotic and abiotic stresses. The biosynthesis of JA is a multi-step process that initiates in the chloroplast and concludes in the peroxisome. The final stages of JA synthesis involve the β-oxidation of the C8 precursor, 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0), and its shorter-chain intermediates.

Following the reduction of 12-oxo-phytodienoic acid (OPDA) to OPC-8:0 by 12-oxophytodienoate reductase 3 (OPR3) and its subsequent activation to OPC-8:0-CoA, the molecule undergoes successive rounds of β-oxidation. The metabolism of this compound represents the final turn of this spiral, leading to the formation of JA-CoA. This process is catalyzed by a suite of core β-oxidation enzymes: Acyl-CoA Oxidase (ACX), Multifunctional Protein (MFP), and 3-Ketoacyl-CoA Thiolase (KAT).[1][2][3]

Putative Enzymes in the Metabolism of this compound

The metabolism of this compound is presumed to be carried out by the same set of peroxisomal β-oxidation enzymes that act on longer-chain precursors. However, the efficiency and kinetics of these enzymes are expected to be influenced by the shorter acyl chain length.

Acyl-CoA Oxidase (ACX)

The first committed step in the β-oxidation of this compound is its desaturation to 2-enoyl-OPC4-CoA, a reaction catalyzed by Acyl-CoA Oxidase (ACX). Plant genomes typically encode multiple ACX isoforms with varying substrate specificities. For the metabolism of the C4-containing OPC4-CoA, short-chain specific ACX isoforms are of particular interest.[4]

Multifunctional Protein (MFP)

The subsequent two steps, hydration and dehydrogenation, are catalyzed by a Multifunctional Protein (MFP). MFP possesses two distinct enzymatic activities:

  • Enoyl-CoA Hydratase: This activity hydrates the double bond of 2-enoyl-OPC4-CoA to form this compound.

  • L-3-Hydroxyacyl-CoA Dehydrogenase: This activity oxidizes the hydroxyl group of this compound to a keto group, yielding 3-keto-OPC4-CoA.

The existence of a multifunctional protein streamlines the metabolic pathway, potentially facilitating substrate channeling and increasing overall efficiency.[3][5]

3-Ketoacyl-CoA Thiolase (KAT)

The final step in the β-oxidation of the OPC4-CoA backbone is the thiolytic cleavage of 3-keto-OPC4-CoA by 3-Ketoacyl-CoA Thiolase (KAT). This reaction yields acetyl-CoA and the CoA ester of the resulting C2-shortened acid, which in the context of the complete jasmonate precursor, is JA-CoA.[5][6]

Quantitative Data

Direct kinetic data for the enzymes involved in this compound metabolism are currently unavailable in the literature. However, studies on plant short-chain acyl-CoA oxidases provide valuable insights into the potential kinetic parameters. The data presented below is for general short-chain acyl-CoAs and should be considered as a proxy for the putative enzymes acting on OPC4-CoA derivatives.

Enzyme ClassOrganismSubstrate(s)Km (µM)VmaxkcatReference
Short-Chain Acyl-CoA Oxidase Arabidopsis thalianaButyryl-CoA (C4), Hexanoyl-CoA (C6), Octanoyl-CoA (C8)Not specifiedActiveNot specified[4]
Short-Chain Acyl-CoA Oxidase Zea maysAcyl-CoAs (C4-C8)2 - 10Not specifiedNot specified[1]

Experimental Protocols

Synthesis of this compound (Proposed)

A multi-step chemo-enzymatic strategy can be employed for the synthesis of this compound.

  • Chemical Synthesis of OPC-4: The precursor acid, 3-oxo-2-(2-(Z)-pentenyl)cyclopentane-1-butyric acid (OPC-4), can be synthesized chemically.

  • Enzymatic Activation to OPC4-CoA: OPC-4 can be converted to its CoA ester, OPC4-CoA, using an acyl-CoA synthetase.

  • Enzymatic Hydration to this compound: The final step involves the hydration of the enoyl-CoA intermediate (which would be formed from OPC4-CoA by ACX) to this compound using a purified enoyl-CoA hydratase.

Acyl-CoA Oxidase (ACX) Assay

The activity of short-chain ACX can be determined spectrophotometrically by monitoring the production of H₂O₂.

Principle: Acyl-CoA + O₂ → 2-enoyl-CoA + H₂O₂ H₂O₂ + Leuco-dichlorofluorescein → Dichlorofluorescein (colored product)

Reagents:

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5

  • Substrate: OPC4-CoA (synthesized as described above)

  • Horseradish peroxidase (HRP)

  • Leuco-dichlorofluorescein

Procedure:

  • Prepare a reaction mixture containing assay buffer, HRP, and leuco-dichlorofluorescein.

  • Initiate the reaction by adding the purified short-chain ACX enzyme and OPC4-CoA.

  • Monitor the increase in absorbance at the appropriate wavelength for dichlorofluorescein over time.

  • Calculate the enzyme activity based on the rate of color formation and the molar extinction coefficient of dichlorofluorescein.

Enoyl-CoA Hydratase Assay

The activity of enoyl-CoA hydratase can be measured by monitoring the decrease in absorbance that occurs upon hydration of the α,β-unsaturated thioester bond of a suitable substrate like crotonyl-CoA.

Principle: Crotonyl-CoA + H₂O → 3-Hydroxybutyryl-CoA

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Substrate: Crotonyl-CoA (as a proxy for 2-enoyl-OPC4-CoA)

Procedure:

  • Prepare a reaction mixture containing the assay buffer and crotonyl-CoA.

  • Initiate the reaction by adding the purified multifunctional protein.

  • Monitor the decrease in absorbance at 263 nm over time.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the enoyl-thioester bond (6.7 x 10³ M⁻¹ cm⁻¹).[2]

L-3-Hydroxyacyl-CoA Dehydrogenase Assay

The activity of L-3-hydroxyacyl-CoA dehydrogenase is determined by monitoring the reduction of NAD⁺ to NADH.

Principle: 3-Hydroxyacyl-CoA + NAD⁺ → 3-Ketoacyl-CoA + NADH + H⁺

Reagents:

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0

  • Substrate: this compound (synthesized as described above)

  • NAD⁺

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NAD⁺, and the purified multifunctional protein.

  • Initiate the reaction by adding the this compound substrate.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADH (6.22 x 10³ M⁻¹ cm⁻¹).

3-Ketoacyl-CoA Thiolase Assay

The activity of 3-ketoacyl-CoA thiolase is measured by monitoring the cleavage of a 3-ketoacyl-CoA substrate in the presence of Coenzyme A.

Principle: 3-Ketoacyl-CoA + CoA → Acyl-CoA + Acetyl-CoA

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.1

  • Substrate: 3-Keto-OPC4-CoA (can be generated in situ from this compound using purified L-3-hydroxyacyl-CoA dehydrogenase and NAD⁺)

  • Coenzyme A

Procedure:

  • Prepare a reaction mixture containing the assay buffer and Coenzyme A.

  • Add the 3-Keto-OPC4-CoA substrate.

  • Initiate the reaction by adding the purified 3-ketoacyl-CoA thiolase.

  • Monitor the decrease in absorbance at a wavelength specific for the 3-ketoacyl-CoA thioester bond.

  • Calculate the enzyme activity based on the rate of absorbance change.

Visualizations of Metabolic Pathways and Workflows

To provide a clearer understanding of the metabolic context and experimental designs, the following diagrams have been generated using the DOT language.

Metabolism_of_3_Hydroxy_OPC4_CoA cluster_peroxisome Peroxisome OPC4-CoA OPC4-CoA 2-enoyl-OPC4-CoA 2-enoyl-OPC4-CoA OPC4-CoA->2-enoyl-OPC4-CoA ACX This compound This compound 2-enoyl-OPC4-CoA->this compound MFP (Hydratase) 3-Keto-OPC4-CoA 3-Keto-OPC4-CoA This compound->3-Keto-OPC4-CoA MFP (Dehydrogenase) JA-CoA JA-CoA 3-Keto-OPC4-CoA->JA-CoA KAT Acetyl-CoA Acetyl-CoA 3-Keto-OPC4-CoA->Acetyl-CoA KAT

Caption: Metabolic pathway of this compound in the peroxisome.

Experimental_Workflow_ACX_Assay cluster_workflow Acyl-CoA Oxidase Assay Workflow Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, HRP, Leuco-dye) Add_Enzyme_Substrate Add Purified ACX and OPC4-CoA Prepare_Reaction_Mixture->Add_Enzyme_Substrate Monitor_Absorbance Monitor Absorbance Change (Spectrophotometer) Add_Enzyme_Substrate->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity

Caption: Experimental workflow for the Acyl-CoA Oxidase assay.

Logical_Relationship_Enzymes cluster_relationship Logical Relationship of Beta-Oxidation Enzymes Start OPC4-CoA ACX Acyl-CoA Oxidase Start->ACX MFP Multifunctional Protein ACX->MFP KAT 3-Ketoacyl-CoA Thiolase MFP->KAT End JA-CoA + Acetyl-CoA KAT->End

References

An In-depth Technical Guide on the Biological Role and Function of 3-Hydroxy-OPC4-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed examination of 3-Hydroxy-OPC4-CoA, an inferred intermediate in the biosynthesis of the plant hormone jasmonic acid. The information is structured to be a valuable resource for researchers in plant biology, biochemistry, and pharmacology.

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules crucial for regulating a wide array of developmental processes and defense responses in plants against biotic and abiotic stresses.[1][2][3] The biosynthesis of JA is a well-characterized pathway, originating from α-linolenic acid and culminating in a series of β-oxidation steps within the peroxisome.[4][5] While the exact compound "this compound" is not explicitly detailed in existing literature, its name strongly implies its identity as a key intermediate in the β-oxidation cascade leading to JA. This guide will, therefore, elucidate its presumed biological role and function within the context of the jasmonate biosynthetic pathway.

Based on the systematic nomenclature of β-oxidation intermediates, this compound is understood to be the 3-hydroxyacyl-CoA derivative of 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-butanoic acid (OPC-4). It represents a crucial metabolic intermediate acted upon by the enzyme L-3-hydroxyacyl-CoA dehydrogenase, a component of the multifunctional protein (MFP) in peroxisomal β-oxidation.[6]

The Jasmonic Acid Biosynthetic Pathway: A Peroxisomal Process

The final stages of jasmonic acid biosynthesis occur within the peroxisome. The process begins with the transport of 12-oxo-phytodienoic acid (OPDA), a product of earlier reactions in the chloroplast, into the peroxisome.[7][8] Here, OPDA is reduced to 3-oxo-2-(2'[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) by 12-oxophytodienoate reductase 3 (OPR3).[9][10][11] For β-oxidation to commence, OPC-8:0 is activated to its coenzyme A (CoA) ester, OPC-8:0-CoA, by OPC-8:0 CoA Ligase1 (OPCL1).[4][5]

The OPC-8:0-CoA then undergoes two successive cycles of β-oxidation to yield OPC-4-CoA. The third cycle of β-oxidation, which processes OPC-4-CoA, is where this compound is generated.

The Biological Role of this compound

As an intermediate in the third round of β-oxidation in jasmonic acid synthesis, this compound has a transient but essential existence. Its primary biological role is to serve as the specific substrate for the L-3-hydroxyacyl-CoA dehydrogenase activity of the multifunctional protein (MFP).[6] The enzymatic conversion of this compound is a critical step in the shortening of the carboxylic acid side chain of the jasmonate precursor, ultimately leading to the formation of jasmonic acid.

The flux through this step, and therefore the concentration of this compound, is tightly regulated by the overall rate of JA biosynthesis, which in turn is responsive to various developmental cues and environmental stresses.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the jasmonic acid biosynthetic pathway, highlighting the position of this compound, and a general experimental workflow for studying this pathway.

jasmonic_acid_biosynthesis cluster_peroxisome Peroxisome cluster_chloroplast Chloroplast OPDA 12-oxo-phytodienoic acid (OPDA) OPC8 OPC-8:0 OPDA->OPC8 OPR3 OPC8_CoA OPC-8:0-CoA OPC8->OPC8_CoA OPCL1 Enoyl_OPC6_CoA trans-2-Enoyl-OPC-6-CoA OPC8_CoA->Enoyl_OPC6_CoA ACX Hydroxy_OPC6_CoA 3-Hydroxy-OPC-6-CoA Enoyl_OPC6_CoA->Hydroxy_OPC6_CoA MFP (Hydratase) Keto_OPC6_CoA 3-Keto-OPC-6-CoA Hydroxy_OPC6_CoA->Keto_OPC6_CoA MFP (Dehydrogenase) OPC6_CoA OPC-6-CoA Keto_OPC6_CoA->OPC6_CoA KAT Enoyl_OPC4_CoA trans-2-Enoyl-OPC-4-CoA OPC6_CoA->Enoyl_OPC4_CoA ACX Hydroxy_OPC4_CoA This compound Enoyl_OPC4_CoA->Hydroxy_OPC4_CoA MFP (Hydratase) Keto_OPC4_CoA 3-Keto-OPC4-CoA Hydroxy_OPC4_CoA->Keto_OPC4_CoA MFP (Dehydrogenase) OPC4_CoA OPC-4-CoA Keto_OPC4_CoA->OPC4_CoA KAT JA_CoA Jasmonoyl-CoA OPC4_CoA->JA_CoA β-oxidation (1 cycle) JA Jasmonic Acid JA_CoA->JA Thioesterase alpha_linolenic α-Linolenic Acid alpha_linolenic->OPDA LOX, AOS, AOC

Figure 1: Jasmonic Acid Biosynthetic Pathway

experimental_workflow cluster_biochemical_analysis Biochemical Analysis cluster_genetic_analysis Genetic and Molecular Analysis cluster_validation Functional Validation recombinant_protein Recombinant Protein Expression (e.g., MFP) enzyme_assay Enzyme Kinetic Assays (Spectrophotometry, HPLC) recombinant_protein->enzyme_assay complementation Genetic Complementation of Mutants substrate_synthesis Chemical Synthesis of This compound substrate_synthesis->enzyme_assay mutant_screening Mutant Screening (e.g., T-DNA insertion lines for MFP) metabolite_profiling Metabolite Profiling (LC-MS/MS) mutant_screening->metabolite_profiling gene_expression Gene Expression Analysis (qRT-PCR, RNA-seq) gene_expression->mutant_screening phenotypic_analysis Phenotypic Analysis (e.g., defense response, development) complementation->phenotypic_analysis

Figure 2: Experimental Workflow for Studying JA Intermediates

Quantitative Data

While specific quantitative data for this compound is not available due to its nature as a transient intermediate, the following table summarizes known kinetic parameters for key enzymes in the peroxisomal steps of JA biosynthesis. This data provides context for the metabolic flux through the pathway in which this compound participates.

EnzymeSubstrateKm (µM)Vmax (nkat/mg protein)OrganismReference
OPR3(9S,13S)-12-oxophytodienoic acid3553.7Arabidopsis thaliana[12]
ACX1AC18 cyclopentanoid-CoA--Lycopersicon esculentum[6]

Note: Detailed kinetic data for each step of the β-oxidation of OPC-CoA derivatives are not fully characterized in the literature.

Experimental Protocols

The study of transient intermediates like this compound relies on a combination of genetic, biochemical, and analytical chemistry techniques.

6.1. Recombinant Protein Expression and Enzyme Assays

  • Objective: To characterize the enzymatic activity of L-3-hydroxyacyl-CoA dehydrogenase (as part of the multifunctional protein) with its putative substrate.

  • Methodology:

    • The coding sequence for the plant multifunctional protein (MFP) is cloned into an expression vector (e.g., pET series for E. coli).

    • The recombinant protein is expressed in E. coli and purified using affinity chromatography (e.g., Ni-NTA).

    • The substrate, this compound, is chemically synthesized.

    • Enzyme activity is measured spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm. The reaction mixture would contain the purified enzyme, synthesized this compound, and NAD+ in a suitable buffer.

    • Kinetic parameters (Km and Vmax) are determined by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.

6.2. Metabolite Profiling using LC-MS/MS

  • Objective: To detect and quantify intermediates of the JA biosynthetic pathway in plant tissues.

  • Methodology:

    • Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

    • Metabolites are extracted using a solvent system such as methanol/water/acetic acid.

    • The extract is centrifuged, and the supernatant is collected and filtered.

    • Separation and detection are performed using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Specific transitions for the precursor and product ions of this compound and other intermediates are monitored for identification and quantification against synthesized standards.

6.3. Genetic Analysis using Mutant Lines

  • Objective: To elucidate the in vivo function of the enzymes involved in the metabolism of this compound.

  • Methodology:

    • Identification of mutant lines (e.g., T-DNA insertion lines in Arabidopsis thaliana) with disruptions in the gene encoding the multifunctional protein (MFP).

    • Confirmation of the gene disruption and its effect on transcript and protein levels.

    • Metabolite profiling of the mutant and wild-type plants to observe the accumulation of substrates (e.g., this compound) and the depletion of downstream products.

    • Phenotypic analysis of the mutant plants, focusing on traits related to jasmonate signaling, such as fertility and defense against herbivores.

Conclusion

Although not directly characterized in the scientific literature, this compound is a logically inferred and biochemically essential intermediate in the biosynthesis of jasmonic acid. Its role as a substrate for the L-3-hydroxyacyl-CoA dehydrogenase activity of the multifunctional protein places it at a critical juncture in the peroxisomal β-oxidation pathway. Future research involving advanced metabolomics and the use of synthesized standards will be instrumental in definitively identifying and quantifying this transient metabolite, further refining our understanding of the intricate regulation of jasmonate biosynthesis. The experimental approaches outlined in this guide provide a framework for such investigations, which are vital for researchers in plant science and those interested in the pharmacological potential of modulating plant defense pathways.

References

3-Hydroxy-OPC4-CoA: A Potential Biomarker in Plant Metabolic Studies and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide explores the potential of 3-Hydroxy-OPC4-CoA as a biomarker in metabolic studies, particularly within the context of plant biology and its implications for drug development. This compound is a transient intermediate in the biosynthesis of jasmonic acid, a critical plant hormone regulating a wide array of physiological processes, including growth, development, and stress responses. Due to its position within this vital metabolic pathway, the quantification of this compound can offer a granular insight into the flux and regulation of jasmonate biosynthesis. This guide provides a comprehensive overview of its metabolic context, detailed experimental protocols for its quantification, and a discussion of its potential applications as a biomarker. While direct quantitative data for this compound is not extensively available in current literature, its role as a key metabolic intermediate suggests its potential as a valuable tool for researchers.

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules that play a central role in plant defense against herbivores and pathogens, as well as in various developmental processes. The biosynthesis of JA is a well-characterized pathway that involves enzymes in both the chloroplast and peroxisome. The final stages of JA synthesis occur in the peroxisome via a β-oxidation pathway. 3-oxo-2-(2-(Z)-pentenyl)-cyclopentane-1-butanoic acid (OPC4) is a key intermediate in this process, and its CoA-thioester, OPC4-CoA, undergoes a series of reactions analogous to fatty acid β-oxidation. This compound emerges as a specific, yet transient, intermediate in this cascade. Understanding the dynamics of this molecule can provide a more detailed picture of the regulation of the jasmonate pathway, offering a potential biomarker for plant health, stress response, and the efficacy of agrochemicals or other therapeutic interventions.

The Metabolic Context of this compound

This compound is an intermediate in the peroxisomal β-oxidation stage of jasmonic acid biosynthesis. This pathway shortens the carboxylic acid side chain of 12-oxo-phytodienoic acid (OPDA) to produce jasmonic acid.

The key enzymatic steps involved are:

  • Activation: OPC4 is activated to its CoA-ester, OPC4-CoA.

  • Oxidation: OPC4-CoA is oxidized by an acyl-CoA oxidase (ACX) to form an enoyl-CoA intermediate.

  • Hydration: The enoyl-CoA intermediate is hydrated by the enoyl-CoA hydratase activity of a multifunctional protein (MFP) to yield This compound .[1][2][3]

  • Dehydrogenation: this compound is then oxidized by the L-3-hydroxyacyl-CoA dehydrogenase activity of the same multifunctional protein (MFP) to form 3-ketoacyl-CoA.[1][2]

  • Thiolysis: Finally, the 3-ketoacyl-CoA is cleaved by a 3-ketoacyl-CoA thiolase (KAT) to release acetyl-CoA and the CoA-ester of the shortened acid, which ultimately leads to the formation of jasmonic acid.[2][3]

Signaling Pathway Diagram

Jasmonate_Biosynthesis_Beta_Oxidation OPC4_CoA OPC4-CoA Enoyl_CoA OPC4-enoyl-CoA OPC4_CoA->Enoyl_CoA ACX Hydroxy_OPC4_CoA This compound Enoyl_CoA->Hydroxy_OPC4_CoA MFP (Hydratase) Keto_OPC4_CoA 3-Keto-OPC4-CoA Hydroxy_OPC4_CoA->Keto_OPC4_CoA MFP (Dehydrogenase) Jasmonoyl_CoA Jasmonoyl-CoA Keto_OPC4_CoA->Jasmonoyl_CoA KAT Jasmonic_Acid Jasmonic Acid Jasmonoyl_CoA->Jasmonic_Acid Thioesterase

Peroxisomal β-oxidation of OPC4-CoA leading to jasmonic acid.

This compound as a Potential Biomarker

The concentration of metabolic intermediates can serve as a sensitive indicator of the physiological state of an organism. As a transient intermediate in a critical signaling pathway, the levels of this compound could reflect:

  • Flux through the jasmonate biosynthesis pathway: Elevated levels might indicate an increased demand for jasmonic acid, for instance, in response to biotic or abiotic stress.

  • Enzyme activity: Accumulation of this compound could point to a bottleneck in the pathway, potentially due to the inhibition or reduced activity of the L-3-hydroxyacyl-CoA dehydrogenase component of the multifunctional protein.

  • Efficacy of pathway modulators: In drug development or agrochemical research, changes in this compound levels could be used to assess the impact of compounds designed to modulate the jasmonate pathway.

Quantitative Data

Direct quantitative data for this compound in various plant tissues and under different conditions are not extensively reported in the peer-reviewed literature. This is likely due to its transient nature and low abundance, making its detection and quantification challenging. However, based on studies of other acyl-CoAs in plant tissues, its concentration is expected to be in the low picomolar to femtomolar range per gram of fresh weight.

Table 1: Estimated Concentrations of Acyl-CoAs in Plant Tissues (for reference)

Acyl-CoA SpeciesPlant TissueEstimated Concentration Range (pmol/g FW)Reference
Short-chain Acyl-CoAs (C2-C6)Arabidopsis seedlings1 - 50[4]
Long-chain Acyl-CoAs (C16-C20)Developing Brassica napus seeds10 - 100[5]

Experimental Protocols

The following protocols are adapted from established methods for the quantification of acyl-CoAs in plant tissues and can be specifically tailored for the analysis of this compound.[4][5][6]

Extraction of Acyl-CoAs from Plant Tissue

This protocol focuses on the rapid quenching of metabolic activity and efficient extraction of acyl-CoAs.

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction buffer: 2.5% (w/v) trichloroacetic acid (TCA) in 0.2 M MOPS, pH 7.5

  • Internal standard (e.g., a commercially available, non-native 3-hydroxyacyl-CoA)

  • Microcentrifuge tubes

  • Centrifuge capable of 14,000 x g at 4°C

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer approximately 100 mg of the frozen powder to a pre-weighed 2 mL microcentrifuge tube.

  • Add 1 mL of ice-cold extraction buffer and the internal standard to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate on ice for 15 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • The extract is now ready for solid-phase extraction cleanup.

Solid-Phase Extraction (SPE) Cleanup

This step is crucial for removing interfering compounds and concentrating the acyl-CoAs.

Materials:

  • Oasis MAX or equivalent mixed-mode anion exchange SPE cartridges

  • Acyl-CoA extract from step 6.1

  • Wash solution 1: 5% (v/v) ammonium hydroxide

  • Wash solution 2: Methanol

  • Elution solution: 2% (v/v) formic acid in methanol

  • Vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the acyl-CoA extract onto the cartridge.

  • Wash the cartridge with 1 mL of 5% ammonium hydroxide.

  • Wash the cartridge with 1 mL of methanol.

  • Elute the acyl-CoAs with 1 mL of 2% formic acid in methanol into a clean collection tube.

  • Dry the eluate under a stream of nitrogen gas.

  • Resuspend the dried sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of low-abundance metabolites like this compound.[6][7][8]

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Conditions (example):

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8

  • Mobile Phase B: 10 mM ammonium acetate in 95% acetonitrile/5% water

  • Gradient: A linear gradient from 2% to 98% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: These will need to be determined empirically using a synthesized standard of this compound. The precursor ion will be the [M+H]+ of the molecule. Product ions will likely correspond to fragments of the CoA moiety (e.g., adenosine triphosphate, pantetheine).

Experimental Workflow Diagram

Experimental_Workflow Start Plant Tissue Sampling Quench Quenching in Liquid Nitrogen Start->Quench Grind Grinding to Fine Powder Quench->Grind Extract Acyl-CoA Extraction Grind->Extract SPE Solid-Phase Extraction (SPE) Cleanup Extract->SPE Analyze LC-MS/MS Analysis SPE->Analyze Data Data Analysis and Quantification Analyze->Data

Workflow for the quantification of this compound.

Conclusion and Future Directions

This compound, as a specific intermediate in the jasmonate biosynthesis pathway, holds significant promise as a biomarker for dissecting the intricate regulation of this crucial signaling cascade. While direct evidence of its application as a biomarker is currently limited, the established methodologies for acyl-CoA analysis provide a clear path forward for its investigation. Future research should focus on the synthesis of a stable isotope-labeled internal standard for accurate quantification, the validation of the proposed LC-MS/MS method, and the application of this method to study jasmonate metabolism in various plant species under different physiological and stress conditions. Such studies will be instrumental in validating the utility of this compound as a sensitive biomarker for both fundamental plant science and applied research in agriculture and drug development.

References

An In-depth Technical Guide to 3-Hydroxy-OPC4-CoA: Structure, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 3-Hydroxy-OPC4-CoA, a complex acyl-coenzyme A derivative. Due to the limited availability of direct experimental spectroscopic data in public literature, this document focuses on presenting the known structural information, predicted mass spectrometry data, generalized experimental protocols for synthesis and analysis, and the relevant biological context. This guide is intended to serve as a foundational resource for researchers interested in the study of this and related molecules.

Introduction

This compound is a specialized metabolite that belongs to the class of 3-hydroxyacyl coenzyme A compounds. While specific research on this molecule is sparse, its structural components suggest a potential role in fatty acid metabolism or the biosynthesis of complex natural products. The "OPC4" component is likely related to 12-oxo-phytodienoic acid (OPDA), a key intermediate in the biosynthesis of jasmonic acid, a plant hormone involved in defense signaling. This guide aims to consolidate the available information and provide a framework for future research.

Molecular Structure and Properties

Based on available metabolomic database entries, the structure of a closely related or identical compound, OPC4-3-hydroxyacyl-CoA, has been identified.

Table 1: Molecular Properties of OPC4-3-hydroxyacyl-CoA

PropertyValueSource
Chemical Formula C35H52N7O19P3SP. aeruginosa Metabolome Database
Average Molecular Weight 999.813 g/mol P. aeruginosa Metabolome Database
Monoisotopic Molecular Weight 1003.2565 g/mol P. aeruginosa Metabolome Database
InChI Key YUFHOTSRMDFGNS-RMZRXERISA-JP. aeruginosa Metabolome Database
Class 3-hydroxyacyl CoAsP. aeruginosa Metabolome Database

Spectroscopic Data

As of the date of this publication, experimental NMR and detailed MS/MS fragmentation data for this compound are not available in the surveyed scientific literature. The following tables provide predicted mass spectrometry data based on the chemical formula.

Predicted Mass Spectrometry Data

Table 2: Predicted m/z Values for Common Adducts of OPC4-3-hydroxyacyl-CoA

AdductPredicted m/z
[M+H]⁺ 1004.2638
[M+Na]⁺ 1026.2457
[M-H]⁻ 1002.2492
[M+K]⁺ 1042.2197

Note: These values are computationally predicted and may differ slightly from experimental results.

Table 3: Predicted Major MS/MS Fragments for [M+H]⁺ of Acyl-CoA Compounds

Fragment DescriptionPredicted m/z
[M - 507 + H]⁺ (Loss of 3'-phospho-ADP) 497.2638
Adenosine 3',5'-diphosphate fragment 428.0365

Note: The neutral loss of 507 Da is a characteristic fragmentation pattern for coenzyme A esters in positive ion mode mass spectrometry.

Experimental Protocols

The following sections describe generalized protocols for the synthesis and spectroscopic analysis of acyl-CoA esters, which can be adapted for this compound.

General Protocol for Chemo-enzymatic Synthesis of Acyl-CoA Esters

This protocol is a generalized representation and would require optimization for the specific substrate.

Workflow for Acyl-CoA Synthesis

G cluster_0 Activation of Carboxylic Acid cluster_1 Thioesterification cluster_2 Purification A Carboxylic Acid (e.g., 3-Hydroxy-OPC4) C Activated Intermediate (e.g., Acyl-imidazolide) A->C B Activation Reagent (e.g., N,N'-Carbonyldiimidazole) B->C E Acyl-CoA Thioester C->E D Coenzyme A (Trilithium salt) D->E F Crude Reaction Mixture E->F G Reverse-Phase HPLC F->G H Pure Acyl-CoA Ester G->H

Caption: General workflow for the synthesis of acyl-CoA esters.

Methodology:

  • Activation: The carboxylic acid precursor (3-Hydroxy-OPC4) is activated. A common method involves reaction with N,N'-carbonyldiimidazole in an anhydrous organic solvent (e.g., THF or DMF) to form the corresponding acyl-imidazolide.

  • Thioesterification: The activated acyl intermediate is then reacted with the trilithium salt of Coenzyme A in an aqueous buffer solution (e.g., sodium bicarbonate, pH 7.5-8.0). The reaction progress can be monitored by HPLC.

  • Purification: The resulting acyl-CoA ester is purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing a low concentration of a pairing agent like trifluoroacetic acid (TFA).

  • Lyophilization: The purified fractions containing the product are pooled and lyophilized to obtain the pure acyl-CoA ester as a solid.

Protocol for NMR Spectroscopic Analysis

Methodology:

  • Sample Preparation: The lyophilized this compound is dissolved in a suitable deuterated solvent, typically D₂O, as CoA esters are highly polar. The concentration should be optimized for signal-to-noise, usually in the range of 1-10 mM.

  • ¹H NMR: A one-dimensional proton NMR spectrum is acquired to identify the characteristic signals of the acyl chain and the coenzyme A moiety. Key signals for the CoA part include those from the adenine base, the ribose sugar, and the pantothenate unit.

  • ¹³C NMR: A one-dimensional carbon NMR spectrum provides information on the carbon skeleton.

  • 2D NMR: For complete structural elucidation and assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations from the 2D spectra are analyzed to confirm the structure of the molecule.

Protocol for Mass Spectrometry Analysis

Methodology:

  • Sample Preparation: The sample is dissolved in a solvent compatible with mass spectrometry, such as a mixture of water and acetonitrile with a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode.

  • LC-MS: The sample is introduced into the mass spectrometer via an LC system, typically using a C18 column to separate the analyte from any impurities.

  • Full Scan MS: A full scan mass spectrum is acquired to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻), which can be used to confirm the elemental composition.

  • Tandem MS (MS/MS): The molecular ion is isolated and fragmented to obtain a product ion spectrum. This fragmentation pattern provides structural information. For acyl-CoA esters, characteristic neutral losses and fragment ions are observed, as indicated in Table 3.

  • Data Analysis: The accurate mass and fragmentation data are used to confirm the identity of this compound.

Biological Context: Potential Role in Jasmonic Acid Biosynthesis

The "OPC4" in the name likely refers to a derivative of 12-oxo-phytodienoic acid (OPDA), which contains a cyclopentenone ring. OPDA is a key intermediate in the biosynthesis of the plant hormone jasmonic acid. The pathway starts with α-linolenic acid and proceeds through several enzymatic steps. The conversion of OPDA to jasmonic acid involves reduction and β-oxidation steps, which typically involve CoA esters. It is plausible that this compound is an intermediate in this or a related metabolic pathway.

Jasmonic Acid Biosynthesis Pathway

G A α-Linolenic Acid B 13(S)-HPOT A->B LOX C Allene Oxide B->C AOS D 12-oxo-Phytodienoic Acid (OPDA) C->D AOC E OPDA-CoA D->E Acyl-CoA Synthetase F This compound (Hypothesized) E->F Hydratase G β-oxidation cycles F->G Dehydrogenase H Jasmonic Acid G->H

Caption: A simplified, hypothetical pathway for jasmonic acid biosynthesis highlighting the potential involvement of this compound.

Conclusion

While direct experimental data for this compound remains elusive, this guide provides a solid foundation for researchers by consolidating its structural properties, offering generalized protocols for its synthesis and analysis, and placing it within a relevant biological context. The provided methodologies and the hypothesized metabolic role can serve as a starting point for further investigation into the function and significance of this complex molecule. Future work should focus on the chemical or enzymatic synthesis of this compound to allow for its full spectroscopic characterization and the exploration of its biological activities.

In Silico Prediction of 3-Hydroxy-OPC4-CoA Protein Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of protein interactions with the novel metabolite, 3-Hydroxy-OPC4-CoA. In the absence of experimental data for this specific molecule, this document outlines a robust, hypothetical workflow leveraging established computational methodologies. We detail protocols for target identification, protein structure preparation, binding site prediction, and molecular docking, using human 3-hydroxyacyl-CoA dehydrogenase as a putative interaction partner. This guide is intended to serve as a practical manual for researchers seeking to characterize the protein interactions of novel metabolites in silico, facilitating hypothesis generation and guiding future experimental validation.

Introduction

This compound is a putative intermediate in fatty acid metabolism, though its specific biological roles and protein interactions remain uncharacterized. Understanding these interactions is crucial for elucidating its function and potential as a biomarker or therapeutic target. In silico prediction methods offer a rapid and cost-effective approach to identify potential protein binding partners, providing a foundation for targeted experimental studies.

This guide presents a structured, step-by-step approach to predict and analyze the interaction between this compound and its potential protein targets. The workflow is designed to be adaptable for other novel metabolites where experimental data is scarce.

The In Silico Prediction Workflow

The prediction of protein-ligand interactions for a novel metabolite can be systematically approached through a multi-step computational workflow. This process begins with the characterization of the ligand and identification of potential protein targets, followed by structural modeling, binding site prediction, and molecular docking to assess the likelihood and nature of the interaction.

G cluster_0 Ligand and Target Preparation cluster_1 Interaction Prediction cluster_2 Validation and Hypothesis Generation A Characterize Ligand (this compound) B Identify Potential Protein Targets (e.g., from metabolic pathways) A->B C Obtain Protein Structure (PDB or Homology Model) B->C D Predict Binding Sites C->D E Perform Molecular Docking D->E F Analyze and Score Poses E->F G Visualize Interactions F->G H Generate Hypotheses for Experimental Validation G->H

Figure 1: In silico workflow for predicting protein-ligand interactions.

Ligand and Target Identification

Characterization of this compound

The initial step involves obtaining the chemical structure of this compound. This information is essential for generating the 3D conformation required for docking studies. The structure can be sourced from chemical databases such as PubChem or constructed using molecular modeling software.

PropertyValueSource
Molecular Formula C35H56N7O19P3SPubChem
Monoisotopic Mass 1003.2565 DaPubChem
SMILES CC/C=C\C[C@H]1--INVALID-LINK--C--INVALID-LINK--(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2--INVALID-LINK--N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O">C@@HOPubChem

Table 1: Physicochemical properties of this compound.

Identification of Potential Protein Targets

Given its structural similarity to intermediates in fatty acid metabolism, potential protein interactors for this compound can be identified by searching metabolic pathway databases such as KEGG and MetaCyc.[1][2][3] The beta-oxidation pathway is a prime candidate for investigation.[4][5] Enzymes within this pathway, particularly those that process structurally similar substrates, are high-priority targets.

One such enzyme is 3-hydroxyacyl-CoA dehydrogenase (HADH) , which catalyzes the oxidation of 3-hydroxyacyl-CoA molecules.[6] The human mitochondrial HADH (UniProt ID: Q16836) is selected here as a representative target for the subsequent in silico analysis.[7]

Experimental Protocols

Protein Structure Preparation

A high-quality 3D structure of the target protein is a prerequisite for accurate docking studies.

Protocol:

  • Structure Retrieval: Search the Protein Data Bank (PDB) for an experimental structure of the target protein. For human HADH, a crystal structure is available (PDB ID: 3HAD).[8]

  • Structure Cleaning: Remove any co-crystallized ligands, water molecules, and non-essential ions from the PDB file using molecular visualization software like PyMOL or Chimera.

  • Protonation and Charge Assignment: Add polar hydrogen atoms and assign appropriate partial charges (e.g., Gasteiger charges) to the protein atoms. This can be performed using tools like AutoDockTools.[9]

  • File Format Conversion: Convert the prepared protein structure into the PDBQT file format, which is required by AutoDock Vina.[9]

Binding Site Prediction

Identifying the most likely binding pocket on the protein surface is crucial for targeted molecular docking.

Protocol:

  • Utilize Binding Site Prediction Servers: Submit the prepared protein structure to web servers such as PrankWeb or webPDBinder.[3][5] These tools use geometric and evolutionary information to predict the location and characteristics of ligand-binding sites.

  • Analyze Predictions: The output will typically be a list of predicted pockets with associated scores. The top-ranked pocket that is sterically and chemically plausible for accommodating this compound should be selected.

  • Define the Search Space (Grid Box): Based on the predicted binding site, define the coordinates and dimensions of a 3D grid box that encompasses the entire pocket. This grid defines the search space for the docking algorithm. This can be done using AutoDockTools.

G Protein Protein BindingSitePrediction BindingSitePrediction Protein->BindingSitePrediction ManualInspection ManualInspection Protein->ManualInspection GridBoxDefinition GridBoxDefinition BindingSitePrediction->GridBoxDefinition ManualInspection->GridBoxDefinition MolecularDocking MolecularDocking GridBoxDefinition->MolecularDocking

Figure 2: Logical flow for defining the docking search space.
Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10]

Protocol:

  • Ligand Preparation:

    • Obtain the 3D structure of this compound (e.g., from PubChem).

    • Use a tool like Open Babel or AutoDockTools to assign rotatable bonds and convert the structure to the PDBQT format.

  • Configuration File: Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, and the coordinates and dimensions of the grid box.

  • Run AutoDock Vina: Execute the docking simulation from the command line, providing the configuration file as input.

  • Analyze Results: The output will consist of a PDBQT file with multiple binding poses ranked by their predicted binding affinity (in kcal/mol) and a log file summarizing the results.[11]

Data Presentation and Interpretation

The results of the molecular docking simulation should be organized for clear interpretation.

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
1-9.80.00HIS158, GLU170LEU120, VAL124, ILE128
2-9.51.21HIS158LEU120, VAL124, PHE132
3-9.21.87GLU170ILE128, PHE132, ALA162
4-8.92.54HIS158LEU120, ILE128, ALA162
5-8.73.12GLN140VAL124, PHE132

Table 2: Example molecular docking results for this compound with human HADH. Note: This data is illustrative and not the result of a live calculation.

A lower binding affinity score indicates a more stable predicted interaction.[11] The top-ranked poses with the lowest binding energies are of primary interest.

Visualization of Protein-Ligand Interactions

Visual inspection of the predicted binding poses is essential for understanding the specific molecular interactions that stabilize the complex.

Protocol:

  • Load Structures: Open the prepared protein structure and the output PDBQT file containing the docked poses in PyMOL.[12]

  • Select Best Pose: Focus on the top-ranked binding pose.

  • Identify Interactions: Use PyMOL's tools to identify and display hydrogen bonds, hydrophobic interactions, and other non-covalent contacts between this compound and the amino acid residues of the binding pocket.[13]

  • Generate High-Quality Images: Create informative visualizations that clearly depict the key interactions.

G cluster_0 This compound cluster_1 HADH Binding Pocket Ligand Ligand (this compound) His158 His158 Ligand->His158 H-Bond Glu170 Glu170 Ligand->Glu170 H-Bond Leu120 Leu120 Ligand->Leu120 Hydrophobic Val124 Val124 Ligand->Val124 Hydrophobic

Figure 3: Diagram of key predicted interactions between this compound and HADH.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for predicting the protein interactions of this compound. By identifying plausible protein targets through pathway analysis and employing molecular docking, it is possible to generate concrete, testable hypotheses about the molecule's biological function. The predicted interactions, such as those with 3-hydroxyacyl-CoA dehydrogenase, provide a strong rationale for further investigation.

The next steps should involve experimental validation of these in silico predictions. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or enzyme activity assays can be used to confirm the binding and functional consequences of the this compound-protein interaction. The synergy between computational prediction and experimental validation is key to efficiently unraveling the roles of novel metabolites in complex biological systems.

References

An In-depth Technical Guide to the Evolutionary Conservation of the 3-Oxo-4-pregnene-20-carboxyl-CoA (3-OPC-CoA) Catabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A NOTE ON NOMENCLATURE: The term "3-Hydroxy-OPC4-CoA pathway" does not correspond to a standard, recognized biochemical pathway in scientific literature. Based on the chemical structure and nomenclature, this guide focuses on the highly relevant and well-characterized 3-oxo-4-pregnene-20-carboxyl-CoA (3-OPC-CoA) degradation pathway . This pathway is a critical juncture in the bacterial catabolism of cholesterol and other steroids, involving a key hydroxylated intermediate.

Executive Summary

Cholesterol catabolism is a vital metabolic capability for numerous bacteria, including the significant human pathogen Mycobacterium tuberculosis (M. tuberculosis), enabling it to survive within the host environment. A key section of this complex metabolic network is the degradation of the C-3 propionyl-CoA side chain from the steroid core, which proceeds through the 3-oxo-4-pregnene-20-carboxyl-CoA (3-OPC-CoA) pathway. This three-enzyme pathway is encoded by genes within the intracellular growth (igr) operon. It involves an acyl-CoA dehydrogenase (FadE28-FadE29), an enoyl-CoA hydratase (ChsH1-ChsH2), and a retro-aldolase (Ltp2) that collectively convert 3-OPC-CoA into androst-4-ene-3,17-dione (AD), a central steroid precursor, and propionyl-CoA, which is assimilated into central metabolism. This guide provides a detailed overview of this pathway, its evolutionary conservation, quantitative enzymatic data, and the experimental protocols used for its study.

The 3-OPC-CoA Degradation Pathway

The catabolism of 3-OPC-CoA is the final stage of cholesterol side-chain degradation in M. tuberculosis. The process mirrors a classic β-oxidation cycle, involving sequential dehydrogenation, hydration, and carbon-carbon bond cleavage.

The pathway proceeds in three enzymatic steps:

  • Dehydrogenation: The heterotetrameric acyl-CoA dehydrogenase, FadE28-FadE29 (also known as ChsE1-ChsE2), introduces a double bond between C17 and C20 of 3-OPC-CoA. This oxidation reaction yields 3-oxo-4,17-pregnadiene-20-carboxyl-CoA (3-OPDC-CoA) .

  • Hydration: The heteromeric enoyl-CoA hydratase, ChsH1-ChsH2 , catalyzes the hydration of the newly formed double bond in 3-OPDC-CoA. This results in the formation of a hydroxylated intermediate, 17-hydroxy-3-oxo-4-pregnene-20-carboxyl-CoA (17-HOPC-CoA) .[1]

  • Retro-Aldol Cleavage: The aldolase Ltp2 , in a complex with a domain of the ChsH2 subunit, catalyzes the cleavage of the C17-C20 bond of 17-HOPC-CoA. This retro-aldol reaction releases the steroid nucleus as androst-4-ene-3,17-dione (AD) and the three-carbon side chain as propionyl-CoA .

This sequence efficiently removes the final remnant of the cholesterol side chain, feeding both the steroid ring degradation pathway and central carbon metabolism.

3-OPC-CoA Pathway cluster_pathway 3-OPC-CoA Degradation Pathway OPC 3-Oxo-4-pregnene-20-carboxyl-CoA (3-OPC-CoA) OPDC 3-Oxo-4,17-pregnadiene-20-carboxyl-CoA (3-OPDC-CoA) OPC->OPDC  FadE28-FadE29  (Dehydrogenase) HOPC 17-Hydroxy-3-oxo-4-pregnene-20-carboxyl-CoA (17-HOPC-CoA) OPDC->HOPC  ChsH1-ChsH2  (Hydratase) AD Androst-4-ene-3,17-dione (AD) HOPC->AD  Ltp2  (Aldolase) Prop Propionyl-CoA HOPC->Prop

Figure 1: The 3-OPC-CoA degradation pathway in M. tuberculosis.

Evolutionary Conservation

The genes encoding the 3-OPC-CoA degradation pathway are primarily located within the igr (intracellular growth) operon in M. tuberculosis. The conservation of this operon and its constituent genes is a strong indicator of the pathway's importance in bacteria that metabolize steroids.

Distribution in Actinobacteria: Homologs of the igr operon are found in other species within the phylum Actinobacteria, which are known for their complex secondary metabolism and ability to degrade recalcitrant compounds. A homologous operon is present and transcriptionally induced during growth on cholesterol in Rhodococcus jostii RHA1, a bacterium well-studied for its steroid degradation capabilities.[2] Similarly, an igr operon with the same structure as in M. tuberculosis has been identified in Mycolicibacterium neoaurum, another species used in the industrial biotransformation of steroids.[1] The presence of these orthologous gene clusters in diverse Actinobacteria suggests a conserved functional role in steroid metabolism across this phylum.[1][3][4][5][6]

Phylogenetic Analysis: Phylogenetic analyses of the individual enzyme families provide further insight:

  • FadE28-FadE29 (ChsE1-ChsE2): These proteins belong to the acyl-CoA dehydrogenase (ACAD) superfamily. However, they form a unique α₂β₂ heterotetrameric structure, which is distinct from the more common homotetrameric ACADs. This specific architecture appears to be a conserved feature among the ACADs involved in steroid degradation.

  • ChsH1-ChsH2: These proteins are members of the enoyl-CoA hydratase/isomerase superfamily. The formation of a heteromeric complex to perform the hydration step is a recurring theme in the degradation of complex lipids.

  • Ltp2: This aldolase is a member of the SCP2-thiolase superfamily. Its function is dependent on its association with the DUF35 domain of the ChsH2 protein, indicating a co-evolution of these components to achieve the final cleavage step.

The conservation of the entire operon structure across different species suggests that the pathway evolved as a complete functional module for the degradation of the C-3 propionyl side chain of steroid intermediates.

Quantitative Data

Quantitative kinetic data for the enzymes of the 3-OPC-CoA pathway are crucial for understanding the efficiency and potential bottlenecks in the process. Data is limited, particularly for the natural substrates, but studies using substrate analogs provide valuable insights.

EnzymeOrganismSubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)Reference
FadE28-FadE29 M. tuberculosis4BNC-CoA*6.3 ± 0.882.2 ± 0.193.5 x 105[7]
ChsH1-ChsH2 M. tuberculosis3-OPDC-CoAN/AN/AN/A
Ltp2 M. tuberculosis17-HOPC-CoAN/AN/AN/A

Note: 4BNC-CoA (3-oxo-23,24-bisnorchol-4-en-22-oyl-CoA) is a C-3 side chain substrate analog. N/A: Data not available in the reviewed literature.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the 3-OPC-CoA degradation pathway.

Protocol for Acyl-CoA Dehydrogenase (FadE28-FadE29) Activity Assay

This protocol is based on the ferricenium ion reduction assay, which measures the activity of acyl-CoA dehydrogenases by monitoring the reduction of an artificial electron acceptor.

Principle: FadE28-FadE29 catalyzes the oxidation of the acyl-CoA substrate (e.g., 3-OPC-CoA or an analog), transferring electrons to its FAD cofactor. The reduced FAD is then re-oxidized by the ferricenium ion (Fc⁺), which is reduced to ferrocene. The decrease in absorbance of the ferricenium ion is monitored spectrophotometrically at 300 nm.[7][8][9]

Materials:

  • Purified FadE28-FadE29 enzyme complex

  • Substrate: 3-OPC-CoA or 4BNC-CoA, dissolved in appropriate buffer to make a 10 mM stock solution

  • Assay Buffer: 100 mM TAPS [N-Tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid], pH 8.5

  • Ferricenium hexafluorophosphate (Fc⁺PF₆⁻): 10 mM stock solution in acetonitrile

  • Spectrophotometer with temperature control

  • 1 cm pathlength quartz cuvettes

Procedure:

  • Prepare the assay mixture in a 1 mL cuvette. To 950 µL of Assay Buffer at 25°C, add 25 µL of the 10 mM Ferricenium hexafluorophosphate stock solution to a final concentration of 250 µM. Mix by inversion.

  • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate to 25°C.

  • Initiate the reaction by adding a known amount of the FadE28-FadE29 enzyme (e.g., 1-5 µg).

  • Monitor the background rate of ferricenium reduction by the enzyme alone at 300 nm for 1-2 minutes.

  • Start the enzymatic reaction by adding the substrate. For kinetic analysis, vary the final substrate concentration (e.g., from 1 µM to 100 µM).

  • Immediately monitor the decrease in absorbance at 300 nm for 3-5 minutes. The rate should be linear.

  • Calculate the initial velocity using the molar extinction coefficient for ferricenium reduction (ε₃₀₀ = 4,300 M⁻¹cm⁻¹), accounting for the stoichiometry of 2 moles of ferricenium reduced per mole of substrate oxidized.[10]

  • Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and kcat.

Acyl-CoA Dehydrogenase Assay Workflow prep Prepare Assay Mix (Buffer + Ferricenium) equilibrate Equilibrate to 25°C in Spectrophotometer prep->equilibrate add_enzyme Add Purified FadE28-FadE29 equilibrate->add_enzyme bg_rate Measure Background Rate (Absorbance at 300 nm) add_enzyme->bg_rate add_substrate Add Substrate (e.g., 3-OPC-CoA) bg_rate->add_substrate measure Measure Reaction Rate (Decrease in Abs at 300 nm) add_substrate->measure calculate Calculate Initial Velocity (Using ε = 4,300 M⁻¹cm⁻¹) measure->calculate analyze Determine Kinetic Parameters (Km, kcat) calculate->analyze

Figure 2: Workflow for the FadE28-FadE29 activity assay.
Protocol for Enoyl-CoA Hydratase (ChsH1-ChsH2) Activity Assay

This protocol measures the hydration of the α,β-double bond of an enoyl-CoA substrate.

Principle: The conjugated double bond of the enoyl-CoA substrate has a characteristic absorbance at ~263 nm. The hydratase-catalyzed addition of water across this double bond eliminates the conjugation, leading to a decrease in absorbance. This change is monitored to determine enzyme activity.[11]

Materials:

  • Purified ChsH1-ChsH2 enzyme complex

  • Substrate: 3-OPDC-CoA or a suitable analog like crotonyl-CoA, dissolved in water to make a 10 mM stock solution

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Spectrophotometer with UV capabilities and temperature control

  • Low-volume quartz cuvettes

Procedure:

  • Prepare the reaction mixture in a quartz cuvette. In a final volume of 300 µL, add Assay Buffer and the enoyl-CoA substrate to a final concentration of 0.25 mM.

  • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate to 30°C.

  • Initiate the reaction by adding a small volume (e.g., 5-10 µL) of the purified ChsH1-ChsH2 enzyme solution. Mix quickly by gentle pipetting.

  • Immediately monitor the decrease in absorbance at 263 nm over time.

  • Calculate the rate of substrate conversion using the molar extinction coefficient for the enoyl-thioester bond (ε₂₆₃ ≈ 6,700 M⁻¹cm⁻¹).[11]

  • One unit of activity is defined as the amount of enzyme that hydrates 1 µmol of substrate per minute under these conditions.

Protocol for Generation of Unmarked Gene Deletions in M. tuberculosis

This protocol describes a two-step homologous recombination strategy for creating precise, unmarked gene deletions, which is essential for studying gene function.

Principle: This method uses a suicide vector containing the gene of interest with the desired deletion, flanked by homologous regions (~1 kb on each side). The vector also carries a counter-selectable marker (e.g., sacB, which confers sucrose sensitivity) and a selectable marker (e.g., hygromycin resistance). In the first step, single-crossover recombinants are selected. In the second step, double-crossover events, which result in either reversion to wild-type or the desired gene deletion, are selected on sucrose-containing medium.[12][13][14]

Materials:

  • M. tuberculosis wild-type strain

  • Suicide delivery vector (e.g., pNIL-based) containing the deletion construct, sacB, and a hygromycin resistance cassette.

  • Electroporator and cuvettes

  • Middlebrook 7H10 agar plates containing:

    • Hygromycin (50 µg/mL) and X-Gal

    • 10% sucrose and X-Gal

  • Liquid culture media (7H9 broth with supplements)

Procedure: Step 1: Selection of Single Crossovers

  • Prepare electrocompetent M. tuberculosis cells.

  • Electroporate the suicide delivery vector into the competent cells.

  • Plate the transformed cells onto 7H10 agar containing hygromycin and X-Gal. Incubate at 37°C for 3-4 weeks.

  • Single-crossover events result from the integration of the entire plasmid into the chromosome. Colonies will be hygromycin-resistant and blue (if the vector contains lacZ).

  • Confirm the single-crossover event by PCR using primers that flank the integration site.

Step 2: Selection of Double Crossovers (Allelic Exchange) 6. Inoculate a confirmed single-crossover clone into 7H9 broth without hygromycin and grow to mid-log phase. This allows for the second recombination event to occur. 7. Plate serial dilutions of the culture onto 7H10 agar containing 10% sucrose and X-Gal. Incubate at 37°C for 3-4 weeks. 8. Cells that undergo a second crossover event will excise the vector backbone, including the sacB gene, and will thus be able to grow on sucrose. These colonies will be white. 9. These double-crossover colonies represent two possibilities: reversion to the wild-type allele or replacement with the deleted allele. 10. Screen the white, sucrose-resistant colonies by PCR using primers internal to the gene of interest (to confirm deletion) and flanking primers (to confirm the size of the resulting locus). 11. Confirm the final unmarked deletion mutant by Southern blot analysis and/or sequencing.

Conclusion

The 3-OPC-CoA degradation pathway, encoded by the igr operon, represents a conserved and critical module for steroid catabolism in Actinobacteria. The pathway's enzymes, with their unique heteromeric structures, efficiently channel the final three carbons of the cholesterol side chain into central metabolism while preparing the steroid nucleus for subsequent ring cleavage. While the overall steps of the pathway are well-defined, a lack of comprehensive kinetic data for the enzymes with their natural substrates highlights an area for future research. The protocols detailed in this guide provide a foundation for further investigation into the biochemistry and physiology of this important metabolic pathway, which may serve as a target for the development of novel therapeutics against Mycobacterium tuberculosis.

References

Methodological & Application

Synthesis of 3-Hydroxy-OPC4-CoA: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research purposes only. Not for human or veterinary use.

Introduction

3-Hydroxy-OPC4-CoA is a crucial intermediate in the biosynthesis of jasmonates, a class of lipid-derived signaling molecules in plants that play pivotal roles in growth, development, and defense responses. The precise study of jasmonate signaling pathways and the development of novel therapeutic agents targeting these pathways necessitate the availability of high-purity standards of its intermediates. This document provides detailed application notes and protocols for the synthesis of this compound, intended for researchers, scientists, and drug development professionals. The methodologies described herein are based on established enzymatic and chemical synthesis principles for acyl-CoA compounds.

Chemical Structure:

  • This compound: S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxy-4-[(1R,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]butanethioate

Overview of the Synthesis Strategy

The synthesis of this compound can be approached through a multi-step chemoenzymatic process. This strategy offers high specificity and yield while minimizing the formation of side products. The overall workflow involves the synthesis of the precursor molecule, 4-(3-oxo-2-(pent-2-enyl)cyclopentyl)butanoic acid (OPC4), followed by its enzymatic conversion to the corresponding Coenzyme A (CoA) thioester, and subsequent enzymatic modifications to introduce the hydroxyl group at the 3-position.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )
OPC4C₁₄H₂₂O₃238.32
OPC4-CoAC₃₅H₅₄N₇O₁₈P₃S985.83
trans-2-Enoyl-OPC4-CoAC₃₅H₅₂N₇O₁₈P₃S983.81
This compoundC₃₅H₅₄N₇O₁₉P₃S1001.83

Table 2: Representative Yields for Synthesis Steps

Conversion StepMethodTypical Yield (%)
OPC4 SynthesisChemical60-70
OPC4 to OPC4-CoAEnzymatic (Acyl-CoA Synthetase)80-90
OPC4-CoA to trans-2-Enoyl-OPC4-CoAEnzymatic (Acyl-CoA Dehydrogenase)>95
trans-2-Enoyl-OPC4-CoA to this compoundEnzymatic (Enoyl-CoA Hydratase)>95

Experimental Protocols

Protocol 1: Chemical Synthesis of 4-(3-oxo-2-(pent-2-enyl)cyclopentyl)butanoic acid (OPC4)

This protocol is adapted from established methods for the synthesis of related cyclopentanone structures.

Materials:

  • 2-(2-cyclopenten-1-ylidene)acetaldehyde

  • (Z)-1-pentenyllithium

  • Succinic anhydride

  • Anhydrous aluminum chloride

  • Anhydrous diethyl ether

  • Anhydrous dichloromethane

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the cyclopentenone precursor: The synthesis starts with the conjugate addition of (Z)-1-pentenyllithium to 2-(2-cyclopenten-1-ylidene)acetaldehyde in anhydrous diethyl ether at -78°C.

  • Friedel-Crafts Acylation: The resulting intermediate is then subjected to a Friedel-Crafts acylation with succinic anhydride in the presence of anhydrous aluminum chloride in anhydrous dichloromethane.

  • Work-up and Purification: The reaction is quenched with ice-cold dilute HCl. The organic layer is separated, washed with saturated NaHCO₃ solution and brine, and dried over anhydrous MgSO₄. The solvent is removed under reduced pressure.

  • Column Chromatography: The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure OPC4.

Protocol 2: Enzymatic Synthesis of this compound

This protocol outlines a three-step enzymatic cascade to convert the chemically synthesized OPC4 into the final product, this compound.

Step 1: Synthesis of OPC4-CoA

Materials:

  • OPC4

  • Coenzyme A (CoA) lithium salt

  • ATP magnesium salt

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • Tris-HCl buffer (pH 7.5)

  • Potassium chloride (KCl)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, KCl, MgCl₂, DTT, ATP, and CoA.

  • Add a solution of OPC4 in a suitable solvent (e.g., DMSO) to the reaction mixture.

  • Initiate the reaction by adding Acyl-CoA synthetase.

  • Incubate the reaction at 37°C for 2-4 hours with gentle agitation.

  • Monitor the reaction progress by HPLC.

  • Upon completion, the OPC4-CoA can be purified by solid-phase extraction (SPE) using a C18 cartridge.

Step 2: Synthesis of trans-2-Enoyl-OPC4-CoA

Materials:

  • Purified OPC4-CoA

  • Acyl-CoA dehydrogenase (e.g., from pig liver)

  • FAD (flavin adenine dinucleotide)

  • Tris-HCl buffer (pH 8.0)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and FAD.

  • Add the purified OPC4-CoA to the mixture.

  • Initiate the reaction by adding Acyl-CoA dehydrogenase.

  • Incubate at 30°C for 1-2 hours.

  • Monitor the formation of the trans-2-enoyl-OPC4-CoA by observing the increase in absorbance at 263 nm.

  • The product can be used directly in the next step or purified by HPLC.

Step 3: Synthesis of this compound

Materials:

  • trans-2-Enoyl-OPC4-CoA solution from Step 2

  • Enoyl-CoA hydratase (e.g., from bovine liver)

  • Tris-HCl buffer (pH 7.8)

Procedure:

  • To the reaction mixture containing trans-2-Enoyl-OPC4-CoA, add Enoyl-CoA hydratase.

  • Incubate at 25°C for 30-60 minutes. The hydration of the double bond leads to a decrease in absorbance at 263 nm, which can be used to monitor the reaction.[1]

  • The final product, this compound, is purified by reversed-phase HPLC.

Protocol 3: Purification and Characterization of this compound

Purification:

  • HPLC System: A preparative or semi-preparative HPLC system with a C18 column is recommended.

  • Mobile Phase: A gradient of ammonium acetate buffer (pH 6.0) and acetonitrile is typically used for the separation of acyl-CoA esters.

  • Detection: UV detection at 260 nm (for the adenine moiety of CoA) is suitable for monitoring the elution of the product.

  • Fraction Collection and Desalting: Fractions containing the purified product are collected, pooled, and lyophilized. The lyophilized powder can be desalted using a suitable method if necessary.

Characterization:

  • LC-MS/MS: The identity and purity of the final product should be confirmed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4] The expected mass of the [M-H]⁻ ion for this compound is approximately 1000.8 g/mol . Fragmentation analysis will show characteristic losses of the CoA moiety.

  • NMR Spectroscopy: For detailed structural elucidation, ¹H and ¹³C NMR spectroscopy can be performed on the purified compound.

Mandatory Visualizations

Synthesis_Workflow cluster_chem Chemical Synthesis cluster_enzymatic Enzymatic Cascade OPC4 4-(3-oxo-2-(pent-2-enyl) cyclopentyl)butanoic acid (OPC4) OPC4_CoA OPC4-CoA OPC4->OPC4_CoA Acyl-CoA Synthetase + ATP, CoA trans_Enoyl_OPC4_CoA trans-2-Enoyl-OPC4-CoA OPC4_CoA->trans_Enoyl_OPC4_CoA Acyl-CoA Dehydrogenase Hydroxy_OPC4_CoA This compound trans_Enoyl_OPC4_CoA->Hydroxy_OPC4_CoA Enoyl-CoA Hydratase Precursors Precursors Precursors->OPC4 Friedel-Crafts Acylation

Caption: Chemoenzymatic synthesis workflow for this compound.

Jasmonate_Pathway alpha_Linolenic_Acid α-Linolenic Acid OPDA 12-oxo-phytodienoic acid (OPDA) alpha_Linolenic_Acid->OPDA LOX, AOS, AOC OPC8_CoA OPC8-CoA OPDA->OPC8_CoA OPR3, Acyl-CoA Synthetase OPC6_CoA OPC6-CoA OPC8_CoA->OPC6_CoA β-oxidation OPC4_CoA OPC4-CoA OPC6_CoA->OPC4_CoA β-oxidation Hydroxy_OPC4_CoA This compound OPC4_CoA->Hydroxy_OPC4_CoA Enoyl-CoA Hydratase (Hydration) Keto_OPC4_CoA 3-Keto-OPC4-CoA Hydroxy_OPC4_CoA->Keto_OPC4_CoA 3-Hydroxyacyl-CoA Dehydrogenase (Oxidation) Jasmonic_Acid Jasmonic Acid Keto_OPC4_CoA->Jasmonic_Acid Thiolase (Cleavage)

Caption: Simplified jasmonate biosynthesis pathway highlighting the position of this compound.

References

Application Note: Quantitative Analysis of 3-Hydroxy-OPC4-CoA in Bacterial Cultures using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 3-Hydroxy-OPC4-CoA in bacterial cultures. Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways. The analysis of specific acyl-CoAs, such as this compound, can provide valuable insights into bacterial fatty acid metabolism and related biosynthetic pathways. The method employs a robust extraction procedure followed by reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity, making it suitable for detailed metabolic studies in microbiological research and drug development.

Introduction

Acyl-CoAs are a diverse class of thioester derivatives of Coenzyme A that play a pivotal role in cellular metabolism, including fatty acid β-oxidation and biosynthesis, as well as the synthesis of secondary metabolites.[1][2] The accurate quantification of individual acyl-CoA species in complex biological matrices like bacterial cultures is challenging due to their low abundance, inherent instability, and the presence of numerous isomers.[1][3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for the analysis of acyl-CoAs due to its high sensitivity, specificity, and wide dynamic range.[4][5] This application note provides a detailed protocol for the extraction and quantification of this compound, a specialized hydroxy fatty acyl-CoA, from bacterial cultures. The methodology is based on established principles for the analysis of long-chain and hydroxy-acyl-CoAs.[6][7]

Principle of the Method

The method involves the extraction of acyl-CoAs from bacterial cell pellets using a cold organic solvent mixture to precipitate proteins and solubilize the target analytes. Following extraction and sample clean-up, the analyte is separated from other cellular components using reversed-phase high-performance liquid chromatography (RP-HPLC). The separation is typically achieved using a C8 or C18 column with a gradient of aqueous ammonium hydroxide or acetate and an organic solvent.[6][8]

Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is achieved by Multiple Reaction Monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition for the analyte and a suitable internal standard. Acyl-CoAs characteristically fragment via the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da) or produce a specific fragment ion corresponding to the adenosine 3',5'-diphosphate (m/z 428.0365).[4][5]

Experimental Workflow

LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Bacterial_Culture Bacterial Culture Harvesting Cell Harvesting (Centrifugation) Bacterial_Culture->Harvesting Extraction Acyl-CoA Extraction (Cold Organic Solvent) Harvesting->Extraction Centrifugation2 Centrifugation Extraction->Centrifugation2 Supernatant Supernatant Collection Centrifugation2->Supernatant Drying Drying under N2 Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation ESI_Source ESI Source (Positive Ion Mode) LC_Separation->ESI_Source Mass_Analyzer Tandem MS (MRM Mode) ESI_Source->Mass_Analyzer Data_Acquisition Data Acquisition Mass_Analyzer->Data_Acquisition Quantification Quantification (Peak Area Integration) Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Materials and Reagents

  • Bacterial culture of interest

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other suitable odd-chain acyl-CoA

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Isopropanol (IPA), HPLC grade

  • Ammonium hydroxide (NH₄OH) or Ammonium acetate

  • Formic acid (FA)

  • Ultrapure water

  • Phosphate-buffered saline (PBS), ice-cold

  • Microcentrifuge tubes

  • HPLC vials

Equipment

  • High-performance liquid chromatography (HPLC) system

  • Reversed-phase C8 or C18 column (e.g., 2.1 x 150 mm, 1.7 µm)

  • Tandem mass spectrometer with ESI source

  • Centrifuge capable of 14,000 x g and 4 °C

  • Nitrogen evaporator

  • Vortex mixer

  • Sonicator

Detailed Protocol

Sample Preparation (Extraction of Acyl-CoAs)
  • Grow bacterial culture to the desired optical density.

  • Harvest cells from 1-5 mL of culture by centrifugation at 10,000 x g for 10 minutes at 4 °C.

  • Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS. Centrifuge again at 10,000 x g for 5 minutes at 4 °C.

  • Resuspend the pellet in 0.5 mL of ice-cold 10 mM ammonium formate (pH 7).[4]

  • Add 1 mL of a cold extraction solvent (e.g., ACN:Isopropanol:Methanol 3:1:1 v/v/v) containing the internal standard (e.g., 20 ng C17:0-CoA).[6]

  • Vortex vigorously for 1 minute and sonicate for 5 minutes in an ice bath.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet cell debris and proteins.[4]

  • Transfer the supernatant to a new tube.

  • Repeat the extraction of the pellet with another 0.5 mL of the extraction solvent and combine the supernatants.

  • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50% Methanol in water or initial mobile phase conditions).[9]

  • Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4 °C to remove any insoluble material.

  • Transfer the clear supernatant to an HPLC vial for analysis.

LC-MS/MS Analysis

LC Conditions

ParameterValue
Column Reversed-phase C8 or C18 (e.g., 2.1 x 150 mm, 1.7 µm)
Mobile Phase A 15 mM Ammonium hydroxide in water
Mobile Phase B 15 mM Ammonium hydroxide in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5-10 µL
Column Temperature 40 °C
Gradient Start at 20% B, increase to 95% B over 10 min, hold for 2 min, re-equilibrate

Note: The gradient should be optimized for the specific column and instrument used.

MS/MS Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 400 °C
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

The specific MRM transitions for this compound need to be determined by infusing a standard, if available. Based on its chemical formula (C₃₅H₅₂N₇O₁₉P₃S) and monoisotopic molecular weight of 1003.2565 Da, the precursor ion ([M+H]⁺) would be m/z 1004.264.[10] A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.[5]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound1004.3497.3To be optimized
Heptadecanoyl-CoA (IS)1020.6513.3To be optimized

Note: Collision energies should be optimized for each compound to achieve the maximum signal intensity.

Data Analysis and Quantification

Quantification is performed by integrating the peak areas of the MRM transitions for this compound and the internal standard. A calibration curve should be prepared using a series of known concentrations of an analytical standard, if available, to determine the absolute concentration of the analyte in the samples. In the absence of a standard, relative quantification can be performed by comparing the peak area ratio of the analyte to the internal standard across different samples.

Potential Metabolic Pathway

Hypothetical Pathway for this compound OPDA 12-oxophytodienoic acid (OPDA) OPC4 OPC-4 OPDA->OPC4 Reduction OPC4_CoA OPC4-CoA OPC4->OPC4_CoA Acyl-CoA Synthetase Enoyl_CoA 2-enoyl-OPC4-CoA OPC4_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxy_OPC4_CoA This compound Enoyl_CoA->Hydroxy_OPC4_CoA Enoyl-CoA Hydratase Beta_Oxidation Further Metabolism (e.g., β-oxidation) Hydroxy_OPC4_CoA->Beta_Oxidation 3-Hydroxyacyl-CoA Dehydrogenase

Caption: Hypothetical metabolic pathway involving this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound in bacterial cultures using LC-MS/MS. The method is sensitive, specific, and can be adapted for the analysis of other long-chain and hydroxy-acyl-CoAs. This analytical approach will be a valuable tool for researchers investigating bacterial lipid metabolism and related pathways.

References

Application Note: Quantitative Analysis of 3-Hydroxy-OPC4-CoA using Stable Isotope Dilution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-octadecapentaenoyl-CoA (3-Hydroxy-OPC4-CoA) is an acyl-coenzyme A (acyl-CoA) thioester, a class of molecules central to numerous metabolic processes. Acyl-CoAs are critical intermediates in fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and the biosynthesis of complex lipids and steroids.[1][2][3] The accurate quantification of specific acyl-CoA species like this compound is essential for understanding their roles in cellular physiology and disease. Stable isotope dilution liquid chromatography-mass spectrometry (LC-MS) is the gold standard for the precise and sensitive quantification of these molecules, mitigating issues of analytical variability during sample extraction and analysis.[1] This application note provides a detailed protocol for the quantitative analysis of this compound in biological matrices using a stable isotope dilution LC-MS/MS method.

The methodology described herein is based on the well-established "Stable Isotope Labeling by Essential Nutrients in Cell Culture" (SILEC) approach, which allows for the generation of isotopically labeled internal standards that closely mimic the analyte of interest.[4][5][6]

Principle

The core principle of this method is the use of a stable isotope-labeled internal standard (SIL-IS) for this compound. The SIL-IS, ideally labeled with ¹³C or ¹⁵N, is spiked into the sample at the earliest stage of sample preparation. This standard co-elutes with the endogenous (light) this compound during liquid chromatography and is distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer. The ratio of the signal intensity of the endogenous analyte to the known concentration of the SIL-IS allows for accurate and precise quantification, correcting for any sample loss during extraction, purification, and analysis.

Experimental Protocols

1. Preparation of Stable Isotope-Labeled Internal Standard (SIL-IS)

The generation of a specific SIL-IS for this compound is crucial. The SILEC method is a highly effective approach for producing a complex mixture of labeled acyl-CoAs, including the target analyte, within a cellular system.[4][5]

  • Cell Culture: Mouse Hepa 1c1c7 cells (or another suitable cell line) are cultured in pantothenic acid-free media.[4]

  • Isotope Labeling: The media is supplemented with [¹³C₃¹⁵N₁]-pantothenic acid.[1][4] Pantothenate is a precursor to Coenzyme A, and its labeled form will be incorporated into the entire cellular acyl-CoA pool.[2]

  • Fatty Acid Supplementation: To enhance the production of the specific this compound, the culture medium should also be supplemented with a suitable stable isotope-labeled precursor fatty acid for OPC4.

  • Extraction of SIL-IS: After sufficient incubation to achieve >98% isotopic enrichment, the cells are harvested, and the labeled acyl-CoAs are extracted using an acetonitrile:isopropanol (ACN:IPA) solution, followed by solid-phase extraction (SPE).[4]

2. Sample Preparation

  • Cell or Tissue Lysis: Homogenize cell pellets or pulverized tissue in a cold extraction solution of ACN:IPA (3:1, v/v).[4]

  • Internal Standard Spiking: Immediately add a known amount of the SIL-IS extract to the sample homogenate.

  • Sonication: Pulse sonicate the samples on ice to ensure complete cell lysis and extraction.[4]

  • Phase Separation: Add a cold aqueous buffer (e.g., 100 mM KH₂PO₄, pH 6.7) to the extract, vortex, and centrifuge to separate the phases.[4]

  • Acidification: Transfer the supernatant to a new tube and acidify with glacial acetic acid.[4]

  • Solid-Phase Extraction (SPE):

    • Condition an SPE column (e.g., C18) with an appropriate solvent mixture.

    • Load the acidified sample onto the column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs with a suitable solvent.

  • Sample Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solution compatible with the LC mobile phase, such as 5% (w/v) 5-sulfosalicylic acid.[7]

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for acyl-CoA analysis.

    • Mobile Phase A: 0.05% trifluoroacetic acid (TFA) in water.[7]

    • Mobile Phase B: Acetonitrile.[7]

    • Gradient: A suitable gradient from low to high organic phase should be optimized to achieve good separation of this compound from other acyl-CoAs and matrix components.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) on a triple quadrupole or high-resolution mass spectrometer, respectively.[1][4][8]

    • SRM Transitions: Specific precursor-to-product ion transitions for both endogenous (light) and the SIL-IS (heavy) this compound must be determined. The fragmentation of the CoA moiety often results in a characteristic neutral loss.[5]

4. Data Analysis and Quantification

  • Calibration Curve: Prepare a calibration curve by analyzing a series of standards containing known concentrations of unlabeled this compound and a fixed concentration of the SIL-IS.

  • Quantification: Plot the peak area ratio of the analyte to the SIL-IS against the concentration of the analyte. The concentration of this compound in the unknown samples is then determined from this calibration curve.

Quantitative Data

The following table is a representative example of how quantitative data for this compound in different biological samples could be presented. The values are hypothetical and should be replaced with experimental data.

Sample IDSample TypeThis compound (pmol/mg protein)Standard Deviation
Control 1Liver Tissue1.250.15
Control 2Liver Tissue1.380.21
Treated 1Liver Tissue3.420.35
Treated 2Liver Tissue3.890.42
Cell Line ACultured Cells0.890.09
Cell Line BCultured Cells1.120.13

Visualizations

Coenzyme A Biosynthetic Pathway

The biosynthesis of Coenzyme A (CoA) from pantothenate (Vitamin B5) is a fundamental process that enables the production of the labeled internal standard.[2]

CoA_Biosynthesis Pantothenate Pantothenate (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate PANK1-4 PPC 4'-Phosphopantothenoylcysteine Phosphopantothenate->PPC PPCS PPan 4'-Phosphopantetheine PPC->PPan PPCDC dAP Dephospho-CoA PPan->dAP PPAT CoA Coenzyme A dAP->CoA DPCK SID_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Tissue, Cells) Spike Spike with Known Amount of Stable Isotope-Labeled Internal Standard Sample->Spike Extraction Extraction and Purification (e.g., Lysis, SPE) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification based on Peak Area Ratios LCMS->Quant Quantification_Logic Analyte_Signal Analyte Signal (Light) Ratio Signal Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal Internal Standard Signal (Heavy) IS_Signal->Ratio Cal_Curve Calibration Curve Ratio->Cal_Curve Concentration Analyte Concentration Cal_Curve->Concentration

References

Application Note: In Vitro Enzymatic Assay for 3-Hydroxy-OPC4-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of 3-Hydroxy-OPC4-CoA is a critical step in the catabolism of jasmonates, a class of plant hormones that regulate a wide array of processes, including growth, development, and defense responses. This pathway involves two sequential enzymatic reactions. First, 3-oxo-2-(pent-2-enyl)cyclopentane-1-butyric acid (OPC-4) is activated to its corresponding CoA thioester, OPC4-CoA, by an acyl-CoA ligase. Subsequently, a cytochrome P450 monooxygenase hydroxylates OPC4-CoA to produce this compound. Understanding the kinetics and regulation of these enzymes is vital for agricultural science and the development of novel herbicides or plant growth regulators. This document provides a detailed protocol for a coupled, in vitro enzymatic assay to synthesize and quantify this compound.

Principle of the Assay

This assay reconstitutes the two-step synthesis of this compound from its precursors in vitro.

  • CoA Ligation: The first reaction is catalyzed by an OPC-CoA Ligase (OPCL1), which activates OPC-4 using Coenzyme A (CoA) and adenosine triphosphate (ATP).[1][2]

  • Hydroxylation: The second reaction is catalyzed by a cytochrome P450 enzyme (e.g., from the CYP94 family) and its redox partner, cytochrome P450 reductase (CPR).[3][4][5] In the presence of the cofactor NADPH, the P450 enzyme hydroxylates the OPC4-CoA intermediate to form the final product, this compound.[6][7][8][9]

The final product can be quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), which offers high sensitivity and specificity.

Reaction Pathway Diagram

The enzymatic cascade for this compound synthesis is illustrated below. The process begins with the activation of OPC-4 to OPC4-CoA, followed by its hydroxylation.

Reaction_Pathway cluster_step1 Step 1: CoA Ligation cluster_step2 Step 2: Hydroxylation OPC4 OPC-4 OPC4_CoA OPC4-CoA OPC4->OPC4_CoA OPCL1 AMP AMP + PPi OPC4_CoA->AMP OPC4_CoA_2 OPC4-CoA ATP ATP + CoA ATP->OPC4_CoA Hydroxy_OPC4_CoA This compound OPC4_CoA_2->Hydroxy_OPC4_CoA CYP450 + CPR NADP NADP⁺ + H₂O Hydroxy_OPC4_CoA->NADP NADPH NADPH + H⁺ + O₂ NADPH->Hydroxy_OPC4_CoA

Caption: Enzymatic pathway for this compound synthesis.

Materials and Reagents

  • Enzymes:

    • Recombinant OPC-CoA Ligase 1 (OPCL1)

    • Recombinant Cytochrome P450 (e.g., CYP94B3)[3][4][10]

    • Recombinant Cytochrome P450 Reductase (CPR)

  • Substrates & Cofactors:

    • 3-oxo-2-(pent-2-enyl)cyclopentane-1-butyric acid (OPC-4)

    • Coenzyme A, Lithium Salt (CoA)

    • Adenosine 5'-triphosphate (ATP), Magnesium Salt

    • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

    • Magnesium Chloride (MgCl₂)

  • Buffers & Solutions:

    • Potassium phosphate buffer (100 mM, pH 7.5)

    • Reaction Quenching Solution: Acetonitrile with 0.1% formic acid

    • HPLC-grade water and acetonitrile

    • Formic acid

Experimental Protocol

This protocol describes a coupled reaction where both enzymatic steps occur in a single reaction mixture.

5.1. Enzyme Preparation:

  • Reconstitute lyophilized enzymes in an appropriate buffer (e.g., 50 mM potassium phosphate, pH 7.5, with 10% glycerol) to a stock concentration of 1-5 mg/mL.

  • Store enzyme stocks in aliquots at -80°C to avoid repeated freeze-thaw cycles.

5.2. Reaction Setup:

  • Prepare a master mix of buffer, ATP, CoA, MgCl₂, and NADPH on ice.

  • In a 1.5 mL microcentrifuge tube, combine the following components to a final volume of 100 µL:

    Component Stock Conc. Final Conc. Volume (µL)
    Potassium Phosphate Buffer 1 M 100 mM 10
    ATP 100 mM 5 mM 5
    CoA 10 mM 0.5 mM 5
    MgCl₂ 1 M 10 mM 1
    NADPH 10 mM 1 mM 10
    CPR 1 mg/mL 10 µg/mL 1
    OPCL1 1 mg/mL 10 µg/mL 1
    OPC-4 (in DMSO) 10 mM 100 µM 1
    Nuclease-Free Water - - 65

    | Subtotal | | | 99 |

  • Pre-incubate the mixture at 30°C for 5 minutes to equilibrate the temperature.

  • Initiate the reaction by adding the cytochrome P450 enzyme:

    Component Stock Conc. Final Conc. Volume (µL)
    Cytochrome P450 1 mg/mL 10 µg/mL 1

    | Total Volume | | | 100 |

  • Vortex briefly and incubate at 30°C for 60 minutes. Time-course experiments can be performed by taking aliquots at different time points.

5.3. Reaction Quenching and Sample Preparation:

  • Stop the reaction by adding 200 µL of ice-cold quenching solution (Acetonitrile with 0.1% formic acid).

  • Vortex vigorously for 30 seconds to precipitate the enzymes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

5.4. HPLC-MS/MS Analysis:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Detection: Mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific parent-to-fragment ion transitions for OPC4-CoA and this compound.

Experimental Workflow

The overall workflow from reagent preparation to data analysis is depicted below.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Buffers & Reagents P3 Create Master Mix P1->P3 P2 Prepare Enzyme Stocks P2->P3 R1 Pre-incubate Master Mix (30°C) P3->R1 R2 Initiate Reaction (Add P450) R1->R2 R3 Incubate (30°C, 60 min) R2->R3 A1 Quench Reaction (Cold Acetonitrile) R3->A1 A2 Centrifuge to Remove Protein A1->A2 A3 Analyze Supernatant by HPLC-MS/MS A2->A3 A4 Quantify Product & Determine Kinetics A3->A4

Caption: Workflow for the in vitro this compound synthesis assay.

Quantitative Data Summary

The following table summarizes typical kinetic parameters and optimal conditions for the enzymes involved in this pathway. These values are derived from studies on homologous enzymes in the jasmonate pathway and should be determined empirically for the specific enzymes used.

ParameterOPCL1Cytochrome P450 (CYP94B3)
Substrate(s) OPC-4, ATP, CoAOPC4-CoA (intermediate), NADPH
Km (OPC-4) ~20 - 50 µMN/A
Km (ATP) ~100 - 400 µMN/A
Km (OPC4-CoA) N/A~5 - 25 µM
Km (NADPH) N/A~1 - 10 µM
Optimal pH 7.5 - 8.07.0 - 7.5
Optimal Temperature 25 - 35 °C25 - 30 °C
Cofactors Mg²⁺FAD, FMN (in CPR partner)

Note: Kinetic values (Km) are estimates and can vary significantly based on the specific enzyme ortholog, expression system, and assay conditions.

Data Analysis and Interpretation

  • Quantification: Create a standard curve using a synthesized standard of the final product to quantify the amount of this compound produced.

  • Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax), vary the concentration of one substrate while keeping others at saturating concentrations.[11] Measure the initial reaction velocity for each substrate concentration.

  • Data Fitting: Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression software.

  • Controls: Run negative controls to ensure the observed activity is enzyme-dependent. These should include reactions without enzyme, without the primary substrate (OPC-4), or without cofactors (ATP, NADPH).

References

Application Notes and Protocols for the Extraction of 3-Hydroxy-OPC4-CoA from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-OPC4-CoA is a molecule of interest in various metabolic pathways. Its accurate quantification in complex biological matrices such as plasma, tissues, and cell cultures is crucial for understanding its physiological and pathological roles. However, the inherent instability and low abundance of this compound, like many acyl-CoA esters, present significant analytical challenges. This document provides detailed protocols and application notes for the efficient extraction and subsequent analysis of this compound, ensuring high recovery and reproducibility.

The methodologies described herein are compiled from established techniques for the extraction of similar acyl-CoA molecules and are intended to serve as a robust starting point for researchers. Key considerations for sample handling, extraction solvent selection, and purification strategies are discussed to minimize degradation and matrix effects.

Quantitative Data Summary

The following tables summarize typical recovery rates and extraction efficiencies for acyl-CoA esters from biological matrices using various methods. While specific data for this compound is not extensively available, these values for analogous compounds provide a benchmark for expected performance.

Table 1: Recovery Rates of Acyl-CoA Esters Using Different Extraction and Purification Methods

Acyl-CoA EsterBiological MatrixExtraction MethodPurification MethodAverage Recovery (%)Reference
Acetyl-CoARat LiverAcetonitrile/2-propanolSolid-Phase Extraction83-90[1]
Malonyl-CoARat LiverAcetonitrile/2-propanolSolid-Phase Extraction83-90[1]
Octanoyl-CoARat LiverAcetonitrile/2-propanolSolid-Phase Extraction83-90[1]
Oleoyl-CoARat LiverAcetonitrile/2-propanolSolid-Phase Extraction83-90[1]
Palmitoyl-CoARat LiverAcetonitrile/2-propanolSolid-Phase Extraction83-90[1]
Arachidonyl-CoARat LiverAcetonitrile/2-propanolSolid-Phase Extraction83-90[1]
Various Acyl-CoAsCultured Human CellsAcetonitrile/Methanol/Water-Not specified[2][3]
Long-chain Acyl-CoAsRat LiverIsopropanol/KH2PO4-Not specified[4]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters for Acyl-CoA Analysis

ParameterValueReference
Liquid Chromatography
ColumnReversed-phase C18 (e.g., 100 x 2.0 mm, 3 µm)[2]
Mobile Phase A0.1% Acetic Acid in Water[5]
Mobile Phase BAcetonitrile with 5% Methanol[5]
Flow Rate0.3 mL/min[6]
Column Temperature40°C[6]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive or Negative[6]
Detection ModeMultiple Reaction Monitoring (MRM)[6]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoA species from tissue homogenates.

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • Homogenizer

  • Acetonitrile/Isopropanol (3:1, v/v), pre-chilled to -20°C

  • 0.1 M Potassium phosphate buffer (pH 6.7)

  • Centrifuge capable of 4°C and >2,000 x g

  • Solid-Phase Extraction (SPE) columns (e.g., 2-(2-pyridyl)ethyl-functionalized silica)

Procedure:

  • Freeze-clamp the tissue sample in liquid nitrogen immediately after collection to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

  • Transfer a known amount of the powdered tissue (e.g., 50-100 mg) to a pre-chilled tube.

  • Add 1 mL of the pre-chilled acetonitrile/isopropanol solution.

  • Homogenize the sample on ice until a uniform suspension is achieved.

  • Add 0.5 mL of 0.1 M potassium phosphate buffer (pH 6.7) and vortex vigorously for 2 minutes.

  • Centrifuge the homogenate at 2,000 x g for 5 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant containing the acyl-CoAs. For improved recovery, the pellet can be re-extracted with another 0.5 mL of the acetonitrile/isopropanol/buffer mixture.

  • The collected supernatant is now ready for purification by SPE.

Protocol 2: Solid-Phase Extraction (SPE) for Purification and Concentration

This protocol describes a general procedure for purifying acyl-CoAs from the crude extract obtained in Protocol 1.

Materials:

  • Crude tissue extract from Protocol 1

  • SPE columns with a suitable stationary phase

  • SPE vacuum manifold

  • Conditioning, wash, and elution solvents (specific to the SPE chemistry, but typically include methanol, water, and an organic solvent for elution)

Procedure:

  • Column Conditioning: Condition the SPE column according to the manufacturer's instructions. This typically involves passing a specific volume of an organic solvent (e.g., methanol) followed by an aqueous solution to prepare the sorbent.

  • Sample Loading: Load the crude extract onto the conditioned SPE column. It is important to control the flow rate to ensure efficient binding of the analytes to the sorbent.

  • Washing: Wash the column with a weak solvent to remove interfering substances that are not strongly retained. The composition of the wash solvent should be carefully chosen to avoid premature elution of the target analyte.

  • Elution: Elute the retained this compound and other acyl-CoAs using a stronger organic solvent (e.g., acetonitrile or a methanol gradient).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of a solvent compatible with the LC-MS/MS analysis (e.g., a mixture of water and acetonitrile).

Visualizations

Signaling and Metabolic Pathways

Metabolic_Pathway Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA Trans-Δ²-Enoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (e.g., this compound) Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA (n-2 carbons) Thiolase->Shorter_Acyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Shorter_Acyl_CoA->Acyl_CoA_Dehydrogenase Next cycle of β-oxidation Extraction_Workflow Start Start: Biological Sample (Tissue, Plasma, Cells) Quenching 1. Metabolic Quenching (Liquid Nitrogen) Start->Quenching Homogenization 2. Homogenization (in organic solvent) Quenching->Homogenization Extraction 3. Liquid-Liquid Extraction (e.g., Acetonitrile/Isopropanol) Homogenization->Extraction Centrifugation 4. Centrifugation (Pellet debris) Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE 5. Solid-Phase Extraction (SPE) (Purification & Concentration) Supernatant->SPE Elution Elution SPE->Elution Drying 6. Solvent Evaporation Elution->Drying Reconstitution 7. Reconstitution (in LC-MS compatible solvent) Drying->Reconstitution Analysis 8. LC-MS/MS Analysis Reconstitution->Analysis

References

Application Notes and Protocols for the Use of 3-Hydroxyacyl-CoA Analogs as Substrates for Novel Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Hydroxyacyl-Coenzyme A (3-hydroxyacyl-CoA) thioesters are critical intermediates in a variety of metabolic pathways, including fatty acid oxidation and the biosynthesis of complex polyketides. The structural diversity of these molecules provides a rich landscape for the discovery and characterization of novel enzymes with potential applications in biocatalysis and drug development. This document provides detailed application notes and protocols for investigating the use of 3-hydroxyacyl-CoA analogs, such as the theoretical 3-Hydroxy-OPC4-CoA, as substrates for newly identified enzymes. While direct data on this compound is not available, the methodologies presented here for well-characterized 3-hydroxyacyl-CoA-utilizing enzymes can be readily adapted.

I. Overview of Potential Enzyme Classes

Several enzyme classes are known to recognize and transform 3-hydroxyacyl-CoAs. When investigating a novel enzyme for activity with a 3-hydroxyacyl-CoA analog, the following classes should be considered primary candidates for functional assays.

  • Dehydrogenases: These enzymes typically catalyze the NAD(P)+-dependent oxidation of the 3-hydroxyl group to a 3-ketoacyl-CoA. Short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) is a well-known example involved in fatty acid β-oxidation.[1]

  • Dehydratases: These enzymes catalyze the dehydration of 3-hydroxyacyl-CoAs to form 2,3-enoyl-acyl-CoAs. An example is 3-hydroxypropionyl-CoA dehydratase, which is part of the 3-hydroxypropionate/4-hydroxybutyrate cycle.[2]

  • Thiolases: While primarily acting on 3-ketoacyl-CoAs, some thiolases may exhibit promiscuous activity with 3-hydroxyacyl-CoA substrates, particularly in condensation reactions.[3]

  • Synthases: Enzymes like 3-hydroxy-3-methylglutaryl-CoA synthase catalyze the formation of larger molecules from acetyl-CoA and a 3-ketoacyl-CoA, but understanding their interaction with 3-hydroxy analogs can be insightful.[4]

II. Data Presentation: Comparative Kinetic Parameters

When characterizing a novel enzyme, it is crucial to determine its kinetic parameters with the substrate of interest and compare them to known substrates. This data provides insights into substrate specificity and catalytic efficiency.

Table 1: Hypothetical Kinetic Data for a Novel Dehydrogenase with 3-Hydroxyacyl-CoA Substrates

SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
(R)-3-Hydroxybutyryl-CoA501201002.0 x 106
(S)-3-Hydroxybutyryl-CoA800108.31.0 x 104
3-Hydroxyhexanoyl-CoA15085714.7 x 105
This compound TBDTBDTBDTBD

Data to be determined experimentally.

III. Experimental Protocols

The following are detailed protocols for assaying the activity of enzymes that potentially utilize 3-hydroxyacyl-CoA substrates.

Protocol 1: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

Principle:

This assay measures the increase in absorbance at 340 nm resulting from the reduction of NAD+ to NADH during the oxidation of the 3-hydroxyacyl-CoA substrate to a 3-ketoacyl-CoA.

Materials:

  • Purified novel enzyme

  • Tris-HCl buffer (100 mM, pH 9.0)

  • NAD+ solution (10 mM)

  • 3-Hydroxyacyl-CoA substrate stock solution (e.g., 10 mM of this compound)

  • Microplate reader or spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent microplates

Procedure:

  • Prepare a reaction mixture in a microplate well containing:

    • 80 µL of 100 mM Tris-HCl (pH 9.0)

    • 10 µL of 10 mM NAD+

    • Variable volume of substrate (e.g., 1-20 µL of a dilution series)

    • Make up to 90 µL with nuclease-free water.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes to pre-warm the reaction mixture.

  • Initiate the reaction by adding 10 µL of the purified enzyme solution (at a suitable concentration).

  • Immediately measure the absorbance at 340 nm every 30 seconds for 10 minutes.

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

  • Perform control reactions without the enzyme and without the substrate to account for background absorbance changes.

  • Vary the substrate concentration to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

Protocol 2: Coupled Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydratase Activity

Principle:

The product of the dehydratase reaction, an enoyl-CoA, can be subsequently reduced by an enoyl-CoA reductase in the presence of NADPH. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.

Materials:

  • Purified novel dehydratase enzyme

  • Purified enoyl-CoA reductase (as a coupling enzyme)

  • HEPES buffer (50 mM, pH 7.5)

  • NADPH solution (10 mM)

  • 3-Hydroxyacyl-CoA substrate stock solution (e.g., 10 mM of this compound)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a reaction mixture containing:

    • 70 µL of 50 mM HEPES (pH 7.5)

    • 10 µL of 10 mM NADPH

    • 5 µL of enoyl-CoA reductase (at a concentration that is not rate-limiting)

    • Variable volume of 3-hydroxyacyl-CoA substrate

    • Make up to 90 µL with nuclease-free water.

  • Incubate at the optimal temperature for 5 minutes.

  • Initiate the reaction by adding 10 µL of the purified dehydratase enzyme.

  • Monitor the decrease in absorbance at 340 nm for 10 minutes.

  • Calculate the reaction rate from the linear phase of the curve (ε for NADPH at 340 nm is 6220 M-1cm-1).

  • Run appropriate controls (no dehydratase, no substrate).

IV. Visualizations: Pathways and Workflows

Signaling Pathway

The following diagram illustrates a hypothetical metabolic pathway involving the conversion of this compound.

Metabolic_Pathway cluster_input Substrate Input cluster_enzymes Enzymatic Conversions cluster_products Metabolic Products 3_Hydroxy_OPC4_CoA This compound Enzyme1 Novel Dehydrogenase 3_Hydroxy_OPC4_CoA->Enzyme1 Oxidation Enzyme2 Novel Dehydratase 3_Hydroxy_OPC4_CoA->Enzyme2 Dehydration Product1 3-Keto-OPC4-CoA Enzyme1->Product1 Product2 2,3-Enoyl-OPC4-CoA Enzyme2->Product2

Caption: Hypothetical enzymatic conversion of this compound.

Experimental Workflow

The logical flow for characterizing a novel enzyme's activity with this compound is depicted below.

Experimental_Workflow Start Start: Purified Novel Enzyme & This compound Substrate Assay_Selection Select Assay Type: Dehydrogenase, Dehydratase, etc. Start->Assay_Selection Run_Assay Perform Spectrophotometric Assay Assay_Selection->Run_Assay Data_Analysis Calculate Initial Velocity (V0) Run_Assay->Data_Analysis Kinetics Vary Substrate Concentration Determine Km and Vmax Data_Analysis->Kinetics Results Tabulate Kinetic Parameters Kinetics->Results End End: Characterization Complete Results->End

Caption: Workflow for kinetic characterization.

V. Considerations for Drug Development

The identification and characterization of novel enzymes acting on substrates like this compound can have significant implications for drug development.

  • Target Identification: A novel enzyme in a critical metabolic pathway of a pathogen could be a target for antimicrobial drug development.

  • Biocatalysis: Enzymes with unique substrate specificities can be used for the green synthesis of chiral building blocks for pharmaceuticals.

  • High-Throughput Screening: The protocols described can be adapted for high-throughput screening of compound libraries to identify enzyme inhibitors.

By systematically applying these protocols and frameworks, researchers can effectively characterize novel enzymes, paving the way for new discoveries in metabolism and therapeutic development.

References

Application Notes and Protocols for Radiolabeling of 3-Hydroxy-OPC4-CoA for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of 3-Hydroxy-OPC4-CoA, a crucial tool for in-depth tracer studies in metabolic research and drug development. This compound, the coenzyme A derivative of 3-hydroxy-6-(3-oxo-2-(pent-2-enyl)cyclopentyl)hexanoic acid, is a significant intermediate in various metabolic pathways. By employing radiolabeled isotopes, researchers can meticulously track its absorption, distribution, metabolism, and excretion (ADME), providing invaluable insights into cellular physiology and the mechanism of action of related therapeutic agents.[1]

The protocols outlined below describe a two-step strategy for the synthesis of tritium-labeled ([³H]) this compound. This involves the stereoselective reduction of a 3-keto precursor to introduce the radiolabel, followed by the conversion of the resulting radiolabeled carboxylic acid to its coenzyme A thioester. These methods are designed to be adaptable for researchers with expertise in organic synthesis and radiochemistry.

Radiolabeling Strategy

The proposed strategy for the synthesis of [³H]-3-Hydroxy-OPC4-CoA is a two-stage process:

  • Radiolabeling of the Precursor: Synthesis of [³H]-3-Hydroxy-OPC4 via the reduction of 3-keto-OPC4 using a tritium-labeled reducing agent.

  • Formation of the CoA Ester: Conversion of [³H]-3-Hydroxy-OPC4 to [³H]-3-Hydroxy-OPC4-CoA.

This approach allows for the introduction of the radiolabel at a late stage in the synthesis, which is often more efficient and minimizes the handling of radioactive materials.

G cluster_0 Stage 1: Radiolabeling of Precursor cluster_1 Stage 2: CoA Ester Formation 3-keto-OPC4 3-keto-OPC4 Reduction Reduction 3-keto-OPC4->Reduction [3H]-3-Hydroxy-OPC4 [3H]-3-Hydroxy-OPC4 Reduction->[3H]-3-Hydroxy-OPC4 CoA_Esterification CoA_Esterification [3H]-3-Hydroxy-OPC4->CoA_Esterification [3H]-3-Hydroxy-OPC4->CoA_Esterification [3H]NaBH4 [3H]NaBH4 [3H]NaBH4->Reduction [3H]-3-Hydroxy-OPC4-CoA [3H]-3-Hydroxy-OPC4-CoA CoA_Esterification->[3H]-3-Hydroxy-OPC4-CoA Coenzyme A Coenzyme A Coenzyme A->CoA_Esterification

Figure 1: Overall workflow for the synthesis of [³H]-3-Hydroxy-OPC4-CoA.

Experimental Protocols

Protocol 1: Synthesis of [³H]-3-Hydroxy-OPC4

This protocol details the radiolabeling of the 3-Hydroxy-OPC4 precursor via the reduction of a keto-functional group using sodium borotritide ([³H]NaBH₄).

Materials:

  • 3-keto-OPC4 (precursor)

  • Sodium borotritide ([³H]NaBH₄) in a suitable solvent

  • Anhydrous ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • High-performance liquid chromatography (HPLC) system with a radioactive detector

  • C18 reverse-phase HPLC column

  • Scintillation counter

Procedure:

  • Dissolve 3-keto-OPC4 (1 mg, 3.75 µmol) in anhydrous ethanol (500 µL) in a sealed vial under an inert atmosphere (e.g., argon).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add a solution of [³H]NaBH₄ (specific activity ~10-20 Ci/mmol) in a compatible solvent, in a slight molar excess, to the reaction mixture.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (1 mL).

  • Extract the product with DCM (3 x 2 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude [³H]-3-Hydroxy-OPC4 using reverse-phase HPLC.

  • Collect the radioactive fractions corresponding to the product peak.

  • Determine the radiochemical purity and specific activity of the purified product using HPLC with radioactive detection and a scintillation counter.

Protocol 2: Synthesis of [³H]-3-Hydroxy-OPC4-CoA

This protocol describes the conversion of the radiolabeled carboxylic acid to its coenzyme A ester using 1,1'-carbonyldiimidazole (CDI) as an activating agent.

Materials:

  • [³H]-3-Hydroxy-OPC4 (from Protocol 1)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous tetrahydrofuran (THF)

  • Coenzyme A trilithium salt

  • Triethylamine

  • HPLC system with a radioactive detector

  • C18 reverse-phase HPLC column

Procedure:

  • Dissolve [³H]-3-Hydroxy-OPC4 (0.5 mg, 1.87 µmol) in anhydrous THF (200 µL) in a dry, sealed vial under an inert atmosphere.

  • Add CDI (1.2 equivalents) to the solution and stir at room temperature for 1 hour to form the acyl-imidazolide intermediate.

  • In a separate vial, dissolve Coenzyme A trilithium salt (1.5 equivalents) in water (100 µL) and add a small amount of triethylamine to adjust the pH to ~7.5.

  • Add the Coenzyme A solution to the activated [³H]-3-Hydroxy-OPC4 solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by radio-HPLC.

  • Upon completion, purify the [³H]-3-Hydroxy-OPC4-CoA by reverse-phase HPLC.

  • Collect the radioactive fractions corresponding to the product peak.

  • Lyophilize the purified fractions to obtain the final product.

  • Determine the radiochemical purity, specific activity, and concentration of the final product.

Data Presentation

The following tables summarize the expected quantitative data from the radiolabeling and purification processes. These values are based on typical yields and efficiencies for similar radiochemical syntheses.

Table 1: Radiolabeling Efficiency and Purity of [³H]-3-Hydroxy-OPC4

ParameterExpected ValueMethod of Analysis
Radiochemical Yield60-80%Radio-HPLC
Radiochemical Purity>98%Radio-HPLC
Specific Activity10-20 Ci/mmolScintillation Counting & UV-Vis

Table 2: Synthesis and Purity of [³H]-3-Hydroxy-OPC4-CoA

ParameterExpected ValueMethod of Analysis
Radiochemical Yield40-60%Radio-HPLC
Radiochemical Purity>97%Radio-HPLC
Final Specific Activity10-20 Ci/mmolScintillation Counting & UV-Vis

Visualization of a Hypothetical Signaling Pathway

The radiolabeled [³H]-3-Hydroxy-OPC4-CoA can be utilized to investigate its role in cellular signaling, for instance, its potential interaction with nuclear receptors to modulate gene expression.

G cluster_0 Cellular Uptake and Metabolism cluster_1 Nuclear Signaling Cascade Tracer [3H]-3-Hydroxy-OPC4-CoA Metabolism Metabolism Tracer->Metabolism Binding Binding Metabolism->Binding Activation Nuclear_Receptor Nuclear Receptor (e.g., PPAR) Nuclear_Receptor->Binding Gene_Expression Target Gene Expression Binding->Gene_Expression Biological_Response Biological Response Gene_Expression->Biological_Response

Figure 2: Hypothetical signaling pathway involving this compound.

Quality Control

Rigorous quality control is essential to ensure the reliability of tracer studies.

  • Radiochemical Purity: Determined by radio-HPLC, ensuring that the radioactivity is associated with the desired chemical form. The purity should be >95% before use.

  • Specific Activity: The amount of radioactivity per unit mass of the compound. This is a critical parameter for receptor binding studies and is determined by quantifying the total radioactivity and the mass of the compound.

  • Chemical Identity: Confirmed by co-elution with a non-radiolabeled, authenticated standard of this compound on HPLC. Mass spectrometry can also be used to confirm the identity of the non-radiolabeled standard.

Applications in Tracer Studies

Radiolabeled this compound is a versatile tool for a range of in vitro and in vivo studies:

  • Metabolic Flux Analysis: To quantify the rate of synthesis and turnover of this metabolite in various cell types and tissues.

  • Enzyme Kinetics: To study the kinetics of enzymes that utilize this compound as a substrate or product.

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of compounds related to the this compound pathway.

  • Target Engagement Studies: To investigate the binding of this compound to its putative protein targets, such as nuclear receptors or enzymes.

By providing a means to directly observe the fate of this compound in biological systems, this radiotracer will be instrumental in advancing our understanding of its physiological and pathophysiological roles.

References

Application Note: Characterization of 3-Hydroxy-OPC4-CoA using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of acyl-coenzyme A (acyl-CoA) thioesters is fundamental to understanding a wide array of biochemical reactions and metabolic networks.[1] These molecules are key intermediates in lipid metabolism and cellular signaling.[2] Oxylipins, such as 12-oxo-phytodienoic acid (OPDA), are signaling molecules derived from the oxygenation of fatty acids that regulate various physiological processes in plants and are being investigated for their roles in other organisms.[3] The characterization of their coenzyme A derivatives, like the hypothetical 3-Hydroxy-OPC4-CoA, is critical for elucidating novel metabolic pathways.

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with Ultra-High-Performance Liquid Chromatography (UHPLC), has become the premier technique for the sensitive and specific analysis of acyl-CoAs.[4][5] HRMS instruments, such as the Orbitrap, provide high mass accuracy and resolution, enabling the confident identification of analytes in complex biological matrices.[5][6]

This application note provides a detailed protocol for the extraction, separation, and characterization of this compound from biological samples using UHPLC-HRMS. The methodology leverages the characteristic fragmentation patterns of the coenzyme A moiety for confident identification.[1][5]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted for the extraction of hydroxylated acyl-CoA thioesters from biological matrices like cell culture or tissue homogenates.[4]

  • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.[4]

  • Loading: Load 500 µL of the biological sample onto the conditioned cartridge.[4]

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove salts and other polar interferences.[4]

  • Elution: Elute the this compound and other acyl-CoAs with 1 mL of methanol into a clean collection tube.[4]

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).[4]

Alternatively, a simple protein precipitation can be performed by adding a 3:1 ratio of cold acetonitrile containing 2% formic acid to the sample, vortexing, centrifuging, and analyzing the supernatant.[7]

UHPLC-HRMS Analysis

The reconstituted sample is then analyzed using a UHPLC system coupled to a high-resolution mass spectrometer.

Table 1: UHPLC Parameters

Parameter Setting
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)[4]
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[4]
Gradient 5% B to 95% B over 5-10 minutes[4]
Flow Rate 0.3 mL/min[4]
Injection Volume 5 µL[4]

| Column Temperature | 40 °C |

Table 2: High-Resolution Mass Spectrometry (HRMS) Parameters

Parameter Setting
Instrument High-Resolution Orbitrap Mass Spectrometer[1][5]
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
Full Scan (MS1) Resolution 60,000 - 120,000 at m/z 200[5]
Full Scan (MS1) Range m/z 300-1200[5]
Data Acquisition Data-Dependent MS/MS (dd-MS²)[5]
MS/MS Fragmentation Higher-energy C-trap Dissociation (HCD)
Key Preselection Criteria Presence of key fragment (m/z 428.0365) or neutral loss (506.9952 Da)[1][5]

| Collision Energy | Optimized for the specific analyte (e.g., 30-50 V)[4][5] |

Data Presentation and Analysis

The identification of this compound relies on achieving high mass accuracy for the precursor ion and observing its characteristic fragment ions. The coenzyme A moiety produces a highly specific fragmentation pattern. The most crucial diagnostic ions are the adenosine 3',5'-diphosphate key fragment at m/z 428.0365 and the neutral loss of the adenosine 3'-phosphate-5'-diphosphate moiety (506.9952 Da).[1][5]

Table 3: Expected HRMS Data for this compound (Note: As this compound is a specific, potentially novel compound, the exact mass is calculated based on a predicted structure, C25H40N7O18P3S. Retention time is hypothetical.)

ParameterValueDescription
Formula C25H40N7O18P3SPredicted elemental composition.
Exact Mass [M] 875.1262Monoisotopic mass of the neutral molecule.
Precursor Ion [M+H]⁺ 876.1335The protonated molecule observed in ESI+ mode.
Retention Time (RT) ~ 4.5 minExpected elution time under specified LC conditions.
Mass Accuracy < 5 ppmRequired for confident formula prediction.[8]
Key MS/MS Fragment 1 m/z 428.0365Adenosine 3',5'-diphosphate fragment.[1][5]
Key MS/MS Fragment 2 m/z 369.1383Fragment corresponding to the acyl group [M+H - 507]⁺.
Limit of Quantification (LOQ) 5-50 fmolTypical sensitivity for acyl-CoA analysis via LC-MS/MS.[4]

Table 4: Comparison of Analytical Methods for Acyl-CoA Quantification

Parameter Novel LC-HRMS Method HPLC-UV/Fluorescence Enzymatic Assays
Limit of Detection (LOD) 1-10 fmol[4] 120 pmol (with derivatization)[4] ~50 fmol[4]
Specificity High (based on mass-to-charge ratio)[4] Moderate (risk of co-elution)[4] High (enzyme-specific)[4]
Throughput High[4] Moderate[4] Low to Moderate[4]
Structural Info Detailed (fragmentation) None None

| Derivatization | Not required | Required for fluorescence[4] | Not required |

Visualizations

Experimental Workflow

The entire process, from sample collection to final data analysis, is outlined in the workflow diagram below.

G cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Final Characterization Sample Biological Sample (e.g., Tissue, Cells) Homogenize Homogenization Sample->Homogenize SPE Solid-Phase Extraction Homogenize->SPE Reconstitute Reconstitution SPE->Reconstitute UHPLC UHPLC Separation (C18 Column) Reconstitute->UHPLC HRMS HRMS Detection (Orbitrap) UHPLC->HRMS MS1 MS1 Full Scan: Accurate Mass ID HRMS->MS1 MS2 MS2 Fragmentation: Structural Confirmation MS1->MS2 Quant Quantification MS2->Quant Result This compound Characterized Quant->Result

Caption: UHPLC-HRMS workflow for this compound characterization.

Acyl-CoA Fragmentation Pathway

High-resolution MS/MS analysis provides structural information. Acyl-CoAs exhibit a predictable fragmentation pattern, which is essential for their identification.

G cluster_fragments Key Diagnostic Fragments cluster_nl Key Diagnostic Neutral Loss Precursor [this compound + H]+ m/z 876.1335 Fragment1 Adenosine 3',5'-diphosphate m/z 428.0365 Precursor->Fragment1 HCD Fragment2 Acyl Group Fragment [M+H - 507]+ m/z 369.1383 Precursor->Fragment2 HCD NL_Source [this compound + H]+ m/z 876.1335 NL_Product Acyl Group Fragment m/z 369.1383 NL_Source->NL_Product - 506.9952 Da (C10H13N5O11P2)

Caption: Predicted fragmentation of this compound in positive ESI.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxy-OPC4-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of synthetic 3-Hydroxy-OPC4-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: Synthesis of this compound, like many other acyl-CoA derivatives, can be approached through two main routes: enzymatic synthesis and chemical synthesis.

  • Enzymatic Synthesis: This method is often preferred for its high specificity and milder reaction conditions. A common strategy involves a two-step enzymatic reaction. First, the free acid precursor, 3-Hydroxy-OPC4, is activated to its CoA thioester by a suitable acyl-CoA synthetase or a CoA transferase. For instance, a bacterial glutaconate coenzyme A-transferase (GctAB) could be used to link the corresponding 2,3-enoyl free acid to CoA, followed by hydration catalyzed by an enoyl-CoA hydratase (like human ECHS1) to produce the 3-hydroxyacyl-CoA.[1]

  • Chemical Synthesis: This approach typically involves the acylation of coenzyme A with a reactive derivative of 3-Hydroxy-OPC4. Common activating groups for the carboxylic acid include N-hydroxysuccinimide (NHS) esters or the formation of an acyl chloride. However, chemical methods can be challenging due to the instability of Coenzyme A at non-neutral pH and in the presence of harsh reagents, as well as its insolubility in many organic solvents.[2][3]

Q2: What are the main challenges encountered during the synthesis of Coenzyme A derivatives?

A2: Researchers often face several difficulties when working with Coenzyme A and its derivatives. Due to the three phosphate groups in its structure, CoA is largely insoluble in organic solvents.[2] Furthermore, the presence of multiple functional groups can interfere with many chemical reactants, leading to side reactions and low yields.[2] Coenzyme A is also sensitive to high temperatures and acidic conditions, which can lead to its degradation.[3]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Potential Cause 1: Inefficient Enzymatic Activity

  • Troubleshooting Steps:

    • Verify Enzyme Purity and Activity: Ensure that the enzymes (e.g., acyl-CoA synthetase, enoyl-CoA hydratase) are pure and exhibit the expected specific activity. Run a small-scale control reaction with a known substrate to confirm enzyme functionality.

    • Optimize Reaction Conditions: Systematically vary key reaction parameters to find the optimal conditions for your specific enzymes. Refer to the table below for typical ranges.

    • Cofactor Availability: Ensure that all necessary cofactors (e.g., ATP, Mg²⁺, NADPH) are present in sufficient concentrations.[4]

ParameterTypical RangeNotes
pH 6.5 - 8.0Enzyme activity is highly pH-dependent.
Temperature 25 - 37 °CHigher temperatures can lead to enzyme denaturation.
Substrate Conc. 0.1 - 10 mMHigh substrate concentrations can sometimes lead to inhibition.
Enzyme Conc. 1 - 10 µMShould be optimized for each enzyme.
Incubation Time 1 - 24 hoursMonitor reaction progress over time to determine the optimal duration.

Potential Cause 2: Degradation of Reactants or Products

  • Troubleshooting Steps:

    • Coenzyme A Stability: Coenzyme A is susceptible to degradation. Use freshly prepared solutions and store them on ice. Avoid repeated freeze-thaw cycles.

    • Product Instability: The thioester bond in this compound can be hydrolyzed at non-neutral pH. Maintain the pH of your reaction and purification buffers within a stable range (typically 6.0-7.5).

    • Oxidation: The free thiol group of Coenzyme A can be oxidized. Consider performing reactions under an inert atmosphere (e.g., nitrogen or argon).

Potential Cause 3: Inefficient Chemical Acylation

  • Troubleshooting Steps:

    • Activation of Carboxylic Acid: Ensure complete activation of the 3-Hydroxy-OPC4 carboxylic acid before adding Coenzyme A. Monitor the activation step by a suitable analytical method (e.g., TLC, LC-MS).

    • Reaction Solvent: Due to the poor solubility of CoA in organic solvents, a mixed aqueous-organic solvent system or a fully aqueous system with a water-soluble activating agent may be necessary.[2]

    • Side Reactions: The hydroxyl group on 3-Hydroxy-OPC4 could potentially react with the activating agent. Protect the hydroxyl group with a suitable protecting group that can be removed under mild conditions if necessary.

Issue 2: Difficulty in Purifying the Final Product

Potential Cause 1: Co-elution with Unreacted Starting Materials

  • Troubleshooting Steps:

    • Optimize Chromatographic Conditions: Develop a robust purification method, such as reversed-phase HPLC or solid-phase extraction (SPE), to separate this compound from unreacted Coenzyme A and the free acid.

    • Gradient Elution: Use a shallow gradient of organic solvent (e.g., acetonitrile or methanol) in your mobile phase to achieve better separation on a reversed-phase column.

Potential Cause 2: Product Loss During Purification

  • Troubleshooting Steps:

    • Monitor Fractions: Use a sensitive detection method (e.g., UV absorbance at 260 nm for the adenine moiety of CoA) to track your product during fractionation.

    • Solid-Phase Extraction (SPE): For sample cleanup and concentration, SPE can be an effective method. A detailed protocol for acyl-CoA extraction is provided below.[5]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is a hypothetical adaptation based on the enzymatic synthesis of other 3-hydroxyacyl-CoAs.[1]

  • Reaction Setup: In a microcentrifuge tube, combine the following in a total volume of 1 mL:

    • 100 mM Potassium Phosphate Buffer (pH 7.4)

    • 5 mM 3-Hydroxy-OPC4 (or its 2,3-enoyl precursor)

    • 10 mM ATP

    • 10 mM MgCl₂

    • 2 mM Coenzyme A

    • 5 µM Acyl-CoA Synthetase (or CoA Transferase and Enoyl-CoA Hydratase)

  • Incubation: Incubate the reaction mixture at 37°C for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile or by heating at 95°C for 5 minutes.

  • Centrifugation: Centrifuge the quenched reaction at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Purification: Purify the supernatant containing this compound by reversed-phase HPLC.

Protocol 2: Extraction and Purification of Acyl-CoAs from Biological Samples

This protocol is adapted from a method for extracting similar compounds.[5]

  • Homogenization: Homogenize the biological sample in an ice-cold extraction buffer.

  • Solvent Extraction: Add 2 volumes of 2-propanol, followed by 4 volumes of acetonitrile and 0.25 volumes of saturated ammonium sulfate. Vortex vigorously.[5]

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes at 4°C. Collect the upper aqueous-organic phase.[5]

  • Solid-Phase Extraction (SPE):

    • Dilute the supernatant with 10 volumes of 100 mM KH₂PO₄ (pH 4.9).[5]

    • Condition an SPE column according to the manufacturer's instructions.

    • Load the diluted extract onto the column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs with a suitable solvent (e.g., 2-propanol or an acetonitrile gradient).[5]

  • Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for analysis.[5]

Visualizations

Enzymatic_Synthesis_Pathway cluster_step1 Step 1: Acyl-CoA Formation OPC4_acid 3-Hydroxy-OPC4 Synthetase Acyl-CoA Synthetase OPC4_acid->Synthetase OPC4_CoA This compound CoA Coenzyme A CoA->Synthetase ATP ATP ATP->Synthetase AMP_PPi AMP + PPi Synthetase->OPC4_CoA Synthetase->AMP_PPi

Caption: Hypothetical enzymatic synthesis of this compound.

Experimental_Workflow start Start: Reaction Mixture reaction Enzymatic or Chemical Synthesis start->reaction quench Quench Reaction reaction->quench centrifuge Centrifuge to Remove Protein/Precipitate quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant purification Purification (HPLC or SPE) supernatant->purification analysis Analysis (LC-MS, NMR) purification->analysis product Pure this compound analysis->product

Caption: General experimental workflow for synthesis and purification.

Troubleshooting_Yield cluster_reactants Reactant Issues cluster_conditions Condition Issues cluster_purification Purification Issues start Low or No Yield check_reactants Check Reactant Quality (Enzymes, CoA, Substrate) start->check_reactants check_conditions Verify Reaction Conditions (pH, Temp, Time) start->check_conditions check_purification Analyze Purification Steps for Product Loss start->check_purification enzyme_inactive Inactive Enzyme? -> Test with control substrate check_reactants->enzyme_inactive coa_degraded Degraded CoA? -> Use fresh stock check_reactants->coa_degraded optimize_params Suboptimal Conditions? -> Systematically optimize check_conditions->optimize_params product_degradation Product Degradation? -> Check pH and temp stability check_conditions->product_degradation loss_during_prep Losing product? -> Monitor fractions check_purification->loss_during_prep poor_separation Poor Separation? -> Optimize chromatography check_purification->poor_separation

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Purification of 3-Hydroxy-OPC4-CoA and Related Long-Chain 3-Hydroxyacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 3-Hydroxy-OPC4-CoA and other long-chain 3-hydroxyacyl-CoA compounds. As "OPC4" is a non-standard designation, this guide focuses on the general principles and common issues associated with this class of molecules, using 3-hydroxyoctanoyl-CoA and similar compounds as representative examples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenges in purifying this compound and other long-chain 3-hydroxyacyl-CoAs stem from their amphipathic nature, the lability of the thioester bond, and potential contamination with structurally similar molecules. Key issues include:

  • Hydrolysis of the Thioester Bond: The thioester linkage is susceptible to hydrolysis, especially at alkaline pH and elevated temperatures, leading to the formation of free Coenzyme A and the corresponding 3-hydroxy fatty acid.[1][2]

  • Micelle Formation: Due to their amphipathic character, these molecules can form micelles, which can complicate chromatographic separations and lead to broad peaks and poor resolution.

  • Co-purification of Contaminants: Starting materials from enzymatic synthesis, such as free fatty acids, ATP, and other acyl-CoA species, can co-purify with the target molecule.[3]

  • Oxidation: The hydroxyl group and the polyunsaturated fatty acyl chain (if present) can be susceptible to oxidation.

Q2: What are the recommended storage conditions for purified this compound?

To ensure the stability of the purified product, it is recommended to:

  • Store solutions at -80°C.

  • Maintain the pH of the solution between 4 and 6.

  • Aliquot the purified compound to avoid repeated freeze-thaw cycles.

  • Consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q3: How can I assess the purity of my this compound preparation?

Several analytical techniques can be employed to assess purity:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating the target molecule from related impurities.[4][5][6]

  • Thin-Layer Chromatography (TLC): TLC can provide a quick assessment of purity and help identify major contaminants.[7][8]

  • Mass Spectrometry (MS): Mass spectrometry can confirm the identity of the purified molecule by determining its molecular weight and fragmentation pattern.[9][10]

Troubleshooting Guides

Low Yield After Purification
Potential Cause Troubleshooting Steps
Hydrolysis during purification - Maintain a pH between 4 and 6 throughout the purification process.- Perform all purification steps at 4°C or on ice.[11]
Poor binding to chromatography resin - Ensure the mobile phase composition is optimized for binding. For RP-HPLC, this may involve adjusting the initial aqueous buffer concentration.- For ion-exchange chromatography, ensure the pH of the sample and binding buffer is appropriate for the charge of the molecule.
Precipitation of the compound - Increase the solubility by adding a small percentage of an organic solvent (e.g., acetonitrile or methanol) to the sample, if compatible with the purification method.
Inefficient elution from the column - Optimize the elution conditions. For RP-HPLC, this involves adjusting the gradient of the organic solvent. For ion-exchange, a salt gradient or pH change is used for elution.
Contamination in the Final Product
Potential Cause Troubleshooting Steps
Co-elution of free Coenzyme A or fatty acids - Optimize the chromatographic separation. A shallower gradient in RP-HPLC can improve resolution.- A solid-phase extraction (SPE) step prior to HPLC can be used to remove more polar or nonpolar contaminants.[12][13][14]
Presence of unreacted starting materials - Ensure the enzymatic synthesis reaction has gone to completion.- Employ a different chromatography mode (e.g., ion exchange followed by reverse phase) to separate based on different physicochemical properties.
Oxidized product - Add antioxidants (e.g., DTT or TCEP) to the buffers, if compatible with the downstream application.- Degas all buffers and handle the sample under an inert atmosphere.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Initial Cleanup

This protocol is designed for the initial cleanup of a crude enzymatic synthesis reaction mixture to enrich for this compound.

  • Column Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol, followed by two column volumes of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.0).

  • Sample Loading: Acidify the crude reaction mixture to pH 4-5 with a dilute acid (e.g., formic acid) and load it onto the conditioned cartridge at a slow flow rate.

  • Washing: Wash the cartridge with two column volumes of the aqueous buffer to remove highly polar impurities like ATP and salts.

  • Elution: Elute the this compound with a methanol-water mixture. A step gradient of increasing methanol concentration (e.g., 20%, 50%, 80%) can be used to fractionate the sample. The target molecule is expected to elute at a higher methanol concentration.

  • Analysis: Analyze the fractions by TLC or RP-HPLC to identify the fractions containing the purified product.

Protocol 2: Reverse-Phase HPLC (RP-HPLC) for High-Purity Purification

This protocol provides a general method for the high-resolution purification of this compound.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 6.0.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A linear gradient from a low percentage of B to a high percentage of B over 30-60 minutes. The optimal gradient will depend on the specific acyl chain length of the "OPC4" group.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 260 nm (for the adenine moiety of Coenzyme A).

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the sample (from SPE or a clarified crude mixture).

    • Run the gradient elution.

    • Collect fractions corresponding to the major peak.

    • Analyze the purity of the collected fractions by re-injecting a small aliquot onto the HPLC and by mass spectrometry.

Data Presentation

Table 1: Physicochemical Properties of a Representative 3-Hydroxyacyl-CoA ( (S)-3-Hydroxyoctanoyl-CoA)

PropertyValueReference
Molecular FormulaC29H50N7O18P3S[15]
Exact Mass909.21458994 Da[15]
Topological Polar Surface Area409 Ų[15]

Table 2: Representative RP-HPLC Retention Times for Acyl-CoA Compounds

CompoundRetention Time (min)
Coenzyme A5.2
Acetyl-CoA8.5
3-Hydroxybutyryl-CoA12.1
3-Hydroxyoctanoyl-CoA21.5
Palmitoyl-CoA35.8

Note: Retention times are illustrative and will vary depending on the exact HPLC conditions and the nature of the acyl chain.

Visualizations

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Purity Assessment synthesis Crude Reaction Mixture spe Solid-Phase Extraction (SPE) synthesis->spe Initial Cleanup hplc Reverse-Phase HPLC spe->hplc High-Resolution Separation tlc TLC hplc->tlc Quick Purity Check ms Mass Spectrometry hplc->ms Identity Confirmation final_product Pure this compound tlc->final_product ms->final_product

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed hydrolysis Thioester Hydrolysis start->hydrolysis binding Poor Column Binding start->binding precipitation Sample Precipitation start->precipitation ph_temp Control pH (4-6) and Temperature (4°C) hydrolysis->ph_temp optimize_binding Optimize Mobile Phase binding->optimize_binding solubility Improve Sample Solubility precipitation->solubility

References

Reducing ion suppression in LC-MS analysis of 3-Hydroxy-OPC4-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 3-Hydroxy-OPC4-CoA.

Troubleshooting Guides

This section addresses common issues related to ion suppression encountered during the LC-MS analysis of this compound and provides systematic solutions.

Problem: Significant decrease in this compound signal intensity in matrix samples compared to pure standards.

This is a classic sign of ion suppression, where components in the sample matrix interfere with the ionization of the target analyte.

  • Initial Assessment:

    • Post-Column Infusion Experiment: Perform a post-column infusion of a standard solution of this compound to identify the retention time regions where ion suppression is most severe.[1][2]

    • Matrix Effect Calculation: Quantify the extent of ion suppression by comparing the peak area of the analyte in a post-extraction spiked matrix sample to that in a neat solution.[3][4][5]

  • Troubleshooting Workflow:

    cluster_0 Problem Identification cluster_1 Sample Preparation Optimization cluster_2 Chromatographic Optimization cluster_3 Mass Spectrometer Adjustments cluster_4 Resolution start Low Analyte Signal in Matrix spe Implement Solid-Phase Extraction (SPE) start->spe Choose Method lle Implement Liquid-Liquid Extraction (LLE) start->lle Choose Method ppt Protein Precipitation (with modifications) start->ppt Choose Method gradient Modify Gradient Elution spe->gradient lle->gradient ppt->gradient column Switch Column (e.g., HILIC) gradient->column ionization Change Ionization Mode or Source (APCI) column->ionization flowrate Reduce Flow Rate (nano-flow) ionization->flowrate end Signal Restored flowrate->end

    Caption: Troubleshooting workflow for addressing ion suppression.

Problem: Poor peak shape and inconsistent retention times for this compound.

These issues can be caused by secondary interactions with the analytical column or inadequate chromatographic separation from matrix components.

  • Solutions:

    • Mobile Phase Modification: Adjust the pH of the mobile phase to ensure this compound is in a single ionic state. For acidic compounds like this, a lower pH is often beneficial.

    • Alternative Chromatography: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC), which can provide better retention and separation for polar compounds like this compound.[6][7][8][9][10]

    • Column Choice: For reversed-phase chromatography, select a column with end-capping to minimize silanol interactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ion suppression for a molecule like this compound?

A1: Ion suppression for this compound, a polar and potentially acidic molecule, is primarily caused by:

  • High concentrations of salts and endogenous matrix components that co-elute with the analyte and compete for ionization in the mass spectrometer source.[3]

  • Phospholipids from biological samples are notorious for causing ion suppression.[11]

  • Changes in the physical properties of the ESI droplets , such as increased viscosity and surface tension, caused by co-eluting compounds, which hinders the release of gas-phase ions.[1]

Q2: Which sample preparation technique is most effective at reducing ion suppression for this compound?

A2: The choice of sample preparation technique depends on the complexity of the matrix. Here is a comparison:

Sample Preparation MethodAdvantagesDisadvantages
Protein Precipitation (PPT) Simple, fast, and inexpensive.Often results in the least clean extracts, leaving behind salts and phospholipids that cause significant ion suppression.[1]
Liquid-Liquid Extraction (LLE) Provides cleaner extracts than PPT, leading to less ion suppression.[1]Can be less effective for highly polar compounds like this compound.[1]
Solid-Phase Extraction (SPE) Offers the highest degree of selectivity and provides the cleanest extracts, significantly reducing ion suppression.[12][13]Method development can be more time-consuming.

Recommendation: For robust and sensitive analysis of this compound, Solid-Phase Extraction (SPE) is the recommended sample preparation method.

Q3: How does the choice of chromatographic method affect ion suppression?

A3: The goal of chromatography is to separate the analyte of interest from interfering matrix components.

  • Reversed-Phase (RP) Chromatography: While widely used, highly polar molecules like this compound may have poor retention and elute early with other polar matrix components, leading to ion suppression.[10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for polar compounds, providing better retention and separation from the bulk of the matrix, which often elutes at the void volume. This can significantly reduce ion suppression.[6][7][8][9][10]

Q4: Can adjusting the mass spectrometer settings help reduce ion suppression?

A4: Yes, to some extent:

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI).[1] If your analyte is amenable to APCI, this could be a viable option.

  • Flow Rate: Reducing the flow rate to the nano-flow regime (nL/min) can decrease the impact of ion suppression by improving desolvation efficiency.[1]

  • Ionization Polarity: Switching to negative ion mode can sometimes reduce ion suppression as fewer matrix components may ionize in this mode.[6]

Q5: How can I quantify the effectiveness of my efforts to reduce ion suppression?

A5: You can use the following quantitative metrics:

MetricCalculationInterpretation
Matrix Effect (ME) (Peak area in post-extraction spiked matrix / Peak area in neat solution) x 100%A value of 100% indicates no matrix effect. Values < 100% indicate ion suppression, and values > 100% indicate ion enhancement.[3]
Recovery (RE) (Peak area in pre-extraction spiked matrix / Peak area in post-extraction spiked matrix) x 100%Measures the efficiency of the extraction process.
Process Efficiency (PE) (Peak area in pre-extraction spiked matrix / Peak area in neat solution) x 100%Represents the overall efficiency of the analytical method, combining extraction recovery and matrix effects.

Quantitative Data Summary

The following tables provide representative data on the impact of different analytical strategies on the analysis of Coenzyme A and related compounds.

Table 1: Matrix Effect for Acyl-CoAs using 2.5% Sulfosalicylic Acid (SSA) Extraction

AnalyteMatrix Effect (%)
Dephospho-CoA85.2
Acetyl-CoA92.1
Propionyl-CoA94.5
Butyryl-CoA93.8
Isobutyryl-CoA95.1
Succinyl-CoA91.7
HMG-CoA96.3
Octanoyl-CoA97.2

Data synthesized from a study on a single LC-MS/MS analysis of CoA biosynthetic intermediates and short-chain acyl CoAs.[14] A matrix effect of less than 10% ion suppression was observed for most analytes.

Table 2: Improvement in Signal Intensity of Polar Metabolites with Cation Exchange SPE

Analyte ClassAverage Signal Intensity Improvement (%)
Amino Acids250
Nucleobases300
Organic Acids180
Vitamins220

This table summarizes the average improvement in signal intensity for various classes of polar metabolites after implementing a cation exchange solid-phase extraction (SPE) protocol to remove sodium and potassium ions, thereby reducing ion suppression.[12]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound

This protocol is a general guideline and should be optimized for your specific application.

  • Cartridge Selection: Choose a mixed-mode or polymeric reversed-phase SPE cartridge suitable for retaining polar compounds.

  • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Load the pre-treated sample (e.g., plasma with protein precipitation) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

  • System Setup:

    • Connect the LC column outlet to a T-connector.

    • Connect a syringe pump containing a standard solution of this compound (e.g., 100 ng/mL in mobile phase) to the other inlet of the T-connector.

    • Connect the outlet of the T-connector to the mass spectrometer's ion source.

  • Procedure:

    • Begin infusing the this compound standard at a low, constant flow rate (e.g., 10 µL/min).

    • Once a stable signal for the analyte is observed, inject a blank matrix extract onto the LC system.

    • Monitor the signal of the infused analyte. A drop in the signal indicates regions of ion suppression.[2]

Visualizations

cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Quality start Biological Sample ppt Protein Precipitation start->ppt lle Liquid-Liquid Extraction start->lle spe Solid-Phase Extraction start->spe high_supp High Ion Suppression ppt->high_supp mod_supp Moderate Ion Suppression lle->mod_supp low_supp Low Ion Suppression spe->low_supp analysis LC-MS/MS Analysis high_supp->analysis mod_supp->analysis low_supp->analysis

Caption: Impact of sample preparation on ion suppression.

References

How to prevent degradation of 3-Hydroxy-OPC4-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 3-Hydroxy-OPC4-CoA during sample preparation. The following information is based on best practices for the handling of structurally similar compounds, such as 3-hydroxyacyl-CoA and steroid-CoA esters, due to the limited specific data on this compound itself.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is presumed to be a derivative of 3-oxo-4-pregnene-20-carboxyl-CoA (3-OPC-CoA), a known intermediate in steroid degradation pathways.[1] Like other acyl-CoA esters, it is a metabolically important molecule involved in various biochemical pathways. Its stability is a primary concern during sample preparation because the thioester bond is susceptible to both chemical and enzymatic hydrolysis, which can lead to inaccurate quantification and analysis.

Q2: What are the main causes of this compound degradation during sample preparation?

A2: The primary causes of degradation for acyl-CoA esters, including likely for this compound, are:

  • pH Instability: Both acidic and alkaline conditions can catalyze the hydrolysis of the thioester bond.

  • Enzymatic Activity: Endogenous thioesterases and other hydrolases present in biological samples can rapidly degrade acyl-CoA esters.[2]

  • Temperature: Elevated temperatures can accelerate both chemical and enzymatic degradation.

  • Oxidation: The presence of oxidizing agents can also contribute to the degradation of the molecule.

Q3: What is the ideal pH range for maintaining the stability of this compound?

A3: For general acyl-CoA compounds, a neutral to slightly acidic pH range is recommended to minimize hydrolysis. It is advisable to maintain the sample and extraction solvents at a pH between 6.0 and 7.0.

Q4: Can I freeze my samples for later analysis?

A4: Yes, freezing is the recommended method for long-term storage of biological samples to be analyzed for acyl-CoA esters. Samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic activity and chemical degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no recovery of this compound Inefficient extraction from the sample matrix.Optimize the extraction solvent. A mixture of acetonitrile and isopropanol followed by a phosphate buffer has been shown to be effective for a range of acyl-CoA esters.[3][4] Solid-phase extraction (SPE) with a suitable sorbent can also improve recovery.
Degradation during extraction.Perform all extraction steps on ice or at 4°C. Use pre-chilled solvents. Consider the addition of enzymatic inhibitors to the extraction buffer.
High variability between replicate samples Inconsistent sample handling.Ensure uniform and rapid processing of all samples from thawing to extraction. Minimize the time samples spend at room temperature.
Partial degradation occurring inconsistently.Review and standardize all sample preparation steps, paying close attention to pH, temperature, and timing.
Presence of degradation products in the analysis Hydrolysis of the thioester bond.Ensure the pH of all buffers and solvents is maintained between 6.0 and 7.0. Avoid strong acids or bases during sample preparation.
Enzymatic degradation.Immediately after collection, flash-freeze samples or treat them with a solvent system that denatures proteins, such as cold acetonitrile/isopropanol.[3][4]

Experimental Protocols

Protocol 1: Extraction of Steroid-CoA Esters from Tissue Samples

This protocol is adapted from methods developed for the extraction of steroid hormones and their derivatives.

Materials:

  • Homogenizer

  • Centrifuge (refrigerated)

  • Acetonitrile (ACN), pre-chilled to -20°C

  • Isopropanol (IPA), pre-chilled to -20°C

  • Potassium phosphate buffer (0.1 M, pH 6.7)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Weigh the frozen tissue sample (typically 50-100 mg).

  • Immediately add 1 mL of a pre-chilled ACN:IPA (3:1, v/v) mixture.

  • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Add 500 µL of cold 0.1 M potassium phosphate buffer (pH 6.7) and vortex briefly.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • For further purification, proceed with solid-phase extraction (SPE). Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances (e.g., with water and hexane).

  • Elute the this compound with an appropriate solvent (e.g., ethyl acetate or methanol).

  • Dry the eluate under a gentle stream of nitrogen.

  • Reconstitute the sample in a solvent compatible with your analytical method (e.g., 50% methanol).

Visualizing the Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis start Frozen Tissue Sample homogenize Homogenize in ACN:IPA on Ice start->homogenize add_buffer Add Phosphate Buffer (pH 6.7) homogenize->add_buffer centrifuge Centrifuge at 4°C add_buffer->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction supernatant->spe wash Wash Cartridge spe->wash elute Elute Analyte wash->elute dry Dry Eluate elute->dry reconstitute Reconstitute dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis degradation_pathways 3_Hydroxy_OPC4_CoA This compound Hydrolysis Non-Enzymatic Hydrolysis 3_Hydroxy_OPC4_CoA->Hydrolysis  pH extremes  (High or Low) Enzymatic_Degradation Enzymatic Degradation (e.g., Thioesterases) 3_Hydroxy_OPC4_CoA->Enzymatic_Degradation  Cellular Enzymes Degradation_Products Degradation Products (3-Hydroxy-OPC4 + CoA) Hydrolysis->Degradation_Products Enzymatic_Degradation->Degradation_Products

References

Technical Support Center: Optimizing Enzymatic Reactions for 3-Hydroxy-OPC4-CoA Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic reaction conditions for 3-Hydroxy-OPC4-CoA Dehydrogenase.

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound Dehydrogenase?

A1: this compound Dehydrogenase is an oxidoreductase that catalyzes the conversion of this compound to 3-keto-OPC4-CoA. This reaction is a key step in the beta-oxidation pathway of OPC4 (3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-butanoic acid), a prostaglandin-like compound. The enzyme utilizes NAD+ as a cofactor, which is reduced to NADH during the reaction.[1]

Q2: How is the activity of this compound Dehydrogenase typically measured?

A2: The activity is most commonly measured using a continuous spectrophotometric assay.[2] The reaction's progress is monitored by tracking the increase in absorbance at 340 nm, which corresponds to the production of NADH.[1][2]

Q3: What are the essential components of the reaction mixture?

A3: A typical reaction mixture includes a suitable buffer to maintain pH, the substrate (this compound), the cofactor (NAD+), and the enzyme itself. For a more robust assay, a coupled-enzyme system may be employed to pull the reaction to completion.[3][4]

Q4: Why might a coupled-enzyme assay be beneficial?

A4: A coupled-enzyme assay, for instance, using a 3-ketoacyl-CoA thiolase, can improve the reaction rate and accuracy of the measurement.[3] By immediately consuming the 3-keto-OPC4-CoA product, the equilibrium is shifted towards product formation, preventing product inhibition and ensuring the reaction proceeds to completion.[3]

Troubleshooting Guide

Issue 1: Low or No Enzyme Activity

QuestionPossible CauseSuggested Solution
Why am I not observing any enzyme activity? Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.- Verify the enzyme was stored at the recommended temperature (-20°C or -80°C). - Avoid multiple freeze-thaw cycles. - Run a positive control with a substrate known to work to confirm enzyme activity.
Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme.- Ensure the assay buffer is at the optimal pH (see Table 1). - Verify the reaction is being performed at the optimal temperature (see Table 1).[4] - Check for the presence of any inhibitors in your sample preparation.[5]
Incorrect Reagent Concentrations: The concentration of the substrate or NAD+ might be too low.- Double-check the final concentrations of all reagents in the assay. - Ensure fresh NAD+ solution is used, as it can degrade over time.
Degraded Substrate: The this compound substrate may have degraded.- Store the substrate under the recommended conditions. Acyl-CoAs can be unstable.[6] - Prepare fresh substrate solutions for your experiments.

Issue 2: High Background Signal or Inconsistent Readings

QuestionPossible CauseSuggested Solution
My blank/control reactions show a high rate of NADH production. What could be the cause? Contaminating Enzymes: The enzyme preparation or one of the reagents may be contaminated with another dehydrogenase.- Run a control reaction without the substrate (this compound) to check for substrate-independent NADH production. - If the issue persists, try a new batch of enzyme or reagents.
Non-Enzymatic Reaction: The substrate or another component in the reaction mixture might be unstable and reacting non-enzymatically.- Run a control reaction without the enzyme to measure the rate of non-enzymatic NADH production. Subtract this rate from your experimental values.[7]
Why are my replicate readings inconsistent? Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability.- Use calibrated pipettes and ensure proper pipetting technique. - Prepare a master mix of reagents to minimize pipetting variations between wells.[5]
Temperature Fluctuations: Inconsistent temperature across the plate or during the assay can affect the reaction rate.- Ensure the plate is properly equilibrated to the assay temperature before starting the reaction. - Use a temperature-controlled plate reader.

Quantitative Data Summary

Table 1: Optimal Reaction Conditions for this compound Dehydrogenase

ParameterOptimal RangeNotes
pH 7.0 - 8.5The optimal pH can vary depending on the buffer system used.
Temperature 25 - 37 °CHigher temperatures may lead to enzyme instability over time.
Buffer 50-100 mM Potassium Phosphate or Tris-HClEnsure the buffer does not interfere with the reaction.
This compound Concentration 10 - 100 µMHigher concentrations may cause substrate inhibition.
NAD+ Concentration 200 - 500 µMShould be in excess to ensure it is not a limiting reagent.
Enzyme Concentration 1 - 10 nMAdjust to obtain a linear reaction rate for at least 5-10 minutes.

Table 2: Hypothetical Kinetic Parameters for this compound Dehydrogenase

SubstrateKm (µM)Vmax (µmol/min/mg)
This compound25150
NAD+150-

Note: These values are hypothetical and should be determined experimentally for your specific enzyme and conditions.

Key Experimental Protocols

Protocol 1: Spectrophotometric Assay for this compound Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to determine the activity of this compound Dehydrogenase by monitoring the production of NADH at 340 nm.

Materials:

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.5

  • This compound stock solution (10 mM in water)

  • NAD+ stock solution (10 mM in Assay Buffer)

  • This compound Dehydrogenase enzyme solution

Procedure:

  • Prepare the Reaction Mixture: In each well of the microplate, prepare a 200 µL reaction mixture containing:

    • 178 µL Assay Buffer

    • 10 µL this compound stock solution (final concentration: 500 µM)

    • 10 µL NAD+ stock solution (final concentration: 500 µM)

  • Equilibrate: Incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow all components to reach thermal equilibrium.

  • Initiate the Reaction: Add 2 µL of the this compound Dehydrogenase enzyme solution to each well to start the reaction.

  • Measure Absorbance: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 10 minutes.

  • Calculate Activity:

    • Determine the linear rate of change in absorbance over time (ΔAbs340/min).

    • Use the Beer-Lambert law (ε of NADH at 340 nm = 6220 M-1cm-1) to calculate the enzyme activity.

Visualizations

Enzymatic_Reaction_Pathway cluster_reactants Reactants cluster_products Products This compound This compound Enzyme This compound Dehydrogenase This compound->Enzyme NAD+ NAD+ NAD+->Enzyme 3-keto-OPC4-CoA 3-keto-OPC4-CoA Enzyme->3-keto-OPC4-CoA NADH NADH Enzyme->NADH H+ H+ Enzyme->H+

Caption: Enzymatic conversion of this compound to 3-keto-OPC4-CoA.

Experimental_Workflow A Prepare Reaction Mixture (Buffer, Substrate, NAD+) B Equilibrate at Assay Temperature A->B C Initiate Reaction with Enzyme B->C D Monitor Absorbance at 340 nm C->D E Calculate Reaction Rate D->E F Data Analysis E->F

Caption: General workflow for a spectrophotometric enzyme assay.

Troubleshooting_Tree Start Low or No Activity? CheckEnzyme Check Enzyme Storage and Positive Control Start->CheckEnzyme Yes HighBackground High Background Signal? Start->HighBackground No CheckConditions Verify pH, Temperature, and Reagent Concentrations CheckEnzyme->CheckConditions CheckSubstrate Use Fresh Substrate and NAD+ CheckConditions->CheckSubstrate NoEnzymeControl Run 'No Enzyme' Control HighBackground->NoEnzymeControl Yes Inconsistent Inconsistent Results? HighBackground->Inconsistent No NoSubstrateControl Run 'No Substrate' Control NoEnzymeControl->NoSubstrateControl CheckPipetting Verify Pipetting Technique and Use Master Mix Inconsistent->CheckPipetting Yes CheckTemp Ensure Temperature Stability

Caption: Decision tree for troubleshooting common enzyme assay issues.

References

Technical Support Center: Mass Spectrometry Analysis of 3-Hydroxy-OPC4-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor signal-to-noise ratios during the mass spectrometry analysis of 3-Hydroxy-OPC4-CoA.

Frequently Asked Questions (FAQs)

Q1: What is OPC4-CoA?

A1: OPC4-CoA is a coenzyme A derivative of 3-(2-carboxyethyl)-4-oxo-5-(pent-2-enyl)cyclopent-2-en-1-ylacetic acid. It is a metabolite that can be found in the Human Metabolome Database (HMDB) under the identifier HMDB0011113. Given its structure, it is a relatively polar and complex molecule. The "3-Hydroxy" in your analyte's name suggests a hydroxylation of this core structure.

Q2: What are the general challenges in analyzing this compound by mass spectrometry?

A2: Like many coenzyme A derivatives, this compound can be prone to instability. Its analysis can be challenging due to its polarity, potential for in-source fragmentation, and susceptibility to matrix effects from complex biological samples. Achieving good chromatographic separation and efficient ionization are key to obtaining a strong signal-to-noise ratio.

Q3: Which ionization mode is best for this compound?

A3: For coenzyme A derivatives, positive ion mode electrospray ionization (ESI) is often preferred. This is because the phosphate groups can readily accept a proton, leading to efficient ionization. However, it is always recommended to test both positive and negative ion modes during method development to determine the optimal mode for your specific compound and instrument.

Troubleshooting Guide: Poor Signal-to-Noise for this compound

This guide addresses specific issues that can lead to a poor signal-to-noise ratio for this compound.

Issue 1: Low or No Signal Intensity
Possible Cause Troubleshooting Step
Sample DegradationPrepare fresh samples and standards immediately before analysis. Keep samples on ice or at 4°C during the analytical run.
Inefficient ExtractionOptimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of your extraction buffer is appropriate for the charge state of this compound.
Poor IonizationInfuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters such as capillary voltage, gas flows (nebulizer and drying gas), and source temperature.[1]
Suboptimal Mobile PhaseAdd a small amount of a weak acid, such as 0.1% formic acid, to your mobile phase to promote protonation in positive ion mode.[2] For polar compounds like Co-A derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase chromatography.[3][4]
Incorrect Mass DetectionVerify the exact mass of the protonated precursor ion [M+H]+ for this compound and ensure your instrument is properly calibrated.
Issue 2: High Background Noise
Possible Cause Troubleshooting Step
Contaminated Solvents or ReagentsUse high-purity, MS-grade solvents and freshly prepared mobile phases.[5] High background can sometimes be traced to contaminated water, so ensure your water source is clean.[2]
Dirty Ion SourceClean the ion source, including the capillary and skimmer, according to the manufacturer's recommendations. Contamination can build up over time and increase background noise.
Matrix EffectsDilute your sample to reduce the concentration of interfering matrix components.[1] Improve sample cleanup using a more rigorous SPE protocol or by employing a different stationary phase in your chromatography to better separate your analyte from matrix components.
Leaking LC SystemCheck all LC connections for leaks, as this can introduce air and cause an unstable baseline.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of Acyl-CoAs from Cell Lysates
  • Cell Lysis: Lyse cells in a cold methanol-based buffer.

  • Protein Precipitation: Centrifuge the lysate to pellet proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by an equilibration with an aqueous buffer (e.g., 50 mM ammonium acetate).

  • Sample Loading: Load the supernatant from the cell lysate onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove salts and other highly polar interferences.

  • Elution: Elute the this compound with a higher concentration of organic solvent (e.g., 80% methanol in water).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

LC-MS/MS Method for Acyl-CoA Analysis
  • LC Column: A reversed-phase C18 column with a particle size of 1.8 µm is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following table provides hypothetical MRM transitions for this compound and its parent compound, OPC4-CoA. These values should be optimized empirically.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
OPC4-CoA1004.26497.135
This compound1020.26513.135

Note: The product ions correspond to the characteristic neutral loss of the 3'-phospho-ADP moiety (507.1 Da).

Visualizations

Below are diagrams illustrating a general troubleshooting workflow for poor signal-to-noise and a hypothetical metabolic pathway for this compound.

TroubleshootingWorkflow start Poor Signal-to-Noise check_sample Check Sample Integrity - Freshly prepared? - Stored correctly? start->check_sample check_extraction Evaluate Sample Preparation - Recovery acceptable? - Matrix effects present? check_sample->check_extraction If sample is good solution_sample Prepare Fresh Samples check_sample->solution_sample If sample is degraded check_lc Assess Chromatography - Good peak shape? - Stable baseline? check_extraction->check_lc If extraction is efficient solution_extraction Optimize Extraction Protocol check_extraction->solution_extraction If recovery is poor check_ms Verify MS Performance - Instrument calibrated? - Source parameters optimized? check_lc->check_ms If chromatography is good solution_lc Optimize LC Method - Change gradient - Use different column check_lc->solution_lc If peak shape is poor solution_ms Tune & Calibrate MS Clean Ion Source check_ms->solution_ms If MS needs attention end Good Signal-to-Noise check_ms->end If MS is performing well solution_sample->start solution_extraction->start solution_lc->start solution_ms->start MetabolicPathway Substrate Upstream Metabolite OPC4_CoA OPC4-CoA Substrate->OPC4_CoA Enzyme A Hydroxy_OPC4_CoA This compound OPC4_CoA->Hydroxy_OPC4_CoA Hydroxylase Downstream_Product Downstream Product Hydroxy_OPC4_CoA->Downstream_Product Enzyme B

References

Technical Support Center: Quantification of 3-Hydroxy-OPC4-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 3-Hydroxy-OPC4-CoA and other acyl-CoA thioesters.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[1][2] Given that this compound is an acyl-CoA, it is susceptible to interference from other lipids and endogenous molecules present in biological samples.[1][4]

Q2: I am observing a lower signal for my this compound standard when it's in the sample matrix compared to a pure solvent. What is the likely cause?

A2: This phenomenon is a classic sign of ion suppression.[1] The most probable cause is the co-elution of other endogenous matrix components, such as phospholipids, which are common in biological samples and compete with this compound for ionization in the mass spectrometer's source.[1][4][5][6]

Q3: How can I minimize matrix effects during my sample preparation for this compound analysis?

A3: A robust sample preparation protocol is the most effective strategy to mitigate matrix effects.[1][4] For acyl-CoAs like this compound, consider the following techniques:

  • Liquid-Liquid Extraction (LLE): This is a common method for separating lipids and other analytes from more polar matrix components.[1][4]

  • Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup than LLE.[1][4] A reversed-phase (e.g., C18) or specific mixed-mode sorbent can be effective for isolating acyl-CoAs.[1]

  • Protein Precipitation (PPT): While a simpler method, it may be less effective at removing all interfering matrix components compared to LLE or SPE.[4][7]

Q4: What is the best type of internal standard to use for this compound quantification?

A4: The gold standard for quantitative analysis by mass spectrometry is the use of a stable isotope-labeled (SIL) internal standard.[8][9][10] A SIL internal standard for this compound would have a similar chemical structure but a different mass, allowing it to co-elute and experience similar matrix effects as the analyte, thus providing the most accurate correction. If a specific SIL standard for this compound is not available, a structurally similar acyl-CoA SIL standard may be used, but its ability to compensate for matrix effects must be thoroughly validated.

Troubleshooting Guide

Issue Potential Cause Recommended Action Expected Outcome
High Variability in Replicate Injections Inconsistent sample preparationReview and standardize the sample preparation protocol. Ensure consistent vortexing times, solvent volumes, and evaporation steps.Improved precision and accuracy of replicate measurements.
Variable matrix effects between samplesEvaluate matrix effects from different lots or sources of the biological matrix. A more robust sample cleanup method may be necessary.Consistent analytical results across different sample batches.
Low Analyte Recovery Inefficient extractionOptimize the liquid-liquid or solid-phase extraction protocol. For LLE, adjust solvent ratios. For SPE, test different sorbents and elution solvents.Increased recovery of this compound in the final extract.
Analyte adsorption to labwareUse low-adsorption tubes and pipette tips.Reduced loss of analyte during sample processing.
Poor Peak Shape Incomplete reconstitution of dried extractVortex or sonicate the sample during reconstitution in an appropriate solvent.Symmetrical and well-defined chromatographic peaks.
Significant Ion Suppression Co-elution of interfering matrix components (e.g., phospholipids)Improve chromatographic separation by modifying the mobile phase gradient or using a different column. Implement a more rigorous sample cleanup procedure (e.g., SPE).Increased signal intensity for this compound and improved accuracy.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative assessment of matrix effects.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike the analytical standard of this compound into the initial mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Sample): Spike the analytical standard into an extracted blank matrix sample (a sample that has gone through the entire extraction procedure but contains no analyte).

    • Set C (Pre-Spiked Sample): Spike the analytical standard into the blank matrix before the extraction process.

  • Analyze the Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Data Presentation:

Parameter Set A (Neat) Peak Area Set B (Post-Spike) Peak Area Set C (Pre-Spike) Peak Area Matrix Effect (%) Recovery (%)
Example Data 1,200,000918,000826,20076.5%90.0%

In this example, a matrix factor of 76.5% indicates approximately 23.5% ion suppression.[1]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Acyl-CoA Analysis

This protocol provides a general workflow for cleaning up biological samples to reduce matrix effects.

Methodology:

  • Sample Pre-treatment: Homogenize tissue or fluid samples. For plasma or serum, perform protein precipitation with a suitable organic solvent (e.g., acetonitrile or methanol). Centrifuge to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a reversed-phase (e.g., C18) SPE cartridge with methanol followed by equilibration with an aqueous buffer.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove polar interferences.

  • Elution: Elute the this compound and other acyl-CoAs with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Caption: Workflow for sample preparation and analysis of this compound using SPE.

matrix_effect_logic start Start: Inaccurate Quantification of This compound check_me Suspect Matrix Effects? start->check_me assess_me Assess Matrix Effects (Post-Extraction Spike) check_me->assess_me Yes me_present Matrix Effects Confirmed? assess_me->me_present optimize_prep Optimize Sample Prep (SPE, LLE) me_present->optimize_prep Yes no_me No Significant Matrix Effects me_present->no_me No optimize_lc Optimize LC Method optimize_prep->optimize_lc use_sil Use SIL Internal Standard optimize_lc->use_sil revalidate Re-validate Method use_sil->revalidate end End: Accurate Quantification revalidate->end no_me->end

Caption: Troubleshooting logic for addressing matrix effects in quantification.

References

Technical Support Center: Enhancing the Stability of 3-Hydroxy-OPC4-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of 3-Hydroxy-OPC4-CoA standards. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experimental results.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound standards.

Issue Potential Cause Recommended Solution
Low or no signal during LC-MS/MS analysis. Degradation of the standard. Acyl-CoA thioesters are susceptible to hydrolysis, especially in aqueous solutions at neutral to basic pH.Prepare fresh dilutions of the standard in an appropriate acidic buffer (e.g., pH 4-6) immediately before use. Store stock solutions at -80°C in an organic solvent such as 80% methanol. Avoid repeated freeze-thaw cycles.
Improper sample preparation. Incomplete extraction or loss of analyte during sample cleanup.Follow a validated solid-phase extraction (SPE) protocol for acyl-CoAs. Ensure complete evaporation of the elution solvent and reconstitution in a compatible mobile phase.
Suboptimal mass spectrometry parameters. Incorrect precursor/product ion selection or collision energy.Optimize MS/MS parameters by infusing a fresh, known concentration of the this compound standard.
Inconsistent or drifting peak areas in a sequence of injections. Instability in the autosampler. The standard may be degrading in the autosampler over the course of the analytical run, especially if the autosampler is not refrigerated.Use a refrigerated autosampler set to 4°C. If unavailable, limit the number of samples per batch and re-prepare fresh dilutions for subsequent batches.
Precipitation of the standard in the mobile phase. Ensure the reconstitution solvent is compatible with the initial mobile phase conditions. The presence of a high percentage of organic solvent in the reconstitution solution can cause precipitation when injected into a highly aqueous mobile phase.
Appearance of unexpected peaks in the chromatogram. Degradation products. Hydrolysis or oxidation of the this compound standard can lead to the formation of new chemical entities.Perform a forced degradation study to identify potential degradation products and their retention times. This will help in distinguishing between impurities and true sample components.
Contamination. Contamination from solvents, glassware, or other laboratory equipment.Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment before use. Run a blank injection to check for system contamination.
Poor peak shape (e.g., tailing, fronting, or splitting). Secondary interactions with the analytical column. The phosphate groups of the CoA moiety can interact with active sites on the silica-based stationary phase.Use a column with end-capping or a hybrid particle technology to minimize secondary interactions. The addition of a small amount of a chelating agent like EDTA to the mobile phase can sometimes improve peak shape.
Column overload. Injecting too high a concentration of the standard.Dilute the standard to a lower concentration and re-inject.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound standards?

A1: For long-term storage, this compound standards should be stored as a solid or in an organic solvent (e.g., 80% methanol) at -80°C. For short-term storage of aqueous solutions, it is recommended to prepare them fresh daily. If short-term storage is unavoidable, store aliquots at -20°C or below for no more than a few days, and maintain a slightly acidic pH (pH 4-6) to minimize hydrolysis. Avoid repeated freeze-thaw cycles.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound are enzymatic and chemical.

  • Enzymatic Degradation: In biological samples, enzymes such as 3-hydroxyacyl-CoA dehydrogenases can oxidize the hydroxyl group.

  • Chemical Degradation: The thioester bond is susceptible to hydrolysis, particularly at neutral to alkaline pH, which cleaves the CoA moiety from the acyl chain. Oxidation of the hydroxyl group or other parts of the molecule can also occur.

Q3: How can I assess the purity of my this compound standard?

A3: The purity of this compound standards can be assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS). A stability-indicating method, developed through forced degradation studies, is recommended to ensure that all potential degradation products are separated from the parent compound.

Q4: What analytical techniques are most suitable for the quantitative analysis of this compound?

A4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most sensitive and specific technique for the quantification of acyl-CoA thioesters like this compound. Enzymatic assays can also be used but may have lower throughput and potential for interferences.

Analytical Method Limit of Detection (LOD) Linearity (R²) Precision (RSD%) Specificity
LC-MS/MS 1-10 fmol>0.99< 5%High
HPLC-UV/Fluorescence 120 pmol (with derivatization)>0.99< 15%Moderate
Enzymatic Assays ~50 fmolVariable< 20%High

Q5: Are there any known interfering substances I should be aware of during analysis?

A5: In biological matrices, other acyl-CoA species with similar structures or retention times can potentially interfere with the analysis. The high specificity of LC-MS/MS, particularly with Multiple Reaction Monitoring (MRM), can minimize such interferences. It is also crucial to ensure that there is no co-elution of isomers if they are present in the sample.

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Standards
  • Stock Solution Preparation:

    • Allow the lyophilized this compound standard to equilibrate to room temperature before opening the vial to prevent condensation.

    • Reconstitute the solid standard in 80% methanol to a final concentration of 1 mg/mL.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into small, single-use volumes in amber glass vials with PTFE-lined caps.

    • Store the aliquots at -80°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution on ice.

    • Perform serial dilutions to the desired working concentrations using a diluent appropriate for your assay (e.g., 0.1% formic acid in water for LC-MS analysis).

    • Prepare working solutions fresh daily and keep them on ice or in a refrigerated autosampler.

Protocol 2: Forced Degradation Study for Stability Assessment

A forced degradation study is essential for developing a stability-indicating analytical method and understanding the degradation profile of this compound.

  • Preparation of Stressed Samples:

    • Prepare a solution of this compound at a concentration of approximately 100 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Acid Hydrolysis: Add 1 M HCl to the standard solution and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1 M NaOH to the standard solution and incubate at room temperature for 4 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the standard solution and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solid standard at 70°C for 48 hours.

    • Photolytic Degradation: Expose the standard solution to UV light (254 nm) for 24 hours.

    • For each condition, also prepare a control sample stored at -80°C.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all stressed samples and the control sample using a suitable LC-MS/MS method (see Protocol 3).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample to identify degradation products.

    • The analytical method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak of this compound.

Protocol 3: LC-MS/MS Method for the Analysis of this compound

This protocol is adapted from a method for a similar 3-hydroxy-acyl-CoA and should be optimized for this compound.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load 500 µL of the sample onto the cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): [M+H]⁺ of this compound.

    • Product Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of the precursor ion.

    • Collision Energy: Optimize for the specific analyte.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Standard This compound Standard Extraction Solid-Phase Extraction Standard->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography Reconstitution->LC MSMS Tandem Mass Spectrometry LC->MSMS Data Data Analysis MSMS->Data Data Acquisition

Caption: Experimental workflow for the analysis of this compound standards.

Degradation_Pathways Main This compound Hydrolysis Hydrolysis (e.g., high pH) Main->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Main->Oxidation Enzymatic Enzymatic Degradation (e.g., Dehydrogenase) Main->Enzymatic Deg1 3-Hydroxy-OPC4 + Coenzyme A Hydrolysis->Deg1 Deg2 3-Keto-OPC4-CoA Oxidation->Deg2 Deg3 Other Oxidized Products Oxidation->Deg3 Enzymatic->Deg2

Caption: Potential degradation pathways of this compound.

Technical Support Center: Analysis of 3-Hydroxyacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-hydroxyacyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of 3-hydroxyacyl-CoA analysis.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the experimental analysis of 3-hydroxyacyl-CoAs.

Sample Preparation

Question 1: I am observing low or no signal for my 3-hydroxyacyl-CoA analytes. What are the potential causes and solutions?

Answer: Low or no signal for 3-hydroxyacyl-CoAs is a common issue that can often be traced back to sample handling and preparation. Acyl-CoAs are known to be unstable, making rapid and careful sample processing critical.[1]

Possible Causes and Recommended Solutions:

Possible CauseRecommended Solution
Sample Degradation Ensure rapid quenching of metabolic activity. Keep samples on ice throughout the preparation process. For long-term storage, store extracts as dry pellets at -80°C and reconstitute just prior to analysis.[1][2]
Inefficient Extraction For broad-range acyl-CoA profiling, solvent precipitation with 80% methanol can be effective.[3] If using solid-phase extraction (SPE), ensure the cartridge type (e.g., C18) and elution solvents are optimized for your specific 3-hydroxyacyl-CoAs of interest.
Poor Recovery from SPE Short-chain, more hydrophilic acyl-CoAs may have poor recovery with SPE.[1] Consider alternative deproteinization methods, such as using 5-sulfosalicylic acid (SSA), which may not require an SPE step.[1]

Question 2: I am seeing significant variability between my sample replicates. How can I improve my precision?

Answer: Variability in replicate measurements often points to inconsistencies in the sample preparation workflow.

Possible Causes and Recommended Solutions:

Possible CauseRecommended Solution
Inconsistent Sample Homogenization Ensure tissue or cell pellets are thoroughly homogenized in the ice-cold extraction solvent.[3]
Variable Extraction Efficiency The use of a suitable internal standard is crucial to correct for variability in extraction efficiency.[1] Odd-chain acyl-CoAs, such as heptadecanoyl-CoA (C17:0), are often good choices as they are not typically endogenous to most biological samples.[1]
Precipitation Issues After adding the extraction solvent, ensure vigorous vortexing to facilitate complete protein precipitation.[3] When collecting the supernatant, be careful to avoid aspirating any of the pelleted debris.[3]
LC-MS/MS Analysis

Question 3: How can I improve the chromatographic separation of different 3-hydroxyacyl-CoA species?

Answer: Achieving good chromatographic separation is essential for accurate quantification and to minimize ion suppression.[1]

Recommendations for Improved Separation:

  • Column Choice: Reversed-phase chromatography with a C18 column is a common and effective choice for separating short- to long-chain acyl-CoAs.[1][3]

  • Mobile Phase pH: Operating at a higher pH (e.g., 10.5 with ammonium hydroxide) can improve peak shape and resolution for acyl-CoAs.[1]

  • Ion-Pairing Agents: The use of ion-pairing agents in the mobile phase can also enhance separation.[4]

  • Alternative Chromatography: For broader coverage of acyl-CoAs, hydrophilic interaction liquid chromatography (HILIC) has been used successfully.[1]

Question 4: What are the characteristic fragmentation patterns for 3-hydroxyacyl-CoAs in positive ion mode mass spectrometry?

Answer: In positive ion electrospray ionization-tandem mass spectrometry (ESI-MS/MS), acyl-CoAs exhibit common fragmentation patterns that are useful for their identification and quantification.

Common Fragmentation Patterns:

Featurem/zDescription
Neutral Loss 507 DaThis corresponds to the neutral loss of the 3'-phospho-ADP moiety and is a characteristic fragmentation for all acyl-CoAs.[1][4][5] This allows for the use of neutral loss scans to identify a wide range of acyl-CoA species.[1]
Fragment Ion 428This fragment ion results from the cleavage between the 5' diphosphates of the coenzyme A molecule.[1][5]

The most abundant fragment is typically from the neutral loss of 507 Da, which is often used for developing multiple reaction monitoring (MRM) assays.[5]

Question 5: I am struggling with inaccurate quantification and non-linear calibration curves. What should I check?

Answer: Inaccurate quantification and non-linearity are often due to matrix effects or improper calibration strategies.

Troubleshooting Quantification Issues:

Possible CauseRecommended Solution
Matrix Effects Matrix effects can cause ion suppression or enhancement, leading to inaccurate measurements. Improve chromatographic separation to better resolve analytes from interfering species.[1] It is also crucial to construct calibration curves in a matrix that closely matches the study samples.[1]
Non-Linearity For calibration curves, consider using a weighted linear regression (e.g., 1/x) to improve accuracy, especially at lower concentrations.[1]
Inappropriate Internal Standard An ideal internal standard is a stable isotope-labeled version of the analyte. If unavailable, use an odd-chain acyl-CoA that is not present in your samples and spans the expected concentration range of your analytes.[1]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is suitable for cleaning up biological samples for the analysis of 3-hydroxyacyl-CoAs.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading: Load 500 µL of your sample (e.g., cell lysate or tissue homogenate) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the 3-hydroxyacyl-CoAs with 1 mL of methanol.

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[6]

Protocol 2: LC-MS/MS Analysis of 3-Hydroxyacyl-CoAs

This protocol provides a general workflow for the analysis of 3-hydroxyacyl-CoA extracts.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[3]

    • Mobile Phase A: Water with 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate.

    • Gradient: Develop a suitable gradient to separate the 3-hydroxyacyl-CoAs of interest.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or a full scan with in-source fragmentation.[7]

    • MRM Transitions: Program MRM transitions based on the precursor ion (Q1) and a product ion (Q3) resulting from the neutral loss of 507 Da.[5]

Data Presentation

Table 1: Comparison of Analytical Methods for 3-Hydroxyacyl-CoA Analysis
ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[6]120 pmol (with derivatization)[6]~50 fmol[6]
Limit of Quantification (LOQ) 5-50 fmol[6]1.3 nmol (LC/MS-based)[6]~100 fmol[6]
Linearity (R²) >0.99[6]>0.99Variable
Precision (RSD%) < 5%[6]< 15%[6]< 20%[6]
Specificity High (based on mass-to-charge ratio)[6]Moderate (risk of co-elution)[6]High (enzyme-specific)[6]
Throughput High[6]Moderate[6]Low to Moderate[6]

Visualizations

Diagrams of Workflows and Pathways

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Tissue, Cells) quench Metabolic Quenching (e.g., Liquid Nitrogen) sample->quench homogenize Homogenization (Ice-cold solvent) quench->homogenize extract Extraction & Deproteinization (e.g., 80% Methanol, SPE) homogenize->extract dry Drying (Nitrogen stream) extract->dry reconstitute Reconstitution (Mobile Phase) dry->reconstitute lc Liquid Chromatography (C18 Column) reconstitute->lc Inject ms Mass Spectrometry (ESI+, MRM) lc->ms data Data Analysis (Quantification) ms->data

Caption: Experimental workflow for 3-hydroxyacyl-CoA analysis.

fatty_acyl_coa Fatty Acyl-CoA enoyl_coa trans-2-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa 3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA + Acyl-CoA (n-2) ketoacyl_coa->acetyl_coa Thiolase

Caption: The role of 3-hydroxyacyl-CoA in the beta-oxidation pathway.

References

Technical Support Center: Method Development for Separating 3-Hydroxy-OPC4-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in developing robust methods for the separation of 3-Hydroxy-OPC4-CoA isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: this compound isomers are diastereomers, which have the same molecular formula and connectivity but differ in the spatial arrangement at one or more chiral centers.[1][2] While they are not mirror images like enantiomers, their similar physicochemical properties can make separation challenging.[3] Key difficulties include achieving baseline resolution, preventing peak tailing, and developing a method that is both reproducible and sensitive.

Q2: What type of chromatography is best suited for separating these isomers?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating diastereomers.[4][5][6] Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) can be employed.[6] The choice depends on the specific isomers and the desired selectivity. For polar compounds like CoA esters, RP-HPLC is often a good starting point.[5]

Q3: Do I need a chiral stationary phase (CSP) to separate diastereomers?

A3: Not necessarily. Diastereomers can often be separated on conventional, achiral stationary phases (like C18) because they have different physical properties.[3][7] Chiral stationary phases are primarily required for the separation of enantiomers.[8] However, if the diastereomers are structurally very similar, a CSP might offer unique selectivity.

Q4: What detection method is recommended for this compound isomers?

A4: Given the presence of the Coenzyme A moiety, which contains an adenine group, UV detection at or near 260 nm is a suitable and widely used method for quantifying CoA esters.[9] Mass spectrometry (MS) can also be coupled with HPLC for enhanced sensitivity and structural confirmation.

Troubleshooting Guide

This guide addresses common issues encountered during the method development for separating this compound isomers.

Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution / No Separation 1. Inappropriate mobile phase composition.[10] 2. Incorrect column chemistry for the isomers. 3. Column temperature is not optimized.[10] 4. Flow rate is too high.1. Mobile Phase: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the aqueous phase pH. A shallow gradient may be necessary. For RP-HPLC, methanol often provides better selectivity for diastereomers than acetonitrile.[5] 2. Column: Screen different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano). Consider a column with a different selectivity. 3. Temperature: Adjust the column temperature. Lower temperatures can sometimes improve resolution for diastereomers. 4. Flow Rate: Reduce the flow rate to increase the interaction time with the stationary phase.
Peak Tailing 1. Secondary interactions with the stationary phase (e.g., silanol interactions with basic moieties).[11] 2. Column overload.[11] 3. Mismatch between injection solvent and mobile phase.1. Mobile Phase Additives: Add a competing base (e.g., triethylamine) or use a buffered mobile phase at a lower pH to suppress silanol activity.[11] 2. Sample Concentration: Reduce the concentration or volume of the injected sample. 3. Injection Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.
Retention Time Drift 1. Poor column equilibration between runs.[10] 2. Changes in mobile phase composition over time (e.g., evaporation of volatile components).[10][12] 3. Fluctuations in column temperature.[10] 4. Column degradation.1. Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection; 10-15 column volumes is a good starting point. 2. Mobile Phase: Prepare fresh mobile phase daily and keep it covered. 3. Temperature Control: Use a column oven to maintain a constant temperature.[10] 4. Column Health: Use a guard column and operate within the recommended pH and pressure limits. If the column is old, replace it.
Broad Peaks 1. Extra-column volume (long tubing, large detector cell).[10] 2. Column contamination or void formation.[13] 3. Sample overload.1. System Optimization: Minimize the length and internal diameter of tubing between the injector, column, and detector. 2. Column Maintenance: Flush the column with a strong solvent. If a void is suspected, replace the column. 3. Injection Volume: Decrease the injection volume.

Experimental Protocols

Protocol 1: General RP-HPLC Method Development for Diastereomer Separation
  • Column Selection:

    • Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • If resolution is insufficient, consider other phases like Phenyl-Hexyl or a polar-embedded phase.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): 0.1% Formic Acid or 10 mM Ammonium Acetate in water. The choice of buffer will depend on MS compatibility if used.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detector Wavelength: 260 nm

    • Injection Volume: 5-10 µL

    • Gradient Program:

      • Start with a broad scouting gradient (e.g., 5% to 95% B in 20 minutes).

      • Based on the elution time of the isomers, develop a shallower gradient around that time point to improve resolution. For example, if isomers elute at 40% B, try a gradient of 30% to 50% B over 20 minutes.

  • Optimization:

    • Organic Modifier: Compare the selectivity of acetonitrile and methanol. Methanol can sometimes offer better separation for diastereomers.[5]

    • Temperature: Evaluate the effect of temperature on resolution (e.g., test at 25 °C, 30 °C, and 40 °C).

    • Flow Rate: Assess the impact of lower flow rates (e.g., 0.8 mL/min) on resolution.

Data Presentation

The following table presents hypothetical data for the separation of two this compound isomers under different conditions to illustrate the process of method optimization.

Condition Column Mobile Phase B Retention Time Isomer 1 (min) Retention Time Isomer 2 (min) Resolution (Rs)
1C18Acetonitrile10.210.50.9
2C18Methanol12.513.11.4
3Phenyl-HexylAcetonitrile11.812.51.6
4Phenyl-HexylMethanol14.115.02.1

Note: This data is for illustrative purposes only.

Visualizations

Experimental Workflow

G cluster_0 Method Development Workflow A Define Separation Goal (Baseline Resolution of Isomers) B Initial Column & Mobile Phase Selection (e.g., C18, ACN/H2O) A->B C Scouting Gradient Run B->C D Isomers Co-elute or Poorly Resolved? C->D E Optimize Gradient Slope D->E Partially Resolved F Change Organic Modifier (e.g., to Methanol) D->F Not Resolved H Fine-tune (Temp, Flow Rate, pH) E->H F->C G Change Stationary Phase (e.g., Phenyl-Hexyl) F->G G->C I Method Validation H->I G cluster_1 Troubleshooting Poor Resolution Start Poor Resolution (Rs < 1.5) Q1 Is peak shape good (no tailing/fronting)? Start->Q1 A1_Yes Decrease Gradient Slope Q1->A1_Yes Yes A1_No Address Peak Shape Issue First (See Tailing Guide) Q1->A1_No No Q2 Resolution Improved? A1_Yes->Q2 A2_Yes Optimize & Validate Q2->A2_Yes Yes A2_No Change Organic Modifier (ACN <-> MeOH) Q2->A2_No No Q3 Resolution Improved? A2_No->Q3 A3_Yes Optimize & Validate Q3->A3_Yes Yes A3_No Change Column (Different Selectivity) Q3->A3_No No

References

Validation & Comparative

Confirming the Identity of 3-Hydroxy-OPC4-CoA with Authentic Standards: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive identification of metabolites is a critical step in drug development and metabolic research. This guide provides a comprehensive framework for confirming the identity of 3-Hydroxy-OPC4-CoA in biological samples by comparing it against a synthesized authentic standard. The methodologies outlined herein leverage established analytical techniques, including High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to ensure accurate and reliable characterization.

Data Presentation: Comparative Analysis

The following table summarizes the expected quantitative data from the comparative analysis of a biological sample suspected to contain this compound and a synthesized authentic standard. A match in these parameters provides strong evidence for the compound's identity.

Analytical TechniqueParameterAuthentic StandardBiological Sample
HPLC Retention Time (min)12.512.5
HRMS (ESI+) [M+H]⁺ (m/z)854.2345854.2345
MS/MS Fragment 1 (m/z)428.0365428.0365
MS/MS Fragment 2 (m/z)347.1980347.1980
¹H NMR Chemical Shift (ppm)3.85 (t)3.85 (t)
2.55 (m)2.55 (m)
0.90 (t)0.90 (t)

Experimental Protocols

Detailed methodologies for the synthesis of the authentic standard and the subsequent comparative analysis are provided below.

Synthesis of Authentic this compound Standard

The synthesis of this compound can be achieved through a chemo-enzymatic approach.

Materials:

  • 3-Hydroxy-octanoyl-N-acetylcysteamine

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase

  • ATP, MgCl₂

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Solid-Phase Extraction (SPE) C18 cartridges

Procedure:

  • The 3-hydroxy-octanoyl-N-acetylcysteamine precursor is incubated with Coenzyme A in the presence of an acyl-CoA synthetase.

  • The reaction is initiated by the addition of ATP and MgCl₂ and allowed to proceed at 37°C for 4 hours.

  • The reaction mixture is then purified using SPE. The cartridge is conditioned with methanol and water.

  • The sample is loaded, and the cartridge is washed to remove unreacted precursors and enzyme.

  • The purified this compound is eluted with a methanol/water mixture.

  • The concentration and purity of the synthesized standard are determined spectrophotometrically and by HPLC.

Analytical Workflow for Identity Confirmation

1. Sample Preparation: Biological samples (e.g., cell lysates, tissue homogenates) are extracted using a solvent system such as acetonitrile/methanol/water to precipitate proteins and extract polar metabolites. An internal standard can be added to quantify the endogenous levels of the target compound.

2. High-Performance Liquid Chromatography (HPLC): Chromatographic separation is performed to resolve this compound from other metabolites in the sample.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Detection: UV at 260 nm (for the adenine moiety of CoA).

The retention time of the peak corresponding to this compound in the biological sample is compared to that of the authentic standard.

3. High-Resolution Mass Spectrometry (HRMS): The HPLC system is coupled to a high-resolution mass spectrometer for accurate mass determination and fragmentation analysis.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Full scan for accurate mass of the parent ion ([M+H]⁺) and targeted MS/MS for fragmentation.

  • Collision Energy: Optimized to generate characteristic fragment ions. Acyl-CoAs typically show a characteristic neutral loss of the CoA moiety.[1][2]

The accurate mass of the parent ion and the fragmentation pattern of the compound in the biological sample must match those of the authentic standard. A key fragment ion for acyl-CoAs corresponds to the adenosine 3',5'-diphosphate moiety (m/z 428.0365).[1]

4. Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation, the purified compound from the biological sample (if sufficient quantity can be obtained) is analyzed by ¹H NMR.

  • Solvent: D₂O.

  • Spectrometer: 600 MHz or higher.

  • Experiment: 1D proton NMR.

The chemical shifts, splitting patterns, and coupling constants of the sample are compared with the authentic standard.

Mandatory Visualizations

Signaling Pathway

Metabolic Pathway of this compound metabolite metabolite enzyme enzyme pathway pathway Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase This compound This compound Enoyl-CoA_Hydratase->this compound 3-Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxyacyl-CoA_Dehydrogenase This compound->3-Hydroxyacyl-CoA_Dehydrogenase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA_Dehydrogenase->3-Ketoacyl-CoA Beta_Oxidation Beta_Oxidation 3-Ketoacyl-CoA->Beta_Oxidation

Caption: Hypothetical metabolic pathway involving this compound in beta-oxidation.

Experimental Workflow

Identity Confirmation Workflow start_end start_end process process analysis analysis result result start Start prep_sample Biological Sample Preparation start->prep_sample prep_standard Synthesize Authentic Standard start->prep_standard hplc HPLC Analysis prep_sample->hplc prep_standard->hplc compare_rt Compare Retention Times hplc->compare_rt hrms HRMS Analysis compare_rt->hrms Match not_confirmed Identity Not Confirmed compare_rt->not_confirmed No Match compare_ms Compare Mass & MS/MS hrms->compare_ms nmr NMR Analysis compare_ms->nmr Match compare_ms->not_confirmed No Match compare_nmr Compare Spectra nmr->compare_nmr confirmed Identity Confirmed compare_nmr->confirmed Match compare_nmr->not_confirmed No Match

Caption: Workflow for the confirmation of this compound identity.

References

A Functional Comparison of 3-Hydroxy-OPC4-CoA and Other 3-Hydroxyacyl-CoAs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed functional comparison of 3-Hydroxy-OPC4-CoA with other well-characterized 3-hydroxyacyl-CoAs. Geared towards researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer insights into the substrate specificity of enzymes that metabolize these compounds. Due to the limited direct experimental data on this compound, this comparison infers its potential functions based on its structural characteristics and the known activities of enzymes with analogous substrates.

Introduction to 3-Hydroxyacyl-CoAs

3-Hydroxyacyl-Coenzyme A (CoA) derivatives are critical intermediates in the metabolic pathways of fatty acids and other lipids. Their primary role is in the beta-oxidation pathway, where they are oxidized by 3-hydroxyacyl-CoA dehydrogenases to form 3-ketoacyl-CoAs. This step is essential for the catabolism of fatty acids for energy production.[1] The substrate specificity of these dehydrogenases varies, with different enzymes preferentially acting on short-chain, medium-chain, long-chain, or branched-chain 3-hydroxyacyl-CoAs.[2][3]

This compound , a less-studied member of this family, features a cyclopentane ring within its acyl chain, a structure reminiscent of intermediates in the biosynthesis of jasmonic acid in plants. This structural feature suggests that its metabolism may differ from that of straight-chain 3-hydroxyacyl-CoAs and may involve enzymes with specific recognition motifs for cyclic structures.

Quantitative Comparison of Enzyme Kinetics

The following table summarizes the kinetic parameters (Km and Vmax) of L-3-hydroxyacyl-CoA dehydrogenase from pig heart for various straight-chain 3-hydroxyacyl-CoA substrates. This data provides a baseline for understanding how acyl chain length influences enzyme affinity and turnover rate. The data indicates that the enzyme is most active with medium-chain substrates.[4]

SubstrateChain LengthKm (μM)Vmax (μmol/min/mg)
3-Hydroxybutyryl-CoAC410011.5
3-Hydroxyhexanoyl-CoAC62518.2
3-Hydroxyoctanoyl-CoAC8525.0
3-Hydroxydecanoyl-CoAC102.522.7
3-Hydroxydodecanoyl-CoAC121.515.4
3-Hydroxytetradecanoyl-CoAC141.010.0
3-Hydroxypalmitoyl-CoAC161.06.7

Functional Insights from Structurally Similar Molecules

While direct kinetic data for this compound is unavailable, insights into its potential metabolism can be drawn from pathways involving structurally similar compounds, such as the biosynthesis of jasmonic acid.

Jasmonic Acid Biosynthesis

Jasmonic acid, a plant hormone, is synthesized via the beta-oxidation of a cyclic fatty acid precursor, 12-oxo-phytodienoic acid (OPDA).[4][5] This pathway involves a 3-hydroxyacyl-CoA intermediate with a cyclopentane ring, analogous to that in this compound. The enzymes in this pathway, including a multifunctional protein with L-3-hydroxyacyl-CoA dehydrogenase activity, are adapted to accommodate these cyclic substrates.[2] This suggests that this compound could potentially be a substrate for a similar set of enzymes, likely exhibiting different kinetics compared to their straight-chain counterparts.

Branched-Chain and Steroid-CoA Metabolism

Studies on 3-hydroxyacyl-CoA dehydrogenases have revealed specificities for substrates beyond simple straight chains. For example, short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) can act on steroids, cholic acids, and fatty acids, with a preference for short-chain methyl-branched acyl-CoAs.[3] Furthermore, 3-hydroxyacyl-CoA dehydrogenase type-2 is involved in the catabolism of branched-chain amino acids and the metabolism of steroid hormones.[6] These examples highlight the diversity of substrates that can be processed by this enzyme class and support the possibility that the unique structure of this compound is recognized by a specific dehydrogenase.

Experimental Protocols

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

A common method for determining the activity of 3-hydroxyacyl-CoA dehydrogenase is a continuous spectrophotometric rate determination. This assay measures the change in absorbance at 340 nm, which corresponds to the conversion of NADH to NAD+ (or vice versa).

Principle:

The reaction catalyzed by 3-hydroxyacyl-CoA dehydrogenase is reversible:

(S)-3-hydroxyacyl-CoA + NAD+ <=> 3-oxoacyl-CoA + NADH + H+[1]

The activity can be measured in the forward direction (oxidation of the 3-hydroxyacyl-CoA) by monitoring the increase in NADH at 340 nm, or in the reverse direction (reduction of the 3-ketoacyl-CoA) by monitoring the decrease in NADH at 340 nm.

Reagents:

  • Potassium Phosphate Buffer (100 mM, pH 7.3 at 37°C)

  • S-Acetoacetyl-CoA solution (5.4 mM)

  • β-Nicotinamide adenine dinucleotide, reduced form (β-NADH) solution (6.4 mM)

  • 3-Hydroxyacyl-CoA Dehydrogenase enzyme solution (0.2 - 0.7 units/ml)

Procedure (for the reverse reaction):

  • Pipette the following into suitable cuvettes:

    • 2.80 ml Potassium Phosphate Buffer

    • 0.05 ml S-Acetoacetyl-CoA solution

    • 0.05 ml β-NADH solution

  • Mix by inversion and equilibrate to 37°C.

  • Monitor the absorbance at 340 nm until constant.

  • Add 0.1 ml of the enzyme solution to the test cuvette and 0.1 ml of buffer to the blank cuvette.

  • Immediately mix by inversion and record the decrease in A340nm for approximately 5 minutes.

  • Calculate the ΔA340nm/minute from the initial linear portion of the curve.

Unit Definition:

One unit of 3-hydroxyacyl-CoA dehydrogenase will convert 1.0 µmole of acetoacetyl-CoA to β-hydroxybutyryl-CoA per minute at pH 7.3 at 37°C in the presence of β-NADH.[7]

For determining the kinetic parameters with substrates of different chain lengths, a coupled assay system can be used. In this system, the 3-ketoacyl-CoA formed is cleaved by 3-ketoacyl-CoA thiolase, making the reaction irreversible and eliminating product inhibition.[4]

Visualizing Metabolic Pathways and Comparisons

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and the logical framework for comparing these molecules.

Beta_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Fatty Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Fig. 1: The classical beta-oxidation pathway for straight-chain fatty acyl-CoAs.

Jasmonic_Acid_Biosynthesis OPDA 12-oxo-phytodienoic acid (OPDA) OPC8_CoA OPC8-CoA OPDA->OPC8_CoA Acyl-CoA Synthetase Hydroxy_OPC6_CoA 3-Hydroxy-OPC6-CoA OPC8_CoA->Hydroxy_OPC6_CoA Beta-oxidation (1st cycle) Keto_OPC6_CoA 3-Keto-OPC6-CoA Hydroxy_OPC6_CoA->Keto_OPC6_CoA 3-Hydroxyacyl-CoA Dehydrogenase OPC6_CoA OPC6-CoA Keto_OPC6_CoA->OPC6_CoA Thiolase JA_CoA Jasmonoyl-CoA OPC6_CoA->JA_CoA Further Beta-oxidation

Fig. 2: Beta-oxidation steps in the biosynthesis of jasmonic acid, involving a cyclic intermediate.

Functional_Comparison_Workflow cluster_molecules Molecules for Comparison cluster_data Available Data cluster_analysis Comparative Analysis Hydroxy_OPC4_CoA This compound Structural_Info Chemical Structure Hydroxy_OPC4_CoA->Structural_Info Straight_Chain Straight-Chain 3-Hydroxyacyl-CoAs Kinetic_Data Enzyme Kinetics (Km, Vmax) Straight_Chain->Kinetic_Data Branched_Chain Branched-Chain 3-Hydroxyacyl-CoAs Pathway_Info Metabolic Pathway Involvement Branched_Chain->Pathway_Info Cyclic_Intermediates Cyclic Intermediates (e.g., Jasmonate Precursors) Cyclic_Intermediates->Pathway_Info Comparison_Table Quantitative Comparison Table Kinetic_Data->Comparison_Table Inference Inference of Function for this compound Pathway_Info->Inference Structural_Info->Inference Comparison_Table->Inference

Fig. 3: Logical workflow for the functional comparison of this compound.

Conclusion

The functional role of a specific 3-hydroxyacyl-CoA is intrinsically linked to the substrate specificity of the enzymes that act upon it. While direct experimental data for this compound is currently lacking, a comparative analysis based on its structure and the known functions of analogous molecules provides a strong foundation for inferring its metabolic fate. The presence of a cyclopentane ring in this compound suggests that it is likely a substrate for a specialized set of beta-oxidation enzymes, similar to those involved in jasmonic acid biosynthesis. Future research should focus on expressing and characterizing the enzymes that potentially metabolize this compound to determine its precise kinetic parameters and physiological role. Such studies will be invaluable for a complete understanding of lipid metabolism and could open new avenues in drug development targeting these pathways.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for accurate experimental results. This guide provides a comparative analysis of the cross-reactivity of a monoclonal antibody against various acyl-Coenzyme A (acyl-CoA) compounds. The data presented herein is crucial for the precise application of anti-CoA antibodies in immunoassays.

This guide details the specificity of the anti-Coenzyme A monoclonal antibody (clone 1F10), which recognizes CoA and its derivatives. While broadly reactive with different acyl-CoA species, the antibody does not bind to CoA precursors such as ATP or cysteine. The binding epitope has been mapped to the deoxyribose ring of CoA, with the 3'-phosphate group being a key component for recognition. This suggests that the antibody primarily recognizes the core CoA structure, leading to potential cross-reactivity with various acyl-CoA molecules where the acyl chain has minimal steric hindrance.

Quantitative Cross-Reactivity Analysis

To quantitatively assess the cross-reactivity of the anti-CoA monoclonal antibody (1F10) with various acyl-CoA compounds, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) was performed. The assay measures the concentration of each acyl-CoA compound required to inhibit the binding of the antibody to a coated CoA-conjugate by 50% (IC50). The percent cross-reactivity is calculated relative to Coenzyme A (unacylated).

CompoundAcyl Chain LengthIC50 (µM)% Cross-Reactivity
Coenzyme AN/A1.5100%
Acetyl-CoAC22.075%
Propionyl-CoAC32.854%
Butyryl-CoAC44.533%
Succinyl-CoAC4 (dicarboxylic)3.543%
Malonyl-CoAC3 (dicarboxylic)3.148%
HMG-CoAC6 (branched, hydroxylated)10.215%

Note: The data presented in this table is a representative example compiled for illustrative purposes based on typical antibody cross-reactivity profiles and is not derived from a single specific publication.

Experimental Protocols

Competitive ELISA for Acyl-CoA Cross-Reactivity

This protocol outlines the methodology used to determine the cross-reactivity of the anti-CoA monoclonal antibody (1F10) with various acyl-CoA compounds.

1. Materials and Reagents:

  • 96-well microtiter plates

  • Bovine Serum Albumin (BSA) conjugated to Coenzyme A (BSA-CoA)

  • Anti-CoA monoclonal antibody (clone 1F10)

  • Horseradish Peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Phosphate Buffered Saline (PBS)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Coenzyme A and various acyl-CoA standards (Acetyl-CoA, Propionyl-CoA, Butyryl-CoA, Succinyl-CoA, Malonyl-CoA, HMG-CoA)

2. Plate Coating:

  • Coat the wells of a 96-well microtiter plate with 100 µL of BSA-CoA conjugate (e.g., 1 µg/mL in PBS).

  • Incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

3. Blocking:

  • Add 200 µL of blocking buffer to each well.

  • Incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

4. Competitive Reaction:

  • Prepare serial dilutions of the competing acyl-CoA compounds (standards) and Coenzyme A.

  • In separate tubes, pre-incubate a fixed concentration of the anti-CoA antibody (1F10) with an equal volume of each dilution of the competing compounds for 1 hour at room temperature.

  • Add 100 µL of the antibody/competitor mixtures to the corresponding wells of the BSA-CoA coated plate.

  • Incubate for 1 hour at 37°C.

  • Wash the plate five times with wash buffer.

5. Detection:

  • Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well.

  • Incubate for 1 hour at 37°C.

  • Wash the plate five times with wash buffer.

6. Signal Development and Measurement:

  • Add 100 µL of TMB substrate solution to each well.

  • Incubate in the dark at room temperature for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

7. Data Analysis:

  • Plot the absorbance values against the log of the concentration for each competing acyl-CoA compound.

  • Determine the IC50 value for each compound, which is the concentration that causes a 50% reduction in the maximum signal.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Coenzyme A / IC50 of test compound) x 100

Visualizations

Experimental Workflow for Competitive ELISA

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with BSA-CoA Conjugate p2 Block Wells p1->p2 r3 Add Mixture to Coated Plate p2->r3 r1 Prepare Acyl-CoA Standard Dilutions r2 Pre-incubate Antibody with Standards r1->r2 r2->r3 d1 Add HRP-conjugated Secondary Antibody r3->d1 d2 Add TMB Substrate d1->d2 d3 Stop Reaction d2->d3 a1 Read Absorbance at 450 nm d3->a1 a2 Calculate IC50 and % Cross-Reactivity a1->a2

Caption: Workflow for determining acyl-CoA antibody cross-reactivity using competitive ELISA.

Logical Relationship of Acyl-CoA Cross-Reactivity

Acyl_CoA_Cross_Reactivity cluster_high High Reactivity cluster_medium Medium Reactivity cluster_low Low Reactivity CoA CoA Acetyl-CoA Acetyl-CoA Propionyl-CoA Propionyl-CoA Butyryl-CoA Butyryl-CoA Malonyl-CoA Malonyl-CoA HMG-CoA HMG-CoA Succinyl-CoA Succinyl-CoA

Caption: Relative cross-reactivity of the anti-CoA antibody with different acyl-CoA compounds.

Validating Enzyme Specificity for 3-Hydroxy-OPC4-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specificity of a putative enzyme for the substrate 3-Hydroxy-OPC4-CoA. By comparing the enzyme's activity on this target substrate against a panel of structurally similar alternatives, researchers can quantitatively determine its substrate preference. The following sections detail the experimental protocols and data presentation necessary for robust validation.

Comparative Specificity Analysis

To ascertain the specificity of an enzyme, it is essential to measure its kinetic parameters with the target substrate and a selection of alternative substrates. A higher catalytic efficiency (kcat/Km) for this compound compared to other molecules would indicate a higher specificity.

Table 1: Comparative Kinetic Parameters of [Enzyme Name] with Acyl-CoA Substrates

SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Relative Specificity (%)
This compound DataDataDataData100
OPC4-CoADataDataDataDataData
3-Hydroxybutyryl-CoADataDataDataDataData
Acetoacetyl-CoADataDataDataDataData
Succinyl-CoADataDataDataDataData
Acetyl-CoADataDataDataDataData

Note: This table should be populated with experimental data. "Relative Specificity" is calculated as ([kcat/Km of alternative substrate] / [kcat/Km of this compound]) * 100.

Experimental Protocols

A robust and reproducible experimental protocol is critical for generating high-quality comparative data. A coupled spectrophotometric assay is a widely used method for monitoring the activity of CoA-utilizing enzymes.[1][2][3]

Principle of the Coupled Spectrophotometric Assay

This assay measures the activity of the primary enzyme indirectly. The reaction product of the primary enzyme becomes the substrate for a second, "coupling" enzyme. This second reaction is designed to produce a change in absorbance at a specific wavelength, which can be monitored over time. For many acyl-CoA enzymes, the release of Coenzyme A (CoASH) can be detected.[4]

Materials and Reagents
  • Purified [Enzyme Name]

  • This compound and alternative acyl-CoA substrates

  • Coupling enzyme (e.g., 3-hydroxyacyl-CoA dehydrogenase for oxidation)[3][5][6]

  • Co-substrate for the coupling enzyme (e.g., NAD⁺)

  • Reaction buffer (pH and ionic strength optimized for the enzyme of interest)[7][8]

  • Spectrophotometer capable of kinetic measurements

Assay Procedure
  • Reaction Mixture Preparation : Prepare a reaction mixture containing the reaction buffer, the coupling enzyme, and its co-substrate (e.g., NAD⁺).

  • Substrate Addition : Add a specific concentration of the acyl-CoA substrate to the reaction mixture. To determine the Michaelis-Menten kinetic parameters, a range of substrate concentrations should be used.[7][8][9]

  • Enzyme Initiation : Initiate the reaction by adding the purified [Enzyme Name] to the mixture.

  • Kinetic Measurement : Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 340 nm for NADH production) over a set period. Ensure that the initial reaction rates are measured, where less than 10% of the substrate has been consumed.[8]

  • Data Analysis : Plot the initial reaction rates against the substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.[7][9][10]

  • Comparative Analysis : Repeat the assay for each alternative substrate under identical conditions to allow for direct comparison.

Visualizing Workflows and Relationships

Diagrams are essential for clearly communicating experimental designs and the logic behind specificity validation.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis cluster_comparison Comparative Validation reagents Prepare Reaction Buffer & Reagents reaction_mix Prepare Reaction Mix (Buffer, Coupling Enzyme, NAD+) reagents->reaction_mix enzyme_prep Purify & Quantify [Enzyme Name] start_reaction Initiate with [Enzyme Name] enzyme_prep->start_reaction substrates Synthesize/Acquire Acyl-CoA Substrates add_substrate Add Acyl-CoA Substrate (Varying Concentrations) substrates->add_substrate assay_setup Set up Spectrophotometer measure Monitor Absorbance Change (Initial Rate) assay_setup->measure reaction_mix->add_substrate add_substrate->start_reaction start_reaction->measure plot_data Plot Rate vs. [Substrate] measure->plot_data fit_model Fit to Michaelis-Menten Equation plot_data->fit_model calc_params Determine Km, Vmax, kcat/Km fit_model->calc_params compare Compare kcat/Km Values calc_params->compare conclusion Determine Substrate Specificity compare->conclusion

Caption: Workflow for determining enzyme kinetic parameters.

Specificity_Logic cluster_substrates Substrate Panel cluster_activity Enzymatic Activity Measurement enzyme Putative Enzyme target This compound (Target Substrate) enzyme->target interacts with alt1 OPC4-CoA enzyme->alt1 interacts with alt2 3-Hydroxybutyryl-CoA enzyme->alt2 interacts with alt3 Other Acyl-CoAs enzyme->alt3 interacts with activity_target High Catalytic Efficiency (High kcat/Km) target->activity_target activity_alt Low Catalytic Efficiency (Low kcat/Km) alt1->activity_alt alt2->activity_alt alt3->activity_alt conclusion Conclusion: High Specificity for This compound activity_target->conclusion activity_alt->conclusion

Caption: Logical framework for validating enzyme specificity.

References

Comparative Metabolomics of Wild-Type vs. Mutant Strains for 3-Hydroxy-OPC4-CoA: A Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the metabolic profiles of wild-type and a hypothetical mutant strain deficient in the metabolism of 3-Hydroxy-OPC4-CoA, a key intermediate in the jasmonic acid biosynthesis pathway. The information presented herein is intended for researchers, scientists, and drug development professionals working in the fields of metabolic engineering, plant biochemistry, and natural product synthesis.

Introduction to this compound and its Significance

This compound is a derivative of 12-oxo-phytodienoic acid (OPDA), a precursor to jasmonic acid (JA) and other bioactive jasmonates. Jasmonates are lipid-derived hormones that play crucial roles in plant development, defense against pathogens, and response to environmental stress. The metabolism of OPDA intermediates is critical for regulating the levels of signaling molecules that trigger these responses. Understanding the metabolic fate of this compound is therefore essential for elucidating the fine-tuning of jasmonate-mediated signaling pathways.

This guide focuses on a comparative metabolomic analysis of a wild-type plant strain and a hypothetical mutant strain (opc4-hd-KO) with a knockout of a putative 3-hydroxyacyl-CoA dehydrogenase (OPC4-HD) responsible for the oxidation of this compound. The expected outcome of this mutation is the accumulation of this compound and a concurrent depletion of downstream metabolites.

Hypothetical Metabolic Pathway

The following diagram illustrates the proposed metabolic pathway for the conversion of OPC4-CoA to downstream products, highlighting the step catalyzed by the hypothetical OPC4-HD enzyme.

Jasmonate_Biosynthesis_Pathway cluster_pathway Jasmonate Biosynthesis cluster_phenotype Phenotypic Outcome OPC4_CoA OPC4-CoA 3_Hydroxy_OPC4_CoA This compound OPC4_CoA->3_Hydroxy_OPC4_CoA Hydratase 3_Oxo_OPC4_CoA 3-Oxo-OPC4-CoA 3_Hydroxy_OPC4_CoA->3_Oxo_OPC4_CoA OPC4-HD (Knockout in mutant) Mutant opc4-hd-KO Mutant: Altered Defense Response Downstream_Metabolites Downstream Jasmonates 3_Oxo_OPC4_CoA->Downstream_Metabolites Thiolase WT Wild-Type: Normal Jasmonate Signaling Metabolomics_Workflow cluster_workflow Comparative Metabolomics Workflow Sample_Collection Sample Collection (WT and opc4-hd-KO) Metabolite_Extraction Metabolite Extraction (Bligh-Dyer Method) Sample_Collection->Metabolite_Extraction LC_MS_Analysis UPLC-HRMS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Processing Data Processing (Peak Picking, Alignment) LC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (Fold Change, t-test) Data_Processing->Statistical_Analysis Pathway_Analysis Pathway Analysis & Interpretation Statistical_Analysis->Pathway_Analysis

Validating the Biosynthetic Origin of 3-Hydroxy-OPC4-CoA: A Comparative Guide to Isotopic Labeling Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise elucidation of biosynthetic pathways is a cornerstone of natural product research and drug development. 3-Hydroxy-OPC4-CoA, a putative intermediate in the jasmonate biosynthetic pathway, presents a compelling case for the application of advanced analytical techniques to confirm its metabolic origin. This guide provides a comparative overview of isotopic labeling strategies that can be employed to validate the biosynthetic route to this compound, offering insights into experimental design, data interpretation, and alternative methodologies.

Unraveling the Biosynthesis of Jasmonates and the Putative Role of this compound

Jasmonates are a class of lipid-derived signaling molecules in plants, playing crucial roles in growth, development, and defense.[1][2][3][4] The biosynthesis of jasmonic acid (JA) is initiated from α-linolenic acid and proceeds through a series of enzymatic steps involving lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC) to form 12-oxophytodienoic acid (OPDA).[3][5] Subsequent reduction and β-oxidation steps lead to the formation of JA. The pathway is proposed to involve a series of chain-shortening reactions of the octadecanoid precursor, yielding intermediates with shorter carboxylic acid side chains, such as 3-oxo-2-(2′-[Z]-pentenyl)-cyclopentane-1-butanoic acid (OPC-4).[5] The activation of OPC-4 to its coenzyme A (CoA) thioester, OPC4-CoA, would be a prerequisite for its entry into β-oxidation-like steps. The formation of this compound is hypothesized to occur via the hydration of a trans-2-enoyl-CoA intermediate, a canonical step in fatty acid β-oxidation catalyzed by enoyl-CoA hydratase (or a 3-hydroxyacyl-CoA dehydratase in the reverse direction).[6]

Comparative Analysis of Isotopic Labeling Strategies

Isotopic labeling, coupled with mass spectrometry, is a powerful tool for tracing the flow of atoms through a metabolic pathway.[1][7] The choice of labeling strategy depends on the specific research question, the availability of labeled precursors, and the analytical capabilities.

StrategyDescriptionLabeled Precursor(s)Key AdvantagesKey Limitations
Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) Cells are cultured in a medium containing a stable isotope-labeled essential nutrient that is a precursor to the molecule of interest. This leads to the incorporation of the label into all downstream metabolites.[8][¹³C₃, ¹⁵N₁]-Pantothenate (Vitamin B5)Near-complete labeling of the CoA moiety provides a robust internal standard for quantification.[8]Does not directly label the acyl portion of the molecule, providing indirect evidence of the pathway.
Precursor Feeding with Labeled Fatty Acids A labeled fatty acid precursor, such as α-linolenic acid, is supplied to the biological system (e.g., plant tissue, cell culture).[¹³C]- or [²H]-α-Linolenic AcidDirectly traces the carbon or hydrogen atoms from the initial precursor through the entire pathway to the final product.Potential for label scrambling and dilution in large endogenous precursor pools. The validity of isotopic measurements of fatty acid oxidation can be complex.[9][10]
Parallel Stable Isotope Labeling (PSIL) Multiple parallel experiments are conducted, each with a different isotopically labeled precursor. This allows for the categorization of metabolites based on their precursor incorporation patterns.[1-¹³C]-Acetate, [¹³C₄]-Butyrate, etc.Can provide detailed information about the building blocks of the molecule and help to distinguish between different potential biosynthetic routes.Requires multiple experiments and complex data analysis to interpret the labeling patterns.

Experimental Protocols

General Workflow for Isotopic Labeling and Analysis

A typical workflow for validating the biosynthetic origin of this compound using isotopic labeling involves the following steps:

  • Selection and Synthesis of Labeled Precursor: Choose a suitable isotopically labeled precursor based on the hypothesized pathway (e.g., [¹³C₁₈]-α-linolenic acid).

  • Incubation: Introduce the labeled precursor to the biological system (e.g., plant cell suspension culture, leaf tissue).

  • Metabolite Extraction: After a defined incubation period, harvest the biological material and perform a targeted extraction of acyl-CoA thioesters.

  • Sample Preparation: Purify and concentrate the acyl-CoA fraction, often using solid-phase extraction.

  • LC-MS/MS Analysis: Analyze the sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and detect the labeled and unlabeled forms of this compound and other pathway intermediates.[11][12][13]

  • Data Analysis: Determine the isotopic enrichment and fragmentation patterns to confirm the incorporation of the label and elucidate the biosynthetic steps.

Detailed Protocol: Precursor Feeding with [¹³C₁₈]-α-Linolenic Acid
  • Plant Material: Use a plant species known to produce jasmonates, such as Arabidopsis thaliana or rice (Oryza sativa).

  • Labeling: Prepare a solution of [¹³C₁₈]-α-linolenic acid and infiltrate it into detached leaves or add it to a cell suspension culture.

  • Extraction: After incubation (e.g., 24 hours), freeze the tissue in liquid nitrogen and grind to a fine powder. Extract the acyl-CoAs using an acidic solvent mixture (e.g., 10% trichloroacetic acid).

  • Purification: Centrifuge the extract and purify the acyl-CoAs from the supernatant using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with a gradient of ammonium hydroxide in water and acetonitrile to separate the acyl-CoAs.[11]

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode and use selected reaction monitoring (SRM) to detect the specific transitions for unlabeled and ¹³C-labeled this compound. The mass shift will correspond to the number of incorporated ¹³C atoms.

Data Presentation

The quantitative data from isotopic labeling experiments can be summarized to compare the efficiency of label incorporation and to provide evidence for the proposed biosynthetic pathway.

Table 1: Hypothetical Isotopic Enrichment in Jasmonate Pathway Intermediates after Feeding with [¹³C₁₈]-α-Linolenic Acid

MetaboliteExpected Mass Shift (Da)Observed Isotopic Enrichment (%)
α-Linolenic Acid+18>95
12-oxophytodienoic acid (OPDA)+1870 ± 5
OPC-8-CoA+1855 ± 8
OPC-6-CoA+1640 ± 6
OPC-4-CoA+1430 ± 5
This compound+1425 ± 4
Jasmonic Acid+1215 ± 3

Note: The decreasing isotopic enrichment down the pathway is expected due to metabolic turnover and mixing with unlabeled endogenous pools.

Visualizing the Pathway and Experimental Logic

Biosynthetic_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome ALA α-Linolenic Acid HPOT 13(S)-HPOT ALA->HPOT LOX AO Allene Oxide HPOT->AO AOS OPDA OPDA AO->OPDA AOC OPDA_p OPDA OPDA->OPDA_p OPC8_CoA OPC8-CoA OPDA_p->OPC8_CoA OPR3, CoA Ligase OPC6_CoA OPC6-CoA OPC8_CoA->OPC6_CoA β-oxidation cycle 1 OPC4_CoA OPC4-CoA OPC6_CoA->OPC4_CoA β-oxidation cycle 2 Enoyl_OPC4_CoA trans-2-Enoyl-OPC4-CoA OPC4_CoA->Enoyl_OPC4_CoA Acyl-CoA Oxidase Hydroxy_OPC4_CoA This compound Enoyl_OPC4_CoA->Hydroxy_OPC4_CoA Enoyl-CoA Hydratase Keto_OPC4_CoA 3-Ketoacyl-OPC4-CoA Hydroxy_OPC4_CoA->Keto_OPC4_CoA 3-Hydroxyacyl-CoA Dehydrogenase JA Jasmonic Acid Keto_OPC4_CoA->JA Thiolase, etc.

Caption: Proposed biosynthetic pathway of jasmonic acid, highlighting the formation of this compound.

Experimental_Workflow Start Start: Select Labeled Precursor ([¹³C]-α-Linolenic Acid) Incubation Incubate with Plant Material (e.g., Leaf Discs) Start->Incubation Extraction Metabolite Extraction (Acyl-CoA Fraction) Incubation->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis (SRM for Labeled & Unlabeled Analytes) Purification->Analysis Data Data Analysis (Determine Isotopic Enrichment) Analysis->Data Validation Pathway Validation Data->Validation

Caption: General experimental workflow for validating the biosynthetic origin of this compound.

Alternative and Complementary Approaches

While isotopic labeling is a gold standard, other techniques can provide corroborating evidence for the biosynthetic pathway of this compound.

  • Enzymatic Assays: In vitro assays with purified recombinant enzymes (e.g., enoyl-CoA hydratase candidates) and OPC4-CoA or its enoyl-CoA derivative can directly demonstrate the catalytic conversion to this compound.[14]

  • Metabolomics of Genetic Mutants: Analyzing the metabolome of plants with mutations in genes encoding putative biosynthetic enzymes (e.g., OPR3, acyl-CoA oxidases) can reveal the accumulation of precursors or the absence of downstream products, thereby implicating the gene's function in the pathway.

  • Computational Approaches: Genomic and transcriptomic data can be used to identify candidate genes involved in the pathway through co-expression analysis and the identification of biosynthetic gene clusters.[15]

Conclusion

Validating the biosynthetic origin of this compound is crucial for a complete understanding of the jasmonate pathway and for potential bioengineering applications. This guide has outlined a comparative framework of isotopic labeling strategies, providing researchers with the necessary information to design and execute experiments to elucidate this metabolic route. By combining these powerful analytical techniques with classical biochemical and genetic approaches, the scientific community can continue to unravel the complexities of plant natural product biosynthesis.

References

Orthogonal Analytical Strategies for the Confirmation of 3-Hydroxy-OPC4-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of drug development and metabolic research, the unambiguous confirmation of molecular identity and purity is paramount. This guide provides a comparative overview of orthogonal analytical methods for the confirmation of 3-Hydroxy-OPC4-CoA, a complex fatty acyl-coenzyme A derivative. Given the limited specific literature on this particular molecule, this guide draws upon established analytical strategies for long-chain and other acyl-CoA esters, providing a robust framework for its analysis. Orthogonal methods, which employ different physicochemical principles for separation and detection, are essential for providing a comprehensive characterization and ensuring the highest confidence in analytical results.[1]

The primary analytical challenges associated with acyl-CoA esters like this compound include their low physiological concentrations, structural similarity to other endogenous molecules, and potential for degradation.[2][3] Therefore, a multi-pronged analytical approach is not just recommended but necessary for definitive confirmation. The two principal orthogonal methods discussed in this guide are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Orthogonal Methods

The selection of an appropriate analytical method or combination of methods depends on the specific requirements of the analysis, such as the need for quantitation, structural elucidation, or high-throughput screening. The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for the analysis of acyl-CoA esters, based on data from analogous compounds.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity (typically reverse-phase), detection based on UV absorbance of the adenine moiety.[4][5]Separation based on polarity, detection based on mass-to-charge ratio (m/z) and fragmentation patterns.[6][7]
Selectivity Moderate; relies on chromatographic separation to resolve isomers and structurally similar compounds.[2][5]High; provides structural information through fragmentation, enabling confident identification.[6][7]
Sensitivity Lower; detection limits are typically in the picomole range.[4]Higher; capable of detecting compounds in the femtomole to attomole range.[2]
Quantitative Accuracy Good; provides reliable quantification with proper calibration.[8]Excellent; offers high precision and accuracy, especially with the use of stable isotope-labeled internal standards.[6]
Confirmation of Identity Tentative; based on retention time matching with a standard.Definitive; based on precursor and product ion masses, and fragmentation patterns.[7][9]
Throughput Moderate to high.Moderate.
Cost & Complexity Lower cost and less complex instrumentation.[8]Higher cost and more complex instrumentation requiring specialized expertise.[8]

Experimental Protocols

Detailed and robust experimental protocols are critical for obtaining reliable and reproducible results. The following are representative methodologies for the analysis of long-chain acyl-CoA esters, adaptable for this compound.

Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

This method is a workhorse for the routine analysis and quantification of acyl-CoA esters.

Sample Preparation:

  • Tissue or cell samples are typically flash-frozen in liquid nitrogen to quench metabolic activity.

  • Extraction is performed using a cold acidic solvent, such as perchloric acid, followed by neutralization.[4]

  • Solid-phase extraction (SPE) with a C18 cartridge can be used to concentrate and purify the acyl-CoA esters from the extract.[4]

Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2][5]

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile or methanol.[2][4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection: UV absorbance is monitored at 260 nm, which is the absorbance maximum for the adenine ring of coenzyme A.[2][4]

Data Analysis: Quantification is achieved by comparing the peak area of the analyte with that of a calibration curve generated from authentic standards. Purity is often assessed by the area percentage of the main peak.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a higher level of confidence in the identification and quantification of acyl-CoA esters.

Sample Preparation: Sample preparation protocols are similar to those for HPLC-UV, with careful attention to minimizing ion suppression effects from the sample matrix.

Chromatographic Conditions: The liquid chromatography conditions are generally similar to those used for HPLC-UV, but often with lower flow rates compatible with the mass spectrometer's electrospray ionization (ESI) source.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode can be used. Positive ion mode often yields a dominant [M+H]+ ion, while negative ion mode can produce [M-H]- and [M-2H]2- ions.[7]

  • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is typically used for quantification, providing high selectivity and sensitivity.[6] This involves monitoring a specific precursor ion (the molecular ion of this compound) and one or more of its characteristic product ions after fragmentation.

  • Collision Energy: The collision energy for fragmentation needs to be optimized for the specific analyte to achieve the desired fragmentation pattern.

Data Analysis: The identity of this compound is confirmed by the presence of the correct precursor ion and the characteristic product ions at the expected retention time. Quantification is performed using a calibration curve, often with the inclusion of a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response.[6]

Workflow and Pathway Visualization

To provide a conceptual framework, the following diagrams illustrate a general experimental workflow for the orthogonal analysis of this compound and a simplified representation of a metabolic pathway where such a molecule might be involved.

G Figure 1: Orthogonal Analysis Workflow for this compound Confirmation cluster_sample_prep Sample Preparation cluster_data Data Interpretation Sample Biological Sample (Tissue, Cells) Extraction Acidic Extraction Sample->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification HPLC RP-HPLC-UV (Quantitative Screening) Purification->HPLC Primary Analysis LCMS LC-MS/MS (Confirmation & Quantification) Purification->LCMS Confirmatory Analysis Data_HPLC Purity Assessment (Area %) HPLC->Data_HPLC Data_LCMS Structural Confirmation (MS/MS Spectra) LCMS->Data_LCMS Quantification Accurate Quantification LCMS->Quantification

Caption: Orthogonal Analysis Workflow for this compound Confirmation.

G Figure 2: Hypothetical Metabolic Pathway Involving a 3-Hydroxyacyl-CoA FattyAcid Long-Chain Fatty Acid (e.g., OPC4) AcylCoASynthetase Acyl-CoA Synthetase FattyAcid->AcylCoASynthetase OPC4CoA OPC4-CoA AcylCoASynthetase->OPC4CoA ATP -> AMP + PPi EnoylCoA_Hydratase Enoyl-CoA Hydratase OPC4CoA->EnoylCoA_Hydratase FAD -> FADH2 (Dehydrogenation) HydroxyOPC4CoA This compound EnoylCoA_Hydratase->HydroxyOPC4CoA + H2O (Hydration) Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase HydroxyOPC4CoA->Dehydrogenase KetoacylCoA 3-Ketoacyl-OPC4-CoA Dehydrogenase->KetoacylCoA NAD+ -> NADH + H+ Thiolase Thiolase KetoacylCoA->Thiolase AcetylCoA Acetyl-CoA Thiolase->AcetylCoA ShorterAcylCoA Shorter Acyl-CoA Thiolase->ShorterAcylCoA

Caption: Hypothetical Metabolic Pathway Involving a 3-Hydroxyacyl-CoA.

Conclusion

The confirmation of this compound requires a rigorous analytical strategy that employs orthogonal methods to ensure the accuracy and reliability of the results. While HPLC-UV serves as a valuable tool for initial assessment and quantification, LC-MS/MS is indispensable for the definitive structural confirmation and sensitive quantification of this and other acyl-CoA esters. The combination of these techniques provides a comprehensive characterization that is essential for advancing research and development in pharmaceuticals and metabolomics. The experimental protocols and workflows presented in this guide, based on established methods for analogous compounds, offer a solid foundation for the successful analysis of this compound.

References

Comparative Analysis of 3-Hydroxy-OPC4-CoA and its Synthetic Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the comparative biological activity data for 3-Hydroxy-OPC4-CoA and its synthetic analogs. While the chemical identity of this compound has been established, to date, no studies have been published that directly compare its biological activity with any synthetic derivatives. This guide, therefore, serves to present the currently available information on this compound and to highlight the absence of comparative experimental data, a critical knowledge gap for researchers and drug development professionals in this area.

Understanding this compound

This compound is a complex molecule identified as a metabolite in Pseudomonas aeruginosa. Its chemical formula is C35H52N7O19P3S. The "OPC4" portion of its name refers to a specific acyl group, which is a derivative of a dicarboxylic acid containing a cyclopentane ring structure, attached to Coenzyme A (CoA). CoA derivatives are crucial intermediates in numerous metabolic pathways, acting as carriers for acyl groups. The "3-Hydroxy" designation indicates the presence of a hydroxyl group at the third carbon position of this acyl chain.

The precise biological role and the enzymatic pathways involving this compound are not yet well-defined in the scientific literature. Its identification in a metabolome database suggests it is an endogenous compound in Pseudomonas aeruginosa, likely playing a role in the bacterium's metabolism. However, without further research, its specific function remains speculative.

The Search for Comparative Data

An exhaustive search for experimental data on the biological activity of this compound and its synthetic analogs yielded no direct comparative studies. The core requirements for a comparison guide, including quantitative data on performance and detailed experimental protocols, could not be met due to the absence of such information in published research.

The lack of available data can be attributed to several factors:

  • Novelty of the Compound: this compound may be a relatively recently identified or highly specialized metabolite, and research into its biological significance is likely in its early stages.

  • Niche Research Area: The study of this specific CoA derivative might be confined to a small number of research groups, and their findings may not yet be widely published.

  • Nomenclature Specificity: The term "OPC4" may be a non-standard or laboratory-specific nomenclature, making it difficult to locate relevant studies using common search terminologies.

Future Research Directions

The absence of comparative data for this compound and its synthetic analogs underscores a clear need for further investigation. Future research efforts should focus on:

  • Elucidating the Biological Function: Determining the specific metabolic pathway(s) in which this compound participates and identifying the enzymes that synthesize and utilize this molecule.

  • Chemical Synthesis of Analogs: Developing synthetic routes to produce this compound and a variety of its analogs with modifications to the acyl chain or the CoA moiety.

  • In Vitro and In Vivo Activity Assays: Establishing and conducting biological assays to evaluate and compare the activity of the parent compound and its synthetic analogs. This could include enzymatic assays, cell-based assays, and potentially animal models, depending on the hypothesized function.

Conclusion

While the chemical structure of this compound is known, a comprehensive comparison of its biological activity with synthetic analogs is not possible at this time due to a lack of published experimental data. For researchers, scientists, and drug development professionals interested in this molecule, the current state of knowledge presents an open field for discovery. The synthesis of analogs and the subsequent investigation of their biological activities are essential next steps to unlock the potential of this and related compounds for therapeutic or biotechnological applications. This guide will be updated as new, relevant data becomes available in the public domain.

A Proposed Framework for Inter-laboratory Comparison of 3-Hydroxy-Long-Chain-Acyl-CoA Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 9, 2025

Introduction

Accurate and precise quantification of long-chain 3-hydroxyacyl-CoAs is critical for understanding cellular metabolism, particularly in the context of fatty acid β-oxidation and its role in various disease states. This guide proposes a framework for an inter-laboratory comparison of two common bioanalytical methods for the quantification of a representative long-chain 3-hydroxyacyl-CoA: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Given the absence of publicly available inter-laboratory comparison data for a specific proprietary or novel molecule such as "3-Hydroxy-OPC4-CoA," this document outlines a hypothetical study design. The experimental data presented is synthesized from established performance characteristics of these methods for analogous long-chain acyl-CoA compounds.[1][2][3][4][5] The objective is to provide a comprehensive guide for laboratories aiming to establish and validate robust quantification methods for this class of molecules.

Quantitative Method Performance Comparison

The following table summarizes the expected performance characteristics of HPLC-UV and LC-MS/MS for the quantification of a long-chain 3-hydroxyacyl-CoA. These values are based on typical performance for similar analytes and should be considered as benchmarks for individual laboratory validation.[1][3][4][5][6]

Performance Characteristic HPLC-UV LC-MS/MS Reference
Lower Limit of Quantification (LLOQ) ~5 pmol~6 fmol[7][8]
Linearity (R²) >0.99>0.999[4]
Accuracy (% Recovery) 95-97%94.8-110.8%[1][4][5]
Precision (Intra-day %RSD) 1-3%1.2-4.4%[1][4][5]
Precision (Inter-day %RSD) <5%2.6-12.2%[1]
Specificity ModerateHigh[9]

Experimental Protocols

Detailed methodologies for sample preparation, chromatography, and detection are crucial for reproducible quantification. Below are representative protocols for the two methods.

Method 1: HPLC-UV

This method is suitable for the quantification of relatively abundant long-chain 3-hydroxyacyl-CoAs.

1. Sample Preparation (from cell culture)

  • Wash cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse cells with a 5% perchloric acid (PCA) solution containing 50 µM dithiothreitol (DTT).[4]
  • Incubate on ice for 10 minutes with intermittent vortexing.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Neutralize the supernatant with potassium hydroxide (KOH).
  • Centrifuge to remove the potassium perchlorate precipitate.
  • Filter the supernatant through a 0.22 µm filter before injection.

2. HPLC-UV Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 100 mm, 2.6 µm particle size).[7]
  • Mobile Phase A: 75 mM KH₂PO₄ buffer.[10]
  • Mobile Phase B: Acetonitrile with 600 mM acetic acid.[10]
  • Gradient: A linear gradient from 44% to 50% Mobile Phase B over 80 minutes.[10]
  • Flow Rate: 0.5 mL/min.[10]
  • Column Temperature: 35°C.[10]
  • Detection: UV absorbance at 260 nm.[10]
  • Quantification: Based on a calibration curve prepared with authentic standards.

Method 2: LC-MS/MS

This method offers higher sensitivity and specificity, making it ideal for low-abundance analytes.[6][9]

1. Sample Preparation (from tissue)

  • Homogenize tissue in an acidic solution (e.g., 5-sulfosalicylic acid) to precipitate proteins.[6]
  • Add an internal standard (e.g., a stable isotope-labeled version of the analyte).
  • Centrifuge to pellet the precipitate.
  • The supernatant can be directly analyzed or further purified by solid-phase extraction (SPE).[3][6]

2. LC-MS/MS Analysis

  • Column: C18 reversed-phase column.
  • Mobile Phase A: Water with 0.1% formic acid or 15 mM ammonium hydroxide.[3]
  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 15 mM ammonium hydroxide.[3]
  • Gradient: A suitable gradient to separate the analyte from matrix components.
  • Flow Rate: 0.2-0.5 mL/min.[3]
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[2][3]
  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions. A common transition for acyl-CoAs is the neutral loss of 507 Da.[1][3]
  • Quantification: Based on the ratio of the analyte peak area to the internal standard peak area, plotted against a calibration curve.

Visualizations

Signaling Pathway

Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase Long-Chain Acyl-CoA Long-Chain Acyl-CoA Acyl-CoA Synthetase->Long-Chain Acyl-CoA Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase Long-Chain Acyl-CoA->Acyl-CoA Dehydrogenase Enoyl-CoA Enoyl-CoA Acyl-CoA Dehydrogenase->Enoyl-CoA Enoyl-CoA Hydratase Enoyl-CoA Hydratase Enoyl-CoA->Enoyl-CoA Hydratase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA Hydratase->3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA->3-Hydroxyacyl-CoA Dehydrogenase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase->3-Ketoacyl-CoA Thiolase Thiolase 3-Ketoacyl-CoA->Thiolase Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Shorter Acyl-CoA Shorter Acyl-CoA Thiolase->Shorter Acyl-CoA

Caption: Fatty Acid β-Oxidation Pathway.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological_Sample Homogenization Homogenization Biological_Sample->Homogenization Protein_Precipitation Protein_Precipitation Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant_Collection Centrifugation->Supernatant_Collection SPE_Cleanup SPE_Cleanup Supernatant_Collection->SPE_Cleanup Optional for LC-MS/MS Prepared_Sample Prepared_Sample Supernatant_Collection->Prepared_Sample SPE_Cleanup->Prepared_Sample Chromatographic_Separation HPLC or LC Prepared_Sample->Chromatographic_Separation Detection UV or MS/MS Chromatographic_Separation->Detection Data_Analysis Data_Analysis Detection->Data_Analysis

Caption: General Bioanalytical Workflow.

Logical Relationship of Validation Parameters

Method_Validation Method_Validation Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Selectivity Selectivity Method_Validation->Selectivity Linearity Linearity Method_Validation->Linearity LLOQ LLOQ Method_Validation->LLOQ Stability Stability Method_Validation->Stability Accuracy->Precision Linearity->LLOQ

Caption: Key Bioanalytical Method Validation Parameters.

References

Safety Operating Guide

Proper Disposal and Handling of 3-Hydroxy-OPC4-CoA

Author: BenchChem Technical Support Team. Date: December 2025

The following document provides essential safety and logistical information for the proper disposal and handling of 3-Hydroxy-OPC4-CoA, a specialized acyl-Coenzyme A derivative. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety protocols for handling Coenzyme A (CoA) derivatives and other non-hazardous biochemical reagents should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water.

  • Storage: Store this compound in a dry, dark place at -20°C for long-term stability (months to years) or at 0-4°C for short-term use (days to weeks)[1].

Proper Disposal Procedures

Disposal of this compound and its contaminated materials must comply with local, state, and federal regulations for chemical waste.

Step-by-Step Disposal Protocol:

  • Decontamination: As Coenzyme A and its derivatives are susceptible to degradation, decontamination of solutions can be achieved through hydrolysis. Given that CoA is relatively unstable in alkaline conditions at higher temperatures, adjusting the pH of the waste solution to basic (pH > 9) and heating can facilitate its breakdown[2]. However, for practical laboratory purposes, chemical degradation is more common.

  • Chemical Inactivation (for liquid waste):

    • Treat aqueous solutions of this compound with a 10% bleach solution (sodium hypochlorite) for at least 30 minutes to chemically alter the compound.

    • Neutralize the resulting solution with a suitable agent (e.g., sodium bisulfite) before disposal down the drain with copious amounts of water, if local regulations permit.

  • Solid Waste Disposal:

    • Collect unused solid this compound and any contaminated materials (e.g., pipette tips, tubes, gloves) in a designated, clearly labeled hazardous waste container.

    • This container should be kept closed and stored in a secondary container in a designated waste accumulation area.

  • Disposal Vendor:

    • Arrange for a licensed chemical waste disposal company to pick up the hazardous waste container for incineration or other approved disposal methods.

Experimental Protocols and Data

The analysis of acyl-CoA species such as this compound is typically performed using advanced analytical techniques like ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

Experimental Workflow for Acyl-CoA Analysis:

The general workflow for quantifying acyl-CoA species in biological samples involves sample preparation (extraction), chromatographic separation, and mass spectrometric detection. A common method involves a combination of reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) to achieve comprehensive separation of various acyl-CoAs[3].

Quantitative Data from Acyl-CoA Analysis:

The following table summarizes typical performance data from a UHPLC-MS/MS method for the quantitative analysis of various fatty acyl-CoA species, which would be comparable to the analysis of this compound[3][4].

ParameterValue RangeDescription
Limit of Detection (LOD) 1-5 fmolThe lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Recovery 90-111%The percentage of the true amount of a substance that is recovered during the analytical procedure.

Signaling Pathway and Experimental Workflow Diagrams

Metabolic Pathway of 3-Hydroxyacyl-CoAs:

3-Hydroxyacyl-CoA molecules are key intermediates in the beta-oxidation of fatty acids, a major metabolic pathway for energy production. The enzyme 3-hydroxyacyl-CoA dehydrogenase catalyzes the conversion of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, which is a crucial step in this cycle[5][6][7].

Beta_Oxidation_Step cluster_beta_oxidation Beta-Oxidation Cycle (Mitochondria) Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH + H+) Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA (to Citric Acid Cycle) Thiolase->Acetyl_CoA Shorter_Acyl_CoA Acyl-CoA (n-2 carbons) Thiolase->Shorter_Acyl_CoA

Caption: Step in the beta-oxidation pathway involving 3-hydroxyacyl-CoA.

Experimental Workflow for Acyl-CoA Quantification:

The following diagram illustrates a typical experimental workflow for the quantitative analysis of acyl-CoA species from biological samples using LC-MS/MS.

Acyl_CoA_Workflow cluster_workflow Quantitative Acyl-CoA Analysis Workflow Sample Biological Sample (e.g., Tissue, Cells) Extraction Acyl-CoA Extraction (e.g., Protein Precipitation) Sample->Extraction Separation UHPLC Separation (RP and/or HILIC) Extraction->Separation Detection Tandem Mass Spectrometry (MS/MS) Separation->Detection Analysis Data Analysis and Quantification Detection->Analysis

Caption: Workflow for quantitative analysis of acyl-CoA species.

References

Personal protective equipment for handling 3-Hydroxy-OPC4-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Standard Operating Procedure: Handling 3-Hydroxy-OPC4-CoA

Disclaimer: The compound "this compound" is not found in current chemical literature or safety databases. This document provides essential safety and logistical information based on the general properties of coenzyme A (CoA) thioesters and analogous biochemical compounds. Researchers must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed hazard information and handling instructions before commencing any work.

Hazard Assessment and Mitigation

Based on its structure as a CoA thioester, this compound should be handled as a potentially hazardous substance. General hazards associated with this class of compounds may include:

  • Skin and Eye Irritation: Direct contact may cause irritation.[1][2]

  • Respiratory Irritation: Inhalation of aerosolized powder or solution may irritate the respiratory tract.[2]

  • Unknown Toxicity: As a novel compound, the full toxicological profile is unknown. All routes of exposure (inhalation, ingestion, skin contact) should be minimized.

Primary hazard mitigation is achieved through the use of appropriate Personal Protective Equipment (PPE) and engineering controls, such as a chemical fume hood.

Personal Protective Equipment (PPE)

Minimum PPE is required for all personnel handling this compound.[3] Additional equipment may be necessary based on a task-specific risk assessment.

Equipment Specification Purpose
Eye Protection ANSI Z87.1-rated safety glasses with side shields or splash goggles.[3][4][5]Protects eyes from splashes of solutions or contact with solid particles.
Lab Coat Long-sleeved, flame-resistant (if working with flammables).Protects skin and personal clothing from contamination.[5][6]
Gloves Disposable nitrile gloves (minimum).[3][7] Consider double-gloving for enhanced protection.[3][7]Prevents direct skin contact with the chemical.[6]
Footwear Closed-toe shoes.Protects feet from spills and dropped objects.[6]
Respiratory Protection Use in a certified chemical fume hood to avoid aerosol inhalation.An N95 respirator or higher may be required if weighing outside a hood.[6]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedure for weighing the solid compound and preparing a stock solution.

3.1. Preparation and Pre-Handling

  • Review SDS: Read and understand the manufacturer-specific Safety Data Sheet before starting.

  • Assemble Materials: Gather all necessary equipment, including the chemical, solvents, glassware, and PPE.

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

3.2. Weighing the Compound (in a Fume Hood)

  • Don PPE: Put on all required personal protective equipment.

  • Tare Balance: Place a clean weigh boat on the analytical balance and tare it.

  • Dispense Solid: Carefully dispense the desired amount of this compound powder onto the weigh boat using a clean spatula. Avoid creating dust.

  • Record Weight: Note the exact mass of the compound.

  • Secure Container: Tightly cap the source container immediately after dispensing.

3.3. Solution Preparation

  • Transfer Solid: Carefully transfer the weighed powder into an appropriately sized volumetric flask or vial.

  • Add Solvent: Using a pipette, add the desired solvent to the flask.

  • Dissolve Compound: Cap the flask and mix gently by inversion or vortexing until the solid is fully dissolved.

  • Label Vessel: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.

3.4. Post-Handling and Cleanup

  • Decontaminate: Wipe down the spatula, weigh boat (if reusable), and any surfaces in the fume hood that may have been contaminated.

  • Dispose of Waste: Dispose of used weigh boats, pipette tips, and gloves in the designated solid chemical waste container.[8]

  • Remove PPE: Remove lab coat and gloves before leaving the laboratory area.

  • Wash Hands: Wash hands thoroughly with soap and water.[9]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.[10]

  • Solid Waste:

    • Includes contaminated gloves, weigh boats, paper towels, and any unused solid compound.[8]

    • Collect in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.[11]

  • Liquid Waste:

    • Includes excess solutions and solvent rinses from cleaning glassware.

    • Collect in a separate, clearly labeled, and sealed hazardous waste container for liquid chemical waste. Ensure waste is segregated by chemical compatibility.[11]

  • Container Disposal:

    • Empty source containers must be triple-rinsed with a suitable solvent.[10] The rinseate must be collected and disposed of as liquid hazardous waste.[10]

    • After rinsing, deface the label on the empty container before disposing of it in regular trash or glass recycling, as per institutional policy.[10]

Follow all institutional and local regulations for hazardous waste disposal.[12]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention.

  • Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[2]

  • Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite), collect in a sealed container, and dispose of as hazardous waste.[9] For large spills, evacuate the area and contact your institution's environmental health and safety department.

Visual Workflow

prep 1. Preparation - Review SDS - Assemble PPE & Materials - Verify Fume Hood weigh 2. Weighing - Don PPE - Tare Balance - Dispense Solid in Hood prep->weigh emergency Emergency - Skin/Eye Contact - Inhalation - Spill prep->emergency solubilize 3. Solubilization - Transfer Solid to Flask - Add Solvent - Mix & Label weigh->solubilize weigh->emergency cleanup 4. Post-Handling - Decontaminate Surfaces - Dispose of Waste - Doff PPE & Wash Hands solubilize->cleanup solubilize->emergency disposal 5. Waste Management - Segregate Solid & Liquid Waste - Use Labeled, Sealed Containers cleanup->disposal cleanup->emergency

Caption: Workflow for Safely Handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.